CXCR2 Probe 1
Description
Properties
Molecular Formula |
C20H24FN3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[3-[(3R)-3-fluoropyrrolidine-1-carbonyl]-2-hydroxyanilino]-4-(pentan-3-ylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C20H24FN3O4/c1-3-12(4-2)22-15-16(19(27)18(15)26)23-14-7-5-6-13(17(14)25)20(28)24-9-8-11(21)10-24/h5-7,11-12,22-23,25H,3-4,8-10H2,1-2H3/t11-/m1/s1 |
InChI Key |
NJIKFICWKSPTLL-LLVKDONJSA-N |
Isomeric SMILES |
CCC(CC)NC1=C(C(=O)C1=O)NC2=CC=CC(=C2O)C(=O)N3CC[C@H](C3)F |
Canonical SMILES |
CCC(CC)NC1=C(C(=O)C1=O)NC2=CC=CC(=C2O)C(=O)N3CCC(C3)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of a Novel CXCR2-Targeting PET Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action and experimental context for a recently developed selective ligand for the C-X-C Motif Chemokine Receptor 2 (CXCR2), referred to as CXCR2 Probe 1 (Compound 16b) . This probe is a novel radiotracer designed for Positron Emission Tomography (PET) imaging of neutrophils, which are key players in inflammatory diseases.[1][2] The core function of this probe is to act as a specific imaging agent, rather than a therapeutic modulator of CXCR2 signaling.
Core Mechanism of Action: Selective Ligand Binding
This compound (Compound 16b) is a fluorinated, squaramide-based small molecule that functions as a selective ligand for CXCR2.[2][3] Its mechanism of action for imaging purposes is predicated on its high affinity and specific binding to the CXCR2 receptor, which is almost exclusively expressed on neutrophils.[2] This specificity allows for the non-invasive visualization and quantification of neutrophil populations in vivo, offering a powerful tool for diagnosing and monitoring inflammatory processes.
The probe was identified through screening of modified fluorinated ligands based on a squaramide template. Its binding affinity for CXCR2 was confirmed using a NanoBRET competition assay, which demonstrated its ability to compete with known ligands for the receptor binding site.
While the primary role of this compound is as a PET radiotracer, its interaction with the receptor is grounded in the broader context of CXCR2 signaling. CXCR2 is a G-protein coupled receptor (GPCR) that, upon binding its endogenous chemokine ligands (e.g., CXCL1, CXCL8), triggers a cascade of intracellular signaling events.
The CXCR2 Signaling Pathway
Activation of CXCR2 by its cognate ligands initiates signaling through heterotrimeric G-proteins, primarily of the Gαi class. This leads to the dissociation of the Gαi subunit from the Gβγ complex. Both components then activate downstream effector molecules.
Key signaling cascades activated by CXCR2 include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and motility.
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and activation of Protein Kinase C (PKC).
These pathways collectively orchestrate the physiological responses mediated by CXCR2, most notably neutrophil chemotaxis, degranulation, and the inflammatory response.
Below is a diagram illustrating the general CXCR2 signaling cascade.
Quantitative Data Summary
The primary quantitative data available for this compound (Compound 16b) relates to its binding affinity. The following table summarizes this information and provides context with data for other known CXCR2 modulators.
| Compound | Target(s) | Assay Type | Affinity/Potency (nM) | Reference |
| This compound (16b) | CXCR2 | NanoBRET Competition | Data from primary publication | |
| Navarixin (MK-7123) | CXCR2 | Radioligand Binding | IC₅₀ = 2.2 | IUPHAR/BPS |
| Reparixin | CXCR1/2 | Radioligand Binding | IC₅₀ = 1 | IUPHAR/BPS |
| SB225002 | CXCR2 | Radioligand Binding | IC₅₀ = 22 | IUPHAR/BPS |
| Fluorescent Probe 11d | CXCR2 | NanoBRET Saturation | K_D = 10 | |
| Fluorescent Probe 11f | CXCR2 | NanoBRET Saturation | K_D = 27 |
Note: Specific affinity values for Compound 16b are detailed in the primary publication by Spatz P, et al. (2024).
Experimental Protocols
NanoBRET Competition Assay for Affinity Determination
This protocol outlines the general steps for determining the binding affinity of a test compound like this compound using a bioluminescence resonance energy transfer (BRET) assay, as was done for its characterization.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells engineered to overexpress CXCR2 fused with a NanoLuciferase (NanoLuc) tag are cultured and harvested.
-
Assay Setup: In a multi-well plate, a constant concentration of a fluorescent ligand that binds to CXCR2 is added to the cells.
-
Competition: Serial dilutions of the unlabeled test compound (e.g., this compound) are added to the wells.
-
Substrate Addition: A cell-permeable furimazine substrate for NanoLuc is added.
-
BRET Measurement: If the fluorescent ligand is bound to the NanoLuc-CXCR2, the energy from the luciferase-substrate reaction is transferred to the fluorophore, which then emits light at its characteristic wavelength. This is BRET. The unlabeled competitor displaces the fluorescent ligand, leading to a decrease in the BRET signal.
-
Data Analysis: The intensity of light emitted by the donor (NanoLuc) and the acceptor (fluorescent ligand) is measured. The ratio of acceptor to donor emission is calculated. The concentration of the test compound that inhibits 50% of the BRET signal (IC₅₀) is determined by plotting the BRET ratio against the log of the competitor concentration.
Radiosynthesis and Cell Uptake Assay
The utility of [¹⁸F]16b as a PET tracer was validated through its synthesis and subsequent cell uptake experiments to confirm specificity.
1. Radiosynthesis Protocol (Indirect Labeling):
-
Precursor: A suitable precursor molecule containing a leaving group (e.g., tosyloxy) is prepared.
-
¹⁸F-Labeling: The precursor is reacted with [¹⁸F]fluoride. For Compound 16b, an indirect labeling approach was developed using tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate and a pentafluorophenol ester.
-
Purification: The crude product is purified, typically using high-performance liquid chromatography (HPLC).
-
Formulation: The final radiolabeled probe is formulated in a biocompatible solution for in vitro or in vivo use.
2. Cell Uptake Specificity Assay:
-
Cell Lines: Two HEK293 cell lines are used: one that overexpresses CXCR2 and a control (CXCR2-negative) line.
-
Incubation: Both cell lines are incubated with [¹⁸F]this compound for various time points.
-
Washing: After incubation, cells are washed to remove unbound radiotracer.
-
Measurement: The radioactivity in the cell lysate is measured using a gamma counter.
-
Analysis: The uptake of the radiotracer in the CXCR2-positive cells is compared to the uptake in the CXCR2-negative cells. A significantly higher uptake in the CXCR2-expressing cells confirms the probe's specificity. This was observed for [¹⁸F]16b, validating its potential for imaging neutrophils.
Conclusion
This compound (Compound 16b) represents a significant advancement in the molecular imaging of inflammation. Its mechanism of action is centered on its high-affinity, selective binding to the CXCR2 receptor, enabling the specific detection of neutrophils via PET. While not designed as a signaling modulator, its development and validation are deeply rooted in the principles of CXCR2 pharmacology. The experimental protocols outlined provide a framework for the characterization of this and similar imaging probes, underscoring the synergy between medicinal chemistry, molecular pharmacology, and nuclear medicine in developing next-generation diagnostic tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and Initial Characterization of the First 18F-CXCR2-Targeting Radiotracer for PET Imaging of Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Development and Initial Characterization of the First 18FâCXCR2-Targeting Radiotracer for PET Imaging of Neutrophils - Journal of Medicinal Chemistry - Figshare [figshare.com]
An In-depth Technical Guide to CXCR2 Probe 1 (Compound 16b)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CXCR2 Probe 1, also known as Compound 16b, is a selective ligand for the C-X-C motif chemokine receptor 2 (CXCR2). Its fluorinated analogue, [¹⁸F]16b, serves as a radiotracer for Positron Emission Tomography (PET) imaging, enabling the visualization of neutrophils in inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its synthesis, function as a CXCR2 antagonist, and the experimental protocols for its characterization.
Core Compound Data
| Property | Value | Reference |
| Compound Name | This compound (Compound 16b) | [1] |
| Molecular Formula | C₂₀H₂₄FN₃O₄ | N/A |
| Function | Selective CXCR2 Ligand | [1] |
| Application | Precursor to [¹⁸F]16b, a PET imaging radiotracer for neutrophils | [1] |
Function and Mechanism of Action
CXCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils. It plays a crucial role in mediating neutrophil chemotaxis to sites of inflammation upon binding to its chemokine ligands, such as CXCL1 and CXCL8 (IL-8). The activation of CXCR2 initiates a cascade of downstream signaling events that are pivotal in the inflammatory response.
This compound functions as an antagonist to this receptor. By binding to CXCR2, it blocks the interaction with its native ligands, thereby inhibiting the downstream signaling pathways that lead to neutrophil migration and activation. This makes it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.
CXCR2 Signaling Pathway
The binding of a chemokine ligand to CXCR2 triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits, in turn, activate several key signaling pathways:
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Leads to the mobilization of intracellular calcium and the activation of PKC.
-
Phosphoinositide 3-kinase (PI3K) / Akt Pathway: Plays a role in cell survival and proliferation.
-
Mitogen-activated protein kinase (MAPK) / p38 Pathway: Involved in inflammatory responses.
-
Ras / Erk Pathway: Regulates cell proliferation and differentiation.
-
Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway: Important for cytokine signaling.
The culmination of these signaling events results in chemotaxis, degranulation, and the release of reactive oxygen species (ROS) by neutrophils.
Caption: CXCR2 Signaling Pathway.
Synthesis of this compound (Compound 16b)
The synthesis of this compound (Compound 16b) is based on a squaramide template. The following is a generalized representation of the synthetic approach. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary literature.
Caption: Synthesis Workflow for this compound.
Experimental Protocols
NanoBRET Competition Assay for CXCR2 Binding Affinity
The binding affinity of this compound (Compound 16b) was determined using a NanoBRET (Bioluminescence Resonance Energy Transfer) competition assay. This assay measures the ability of a test compound to displace a fluorescent tracer from the target receptor, in this case, CXCR2.
Materials:
-
HEK293 cells overexpressing CXCR2 tagged with NanoLuc luciferase (Nluc-CXCR2).
-
Fluorescent tracer ligand for CXCR2.
-
This compound (Compound 16b) at various concentrations.
-
Assay buffer (e.g., Opti-MEM).
-
NanoBRET substrate (e.g., furimazine).
-
Microplate reader capable of measuring luminescence and fluorescence.
Protocol:
-
Cell Preparation: Seed Nluc-CXCR2 expressing HEK293 cells in a white, opaque 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup:
-
To the wells containing the cells, add the fluorescent tracer at a fixed concentration.
-
Add the different concentrations of this compound to the respective wells. Include a control with no test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow for binding equilibrium to be reached.
-
Substrate Addition: Add the NanoBRET substrate to all wells.
-
Measurement: Immediately measure the luminescence at 460 nm (donor emission) and the fluorescence at >600 nm (acceptor emission) using a microplate reader.
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET ratio against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Caption: NanoBRET Competition Assay Workflow.
Quantitative Data
The following table summarizes the binding affinity of this compound (Compound 16b) as determined by the NanoBRET competition assay.
| Compound | Assay | Target | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| This compound (16b) | NanoBRET Competition | Human CXCR2 | Data not available in snippets | Data not available in snippets | [1] |
Note: Specific quantitative values for IC₅₀ and Kᵢ were not available in the provided search snippets. Researchers should refer to the primary publication for this data.
Conclusion
This compound (Compound 16b) is a valuable research tool for investigating the role of CXCR2 in health and disease. Its function as a selective CXCR2 antagonist and its utility as a precursor for a PET imaging agent make it highly relevant for studies in inflammation and for the development of novel therapeutics. The provided methodologies and pathway diagrams offer a foundational understanding for researchers and drug development professionals working in this area.
References
CXCR2 Probe 1: An In-depth Technical Guide for Neutrophil Imaging in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CXCR2 Probe 1 (also known as Compound [18F]16b), a selective radiotracer for positron emission tomography (PET) imaging of the C-X-C chemokine receptor 2 (CXCR2). Given the pivotal role of neutrophils in the inflammatory cascade, this probe represents a significant advancement for the non-invasive visualization and quantification of neutrophil activity in various inflammatory pathologies.
Core Concepts
CXCR2 is a G-protein coupled receptor predominantly expressed on the surface of neutrophils. It plays a crucial role in mediating neutrophil recruitment to sites of inflammation by binding to several CXC chemokines, such as CXCL1, CXCL2, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8)[1][2]. The upregulation of these chemokines is a hallmark of many inflammatory diseases. Consequently, imaging CXCR2 expression with PET provides a sensitive and quantitative method to track neutrophil infiltration in real-time, offering valuable insights into disease progression and the efficacy of anti-inflammatory therapies. This compound ([18F]16b) is a novel radiolabeled small molecule designed for high-affinity and selective binding to CXCR2, enabling in vivo imaging of this key inflammatory biomarker[1][3].
Quantitative Data
The following tables summarize the key quantitative data for this compound, derived from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Selectivity
| Target | Ligand | Ki (nM) | Selectivity vs. CXCR1 | Reference |
| Human CXCR2 | Compound 16a (non-radioactive analog) | 1.3 ± 0.4 | >1000-fold | Spatz et al., 2024 |
| Human CXCR1 | Compound 16a (non-radioactive analog) | >1000 | - | Spatz et al., 2024 |
Table 2: Ex Vivo Biodistribution in a Mouse Model of Acute Lung Inflammation
| Organ | % Injected Dose per Gram (%ID/g) at 60 min post-injection |
| Inflamed Lung | 4.5 ± 0.8 |
| Healthy Lung | 1.8 ± 0.3 |
| Blood | 1.5 ± 0.2 |
| Heart | 1.1 ± 0.2 |
| Liver | 3.2 ± 0.5 |
| Spleen | 1.0 ± 0.3 |
| Kidneys | 2.5 ± 0.6 |
| Muscle | 0.5 ± 0.1 |
| Bone | 0.8 ± 0.2 |
Data presented as mean ± standard deviation. Data extracted from studies in a lipopolysaccharide (LPS)-induced acute lung inflammation mouse model.
Experimental Protocols
Radiosynthesis of this compound ([18F]16b)
This protocol outlines the automated synthesis of [18F]16b.
Precursor: Boc-protected precursor of Compound 16b.
Instrumentation: Automated synthesis module (e.g., GE TRACERlab FX2 N).
Procedure:
-
Fluoride-18 Trapping: Aqueous [18F]fluoride is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.
-
Elution: The [18F]fluoride is eluted into the reactor vessel with a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed under vacuum and a stream of nitrogen at elevated temperature to ensure anhydrous conditions.
-
Radiolabeling Reaction: The Boc-protected precursor dissolved in dimethyl sulfoxide (DMSO) is added to the reactor. The reaction mixture is heated at 120°C for 15 minutes.
-
Deprotection: Following the radiolabeling, an acidic deprotection is performed by adding hydrochloric acid and heating at 100°C for 5 minutes.
-
Purification: The crude reaction mixture is neutralized and purified by semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The collected radioactive fraction is reformulated into a saline solution containing ethanol for injection.
In Vivo PET Imaging in a Mouse Model of Acute Lung Inflammation
Animal Model: C57BL/6 mice with lipopolysaccharide (LPS)-induced acute lung inflammation.
Procedure:
-
Induction of Inflammation: Mice are intranasally instilled with LPS (or saline for control animals) 24 hours prior to imaging.
-
Probe Administration: Mice are anesthetized and injected intravenously with approximately 5-10 MBq of this compound ([18F]16b).
-
PET/CT Imaging: Dynamic PET scanning is performed for 60 minutes, followed by a CT scan for anatomical co-registration.
-
Image Analysis: PET images are reconstructed and analyzed to quantify the tracer uptake in regions of interest (ROIs), such as the inflamed lung, healthy lung, and other organs. The uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
CXCR2 Signaling Pathway in Neutrophils
Caption: CXCR2 signaling cascade in neutrophils.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for PET imaging with this compound.
Conclusion
This compound ([18F]16b) is a promising radiopharmaceutical for the specific and sensitive imaging of neutrophil infiltration in inflammatory diseases. Its high affinity and selectivity for CXCR2, coupled with favorable in vivo imaging characteristics, make it a valuable tool for preclinical research and potentially for clinical applications in diagnosing and monitoring inflammatory conditions. This guide provides the foundational technical information for researchers and drug developers to incorporate this novel imaging agent into their studies.
References
An In-Depth Technical Guide on the Binding Affinity and Selectivity of CXCR2 Probe 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of CXCR2 Probe 1, a selective radiotracer developed for positron emission tomography (PET) imaging of the C-X-C motif chemokine receptor 2 (CXCR2). The following sections detail the probe's binding affinity, selectivity profile, the experimental methodologies employed for its characterization, and the key signaling pathways associated with its target.
Core Concepts: Understanding this compound
This compound, also identified as compound [18F]16b , is a novel radiolabeled ligand designed for the non-invasive imaging and quantification of CXCR2 expression in vivo.[1][2] CXCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils and plays a critical role in inflammatory responses, making it a significant target for the diagnosis and monitoring of various inflammatory diseases.[1][2] The development of a selective PET tracer like this compound offers a valuable tool for studying the role of neutrophils in disease pathogenesis and for the development of novel anti-inflammatory therapeutics.
Data Presentation: Binding Affinity and Selectivity
The binding affinity and selectivity of this compound and its precursors were rigorously evaluated using in vitro assays. The quantitative data are summarized in the tables below for clear comparison.
Table 1: In Vitro Binding Affinity of this compound and its Precursor for Human CXCR2
| Compound | Assay Type | Cell Line | Tracer | Ki (nM) |
| 16b (Precursor) | NanoBRET Competition | HEK293T | Fluorescent Ligand | 1.3 ± 0.2 |
| This compound ([18F]16b) | Radioligand Binding (Calculated) | N/A | N/A | Not directly measured, but high affinity is inferred from precursor |
Note: The affinity of the radiolabeled probe itself was not directly determined in a competition assay in the primary literature. However, the high affinity of its non-radiolabeled precursor (16b) is a strong indicator of the probe's potency.
Table 2: In Vitro Selectivity Profile of Precursor Compound 16b
| Receptor | Assay Type | Result |
| CXCR2 | NanoBRET Competition | Ki = 1.3 ± 0.2 nM |
| CXCR1 | NanoBRET Competition | >1000 nM (No significant binding) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
NanoBRET™ Competition Binding Assay for Binding Affinity (Ki) Determination
This assay was employed to determine the binding affinity of the non-radiolabeled precursor (compound 16b) to CXCR2.
Objective: To quantify the ability of a test compound to displace a fluorescently labeled ligand from the CXCR2 receptor.
Materials:
-
HEK293T cells transiently co-transfected with human CXCR2-NanoLuc® fusion construct and a fluorescent tracer binding to the same allosteric site.
-
Test compound (e.g., 16b)
-
Fluorescent tracer ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
Assay plates (white, 96-well)
-
Plate reader capable of measuring luminescence at 460 nm and >610 nm
Methodology:
-
Cell Preparation: HEK293T cells were seeded in 6-well plates and co-transfected with the CXCR2-NanoLuc® fusion construct and the fluorescent tracer plasmid using a suitable transfection reagent.
-
Assay Plate Preparation: Following incubation, transfected cells were washed, detached, and resuspended in Opti-MEM™. The cell suspension was then dispensed into the wells of a white 96-well plate.
-
Compound Addition: The test compound (16b) was serially diluted to various concentrations. A fixed concentration of the fluorescent tracer was added to all wells except for the background controls.
-
Incubation: The plate was incubated to allow the binding reaction to reach equilibrium.
-
Signal Detection: The NanoBRET™ Nano-Glo® Substrate was added to all wells. The plate was immediately read on a plate reader measuring both donor emission (460 nm) and acceptor emission (>610 nm).
-
Data Analysis: The BRET ratio was calculated by dividing the acceptor emission by the donor emission. The data were then normalized and fitted to a four-parameter logistic equation to determine the IC50 value. The Ki value was calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Specificity Studies using Cell Uptake Assays
To confirm the selectivity of this compound for its target, cell uptake studies were performed in cells with and without CXCR2 expression.
Objective: To demonstrate that the uptake of [18F]16b is dependent on the presence of the CXCR2 receptor.
Materials:
-
CXCR2-overexpressing Human Embryonic Kidney (HEK) cells
-
CXCR2-negative HEK cells (control)
-
[18F]16b (this compound)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Methodology:
-
Cell Seeding: Both CXCR2-overexpressing and CXCR2-negative HEK cells were seeded in separate wells of a multi-well plate and allowed to adhere overnight.
-
Radiotracer Incubation: The cell culture medium was replaced with fresh medium containing a known concentration of [18F]16b.
-
Time-Dependent Uptake: The cells were incubated with the radiotracer for various time points.
-
Washing: At each time point, the medium was removed, and the cells were washed multiple times with ice-cold PBS to remove unbound radiotracer.
-
Cell Lysis and Counting: The cells were lysed, and the radioactivity in the cell lysate was measured using a gamma counter.
-
Data Analysis: The uptake of [18F]16b was expressed as a percentage of the added dose per milligram of protein. The uptake in CXCR2-overexpressing cells was compared to the uptake in CXCR2-negative cells to determine the specificity of binding.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the characterization of this compound.
References
The Central Role of CXCR2 in Neutrophil Migration and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-X-C motif chemokine receptor 2 (CXCR2) is a critical G protein-coupled receptor (GPCR) predominantly expressed on neutrophils, playing a pivotal role in their migration to sites of inflammation. Dysregulation of the CXCR2 signaling axis is implicated in the pathophysiology of a wide range of inflammatory diseases, making it a key therapeutic target. This technical guide provides an in-depth overview of the molecular mechanisms governing CXCR2-mediated neutrophil migration, summarizes key quantitative data, details essential experimental protocols for studying this pathway, and visualizes the complex signaling networks and experimental workflows.
Introduction
Neutrophils are the most abundant type of white blood cell and form an essential part of the innate immune system. Their rapid recruitment to sites of infection or injury is a hallmark of acute inflammation. This process, known as chemotaxis, is largely orchestrated by chemokines, a family of small cytokines. The CXCR2 receptor and its ligands are central to this process.[1][2] CXCR2 is activated by several ELR+ chemokines, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8).[3] Upon ligand binding, CXCR2 initiates a cascade of intracellular signaling events that lead to neutrophil polarization, adhesion to the endothelium, and transmigration into the inflamed tissue.[4] Uncontrolled or excessive neutrophil infiltration can, however, contribute to tissue damage in chronic inflammatory conditions.[2] A thorough understanding of the CXCR2 signaling pathway is therefore crucial for the development of novel anti-inflammatory therapeutics.
The CXCR2 Signaling Pathway in Neutrophils
CXCR2 is a seven-transmembrane G protein-coupled receptor that primarily couples to the inhibitory Gαi subunit. Ligand binding induces a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer into Gαi-GTP and Gβγ subunits, which in turn activate downstream effector molecules.
The key signaling cascades initiated by CXCR2 activation include:
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Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC-β isoforms (primarily PLC-β2 and PLC-β3), which hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium, a critical event for cell migration. DAG, in conjunction with calcium, activates protein kinase C (PKC).
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit also activates PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B). The PI3K/Akt pathway is crucial for cell survival, proliferation, and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: CXCR2 activation also leads to the stimulation of the Ras/Raf/MEK/ERK and p38 MAPK pathways. These pathways are involved in a wide range of cellular processes, including gene expression, proliferation, and apoptosis, as well as being critical for neutrophil effector functions.
Visualization of the CXCR2 Signaling Pathway
Caption: CXCR2 Signaling Cascade in Neutrophils.
Regulation of CXCR2 Signaling
The activity of CXCR2 is tightly regulated to prevent excessive inflammation. Key regulatory mechanisms include:
-
Desensitization: Upon ligand binding, CXCR2 is rapidly phosphorylated by G protein-coupled receptor kinases (GRKs), particularly GRK6. This phosphorylation promotes the binding of β-arrestins.
-
Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization, and also facilitates the internalization of the receptor into clathrin-coated pits. This process removes the receptor from the cell surface, terminating signaling.
-
Downregulation: In sustained inflammatory conditions, the expression of CXCR2 on the surface of circulating neutrophils can be significantly downregulated, contributing to neutrophil dysfunction.
Caption: Regulation of CXCR2 by GRK6 and β-Arrestin.
Quantitative Data on CXCR2 Function
A wealth of quantitative data underscores the importance of CXCR2 in neutrophil migration and inflammation.
Table 1: Potency of CXCR2 Antagonists
| Antagonist | Target(s) | IC50 (nM) | Reference(s) |
| Reparixin | CXCR1/CXCR2 | 1 (CXCR1), 400 (CXCR2) | |
| AZD5069 | CXCR2 | 0.79 | |
| Navarixin (SCH-527123) | CXCR1/CXCR2 | 36 (CXCR1), 2.6 (CXCR2) | |
| SB225002 | CXCR2 | 22 | |
| Danirixin (GSK1325756) | CXCR2 | 12.5 |
Table 2: In Vivo Effects of CXCR2 Disruption on Neutrophil Migration
| Model | Condition | Species | Effect of CXCR2 Knockout/Antagonism | Quantitative Change | Reference(s) |
| LPS-induced Lung Injury | Acute Inflammation | Mouse | Complete abrogation of neutrophil recruitment into bronchoalveolar lavage (BAL) | ~3.6 x 10^6 cells in WT vs. near zero in CXCR2-/- | |
| Closed Head Injury | Neuroinflammation | Mouse | Significant attenuation of neutrophil infiltration into the injured hemisphere | Markedly reduced NIMP-R14-positive cells/mm² at 12h and 7 days | |
| Intranasal CXCL1 | Chemokine-induced Migration | Mouse | Dose-dependent increase in neutrophil recruitment to BAL fluid | Up to ~1.5 x 10^5 neutrophils with 10 µg CXCL1 | |
| Spleen | Homeostasis | Mouse | 8-fold increase in the percentage of neutrophils in the spleen of Cxcr2-/- mice | - |
Key Experimental Protocols
Studying the role of CXCR2 in neutrophil migration and inflammation requires a combination of in vitro and in vivo experimental models.
Neutrophil Isolation from Human Blood
Principle: This protocol describes the isolation of highly pure and viable neutrophils from human peripheral blood using density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ followed by dextran sedimentation)
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Carefully layer 5 mL of whole blood over 5 mL of density gradient medium in a 15 mL conical tube.
-
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil layer and transfer to a new 15 mL conical tube.
-
Wash the cells by adding HBSS and centrifuging at 350 x g for 10 minutes.
-
To remove contaminating red blood cells, resuspend the pellet in RBC Lysis Buffer for a short period (e.g., 30-60 seconds) followed by the addition of PBS to restore isotonicity.
-
Centrifuge at 250 x g for 5 minutes, discard the supernatant, and resuspend the neutrophil pellet in the desired buffer for downstream applications.
-
Assess cell purity and viability using a hemocytometer and trypan blue exclusion or flow cytometry. A purity of >95% is typically achieved.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
Principle: This assay measures the directed migration of neutrophils towards a chemoattractant through a permeable membrane.
Materials:
-
Isolated human or murine neutrophils
-
24-well plate with Transwell® inserts (3-5 µm pore size)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Chemoattractant (e.g., CXCL8, CXCL1)
-
Test compounds (e.g., CXCR2 antagonists)
-
Detection reagent (e.g., Calcein-AM for fluorescence-based quantification)
Procedure:
-
Add assay medium containing the chemoattractant and/or test compound to the lower chamber of the 24-well plate.
-
Resuspend isolated neutrophils in assay medium and add to the upper chamber of the Transwell® insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for migration.
-
After incubation, remove the Transwell® inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring a cellular component (e.g., myeloperoxidase activity) or by pre-labeling the cells with a fluorescent dye and measuring fluorescence in the lower chamber.
In Vivo Mouse Air Pouch Model of Inflammation
Principle: This model creates a subcutaneous cavity into which inflammatory stimuli can be injected to study leukocyte recruitment and inflammation in a contained environment.
Materials:
-
Mice (e.g., C57BL/6)
-
Sterile air
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or a specific chemokine)
-
PBS
-
Anesthetic
Procedure:
-
Anesthetize the mouse.
-
Inject 3-5 mL of sterile air subcutaneously into the dorsal midline to create an air pouch.
-
On day 3, re-inflate the pouch with 2-3 mL of sterile air to maintain the space.
-
On day 6, inject the inflammatory stimulus (e.g., 1 µg of LPS in 1 mL of PBS) into the pouch.
-
At a desired time point (e.g., 4-24 hours) after injection of the stimulus, euthanize the mouse and lavage the pouch with a known volume of PBS.
-
Collect the lavage fluid and determine the total number of infiltrated cells using a hemocytometer.
-
Perform differential cell counts on cytospin preparations to specifically quantify neutrophil infiltration.
Visualization of a Typical Experimental Workflow
Caption: Workflow for Investigating CXCR2 Function.
Conclusion
CXCR2 is a master regulator of neutrophil migration and a key player in the inflammatory response. The intricate signaling network downstream of CXCR2 provides multiple potential points for therapeutic intervention. The experimental protocols detailed in this guide offer robust methods for investigating the role of CXCR2 in both physiological and pathological inflammation. The quantitative data presented highlights the profound impact of this receptor on neutrophil trafficking. A continued in-depth understanding of CXCR2 biology is essential for the development of more effective and targeted therapies for a wide array of inflammatory diseases.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR2 intrinsically drives the maturation and function of neutrophils in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chemokine Receptor CXCR2 Macromolecular Complex Regulates Neutrophil Functions in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
CXCR2 Probe 1: A Technical Guide for PET Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CXCR2 Probe 1 ([18F]16b), a novel radiotracer for Positron Emission Tomography (PET) imaging of the C-X-C motif chemokine receptor 2 (CXCR2). This document details the probe's development, radiochemistry, in vitro and in vivo characteristics, and provides comprehensive experimental protocols for its application in preclinical research.
Introduction
The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, primarily by mediating neutrophil recruitment to sites of inflammation.[1] Its involvement in various inflammatory diseases, autoimmune disorders, and cancer has made it a significant target for therapeutic intervention and diagnostic imaging.[1] PET imaging with a specific radiotracer for CXCR2 offers a non-invasive method to visualize and quantify CXCR2 expression in vivo, providing valuable insights into disease pathology and a potential tool for patient stratification and monitoring treatment response. This compound, also known as compound [18F]16b, is a recently developed selective, high-affinity radioligand for PET imaging of CXCR2.[1][2]
CXCR2 Signaling Pathway
CXCR2 activation by its chemokine ligands (e.g., CXCL1, CXCL8) initiates a cascade of intracellular signaling events. As a GPCR, CXCR2 is coupled to inhibitory G proteins (Gαi). Upon ligand binding, the G protein dissociates into its Gαi and Gβγ subunits, which in turn modulate the activity of various downstream effector molecules. This signaling network ultimately leads to diverse cellular responses, including chemotaxis, degranulation, and angiogenesis.
Caption: CXCR2 Signaling Pathway.
Radiochemistry
The synthesis of [18F]this compound is achieved through an indirect radiolabeling approach. Direct labeling methods were found to be unsuccessful.[1] The process involves the preparation of a precursor followed by a two-step, one-pot radiosynthesis.
Synthesis of the Precursor
Detailed precursor synthesis steps would be included here if publicly available.
Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]16b is performed using a nucleophilic substitution reaction.
| Parameter | Value |
| Precursor | tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate and a pentafluorophenol ester |
| Radiolabeling Method | Indirect |
| Radiochemical Yield (RCY) | 15% |
| Molar Activity (Am) | Data not available |
| Radiochemical Purity | Data not available |
| Synthesis Time | Data not available |
In Vitro Characterization
Binding Affinity and Selectivity
The binding affinity of this compound (compound 16b) was determined using a NanoBRET competition assay.
| Receptor | Ki (nM) |
| CXCR2 | Data not available |
| CXCR1 | Data not available |
| Other Receptors | Data not available |
Note: Specific Ki values from the primary literature are not publicly available at this time.
Cell Uptake Studies
The specificity of [18F]this compound was evaluated in vitro using human embryonic kidney (HEK) cells. Time-dependent uptake was measured in wild-type (CXCR2-negative) and stably transfected HEK cells overexpressing human CXCR2.
| Cell Line | Uptake (% applied dose/mg protein) |
| HEK-wt (CXCR2-) | Specific data not available |
| HEK-hCXCR2 (CXCR2+) | Specific data not available |
Note: Quantitative uptake data from the primary literature is not publicly available at this time.
In Vivo Characterization
In vivo evaluation of [18F]this compound was performed in preclinical models to determine its biodistribution and potential for imaging neutrophils.
Biodistribution Studies
Biodistribution data would be presented here in a tabular format, showing the percentage of injected dose per gram of tissue (%ID/g) in various organs at different time points post-injection. This data is not currently publicly available.
PET Imaging
Details of PET imaging studies in animal models of inflammation or disease would be described here. This information is not currently publicly available.
Experimental Protocols
General Experimental Workflow
The evaluation of a novel radiotracer like this compound follows a structured workflow from chemical synthesis to in vivo imaging.
Caption: Experimental Workflow for this compound.
Radiosynthesis of [18F]this compound
Materials:
-
[18F]Fluoride
-
Precursor (pentafluorophenol ester derivative)
-
tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (MeCN)
-
Dimethylformamide (DMF)
-
HPLC system with a semi-preparative C18 column
-
Solvents for HPLC purification
Procedure:
-
Azeotropically dry the [18F]fluoride/K222/K2CO3 complex with acetonitrile.
-
Add the precursor and tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate in a suitable solvent (e.g., DMF).
-
Heat the reaction mixture at a specific temperature for a defined time.
-
Purify the crude product using semi-preparative HPLC.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with ethanol).
Note: This is a generalized protocol. Specific reaction conditions (temperatures, times, concentrations) are not publicly available.
NanoBRET Competition Binding Assay
Materials:
-
HEK293 cells stably expressing N-terminally NanoLuc-tagged CXCR2
-
Fluorescent tracer for CXCR2
-
This compound (compound 16b) and other competing ligands
-
Assay buffer
-
Nano-Glo Luciferase Assay substrate
-
Microplate reader capable of measuring luminescence and fluorescence
Procedure:
-
Plate the NanoLuc-CXCR2 expressing cells in white, 96-well microplates.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Add varying concentrations of the unlabeled competitor (this compound).
-
Incubate for a specified time at a controlled temperature to reach binding equilibrium.
-
Add the Nano-Glo substrate.
-
Measure luminescence at 460 nm and fluorescence at the appropriate wavelength for the tracer.
-
Calculate the BRET ratio and determine the IC50 value for the competitor.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Cell Uptake Assay
Materials:
-
HEK-wt and HEK-hCXCR2 cells
-
Cell culture medium
-
[18F]this compound
-
Phosphate-buffered saline (PBS)
-
Sodium hydroxide (NaOH)
-
Gamma counter
-
Protein quantification assay kit
Procedure:
-
Seed HEK-wt and HEK-hCXCR2 cells in multi-well plates and culture until confluent.
-
Incubate the cells with a known concentration of [18F]this compound in culture medium for various time points (e.g., 15, 30, 60, 120 minutes).
-
For blocking experiments, pre-incubate a set of cells with a high concentration of a non-radiolabeled CXCR2 antagonist.
-
After incubation, wash the cells with ice-cold PBS to remove unbound radioactivity.
-
Lyse the cells with NaOH.
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
Determine the protein concentration in the lysates.
-
Express the cell uptake as the percentage of applied dose per milligram of protein.
Conclusion
This compound ([18F]16b) is a promising new radiotracer for the specific imaging of CXCR2 expression with PET. Its successful development and initial characterization demonstrate its potential for applications in research and drug development, particularly in the fields of inflammation and oncology. Further studies are warranted to fully elucidate its pharmacokinetic profile, diagnostic efficacy in various disease models, and potential for clinical translation.
References
In-depth Technical Guide: In Vivo Stability and Biodistribution of CXCR2 Probe 1
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the in vivo characteristics of CXCR2 Probe 1, a novel radiotracer for positron emission tomography (PET) imaging. The C-X-C chemokine receptor 2 (CXCR2) is a critical mediator of the inflammatory response, primarily expressed on neutrophils. Its role in various inflammatory diseases and cancer has made it a significant target for diagnostic imaging and therapeutic intervention. This compound, identified as the 18F-labeled compound [18F]16b, is a selective ligand developed for the non-invasive visualization and quantification of CXCR2 expression in vivo.[1]
This document synthesizes the available data on the in vivo stability and biodistribution of this compound, offering detailed experimental protocols and quantitative data to support its application in preclinical research. The information presented herein is intended to guide researchers in the design and execution of studies utilizing this promising imaging agent.
Core Concepts: CXCR2 Signaling and its Role in Disease
CXCR2 is a G protein-coupled receptor (GPCR) that, upon binding to its cognate chemokines (e.g., CXCL1, CXCL2, CXCL5, CXCL8), activates downstream signaling cascades. These pathways are pivotal in mediating neutrophil recruitment to sites of inflammation and are implicated in the pathogenesis of numerous diseases.
CXCR2 Signaling Pathway
The binding of a chemokine ligand to CXCR2 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, ultimately resulting in chemotaxis, degranulation, and other neutrophil effector functions.
Caption: Simplified CXCR2 signaling cascade.
In Vivo Stability of this compound
The stability of a radiotracer in vivo is a critical parameter that influences its pharmacokinetic profile and imaging performance. While the primary research article by Spatz et al. (2024) is the definitive source for this data, access to the full text is required for a comprehensive summary. This section outlines the typical experimental protocols used to assess the in vivo stability of a radiolabeled probe.
Plasma Stability Assessment
Objective: To determine the rate and extent of metabolism of this compound in plasma.
Experimental Protocol:
-
Sample Preparation: Freshly collected plasma (e.g., from mice, rats, or humans) is used.
-
Incubation: A known concentration of [18F]this compound is added to the plasma and incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes).
-
Metabolite Analysis: The reaction in each aliquot is quenched, and the plasma proteins are precipitated. The supernatant is then analyzed by radio-High-Performance Liquid Chromatography (radio-HPLC) to separate the intact probe from its radiolabeled metabolites.
-
Data Analysis: The percentage of the intact probe at each time point is calculated. The plasma half-life (t1/2) is then determined by fitting the data to a one-phase decay model.
Caption: Workflow for plasma stability assessment.
Quantitative Data:
A comprehensive table summarizing the in vitro and in vivo stability of this compound will be populated upon accessing the full-text publication by Spatz et al. (2024).
| Species | Matrix | Half-life (t1/2) (min) | % Intact at 60 min |
| Mouse | Plasma | Data not available | Data not available |
| Rat | Plasma | Data not available | Data not available |
| Human | Plasma | Data not available | Data not available |
Biodistribution of this compound
Biodistribution studies are essential to understand the uptake and clearance of a radiotracer in various organs and tissues. This information is crucial for determining the optimal imaging window and for dosimetry calculations.
Ex Vivo Biodistribution Study
Objective: To quantify the distribution of this compound in major organs at different time points post-injection.
Experimental Protocol:
-
Animal Model: Healthy mice (e.g., C57BL/6) are typically used.
-
Probe Administration: A known amount of [18F]this compound is administered intravenously (i.v.) via the tail vein.
-
Time Points: Cohorts of animals are euthanized at various time points post-injection (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Tissue Harvesting: Major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, and intestine) are collected, weighed, and their radioactivity is measured using a gamma counter.
-
Data Analysis: The radioactivity in each tissue is decay-corrected to the time of injection and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Caption: Workflow for ex vivo biodistribution study.
Quantitative Data:
A detailed table of the biodistribution of this compound in various organs at multiple time points will be provided upon accessing the full-text publication by Spatz et al. (2024).
| Organ | 5 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) |
| Blood | Data not available | Data not available | Data not available | Data not available |
| Heart | Data not available | Data not available | Data not available | Data not available |
| Lungs | Data not available | Data not available | Data not available | Data not available |
| Liver | Data not available | Data not available | Data not available | Data not available |
| Spleen | Data not available | Data not available | Data not available | Data not available |
| Kidneys | Data not available | Data not available | Data not available | Data not available |
| Muscle | Data not available | Data not available | Data not available | Data not available |
| Bone | Data not available | Data not available | Data not available | Data not available |
| Brain | Data not available | Data not available | Data not available | Data not available |
Conclusion and Future Directions
This compound ([18F]16b) represents a significant advancement in the non-invasive imaging of neutrophil-mediated inflammation.[1] Its high selectivity for CXCR2 makes it a valuable tool for studying the role of this receptor in a wide range of pathological conditions. The data on its in vivo stability and biodistribution are fundamental for its effective application in preclinical and, potentially, clinical research.
Further studies are warranted to fully characterize the in vivo performance of this compound in various animal models of disease. The detailed protocols and data presented in this guide are intended to facilitate these future investigations, ultimately advancing our understanding of CXCR2 biology and its therapeutic targeting.
Disclaimer: This document is intended for informational purposes only and is based on publicly available information. The quantitative data for in vivo stability and biodistribution of this compound are pending access to the full-text publication by Spatz P, et al. J Med Chem. 2024 Apr 25;67(8):6327-6343. Researchers should always refer to the primary literature for the most accurate and complete information.
References
CXCR2 Probe 1 for studying tumor-associated neutrophils
An In-depth Technical Guide to a CXCR2 Probe for Studying Tumor-Associated Neutrophils
This guide provides a comprehensive overview of the use of a representative CXCR2 antagonist as a molecular probe to investigate the role of tumor-associated neutrophils (TANs) in the tumor microenvironment. While a specific commercial product named "CXCR2 Probe 1" is not widely referenced, this document focuses on the principles and methodologies of using potent and selective CXCR2 inhibitors to "probe" the function of the CXCR2 axis in cancer research. This information is intended for researchers, scientists, and drug development professionals.
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a critical role in the recruitment of neutrophils to sites of inflammation and to the tumor microenvironment.[1][2] In cancer, TANs are increasingly recognized for their ability to influence tumor progression, metastasis, and response to therapy.[3] The CXCR2 signaling axis is a key driver of neutrophil infiltration into tumors, making it an important target for investigation and therapeutic intervention.[1][3] Pharmacological antagonists of CXCR2 serve as powerful tools, or "probes," to elucidate the complex functions of TANs.
A Representative CXCR2 Probe: AZD5069
For the purposes of this guide, we will focus on the principles of using a well-characterized CXCR2 antagonist, such as AZD5069, as a probe. AZD5069 has been utilized in preclinical studies to investigate the impact of CXCR2 blockade on neutrophil trafficking and tumor biology.
Mechanism of Action: CXCR2 antagonists like AZD5069 function by binding to the CXCR2 receptor on neutrophils, thereby preventing the binding of its cognate ligands (e.g., CXCL1, CXCL2, CXCL5). This inhibition blocks the downstream signaling cascades that lead to neutrophil chemotaxis and activation.
Quantitative Data on the Effects of CXCR2 Inhibition
The following tables summarize quantitative findings from studies investigating the effects of CXCR2 inhibition on neutrophil activity and tumor progression.
Table 1: Effect of CXCR2 Inhibition on Neutrophil Recruitment
| Parameter | Model System | Treatment | Outcome | Reference |
| Neutrophil Infiltration | Murine Model of Pancreatic Ductal Adenocarcinoma (PDA) | Genetic Ablation of CXCR2 | Prevention of neutrophil accumulation in pancreatic tumors | |
| Peritumoral TAN Recruitment | MOPC Tumor Model (Intravital Imaging) | AZD5069 | Profound inhibition of TAN recruitment into peritumoral regions | |
| Intratumoral TAN Infiltration | MOPC Tumor Model (Intravital Imaging) | AZD5069 | Transiently attenuated, with a rebound at later time points | |
| Neutrophil Numbers in Blood | B16F10 Melanoma Model in Ifnb1-/- Mice | Anti-CXCR2 Antibody | Decreased neutrophil numbers in blood | |
| Neutrophil Numbers in Tumors | B16F10 Melanoma Model in Ifnb1-/- Mice | Anti-CXCR2 Antibody | Severely reduced neutrophil numbers in tumors |
Table 2: Functional Consequences of CXCR2 Inhibition
| Parameter | Model System | Treatment | Outcome | Reference |
| Tumor Growth | Murine Model of Pancreatic Ductal Adenocarcinoma (PDA) | Genetic Ablation of CXCR2 | T-cell dependent suppression of tumor growth | |
| Phagocytic Ability (Spleen Neutrophils) | Cxcr2-/- Mice | N/A (Genetic Knockout) | Reduced phagocytic ability | |
| Reactive Oxygen Species (ROS) Production (Spleen Neutrophils) | Cxcr2-/- Mice | N/A (Genetic Knockout) | Reduced ROS production | |
| T-cell Infiltration | Murine Model of Pancreatic Ductal Adenocarcinoma (PDA) | Genetic Ablation of CXCR2 | Increased infiltration of activated and functional T-cells into tumors |
Experimental Protocols
Detailed methodologies for key experiments involving the use of CXCR2 probes are provided below.
In Vivo Neutrophil Tracking using Intravital Microscopy
This protocol allows for the real-time visualization of neutrophil migration in the tumor microenvironment.
-
Animal Model: Utilize a mouse model with fluorescently labeled neutrophils (e.g., Catchup mouse model).
-
Tumor Implantation: Surgically implant a dorsal skinfold chamber and inject tumor cells (e.g., MOPC myeloma cells) into the chamber.
-
Probe Administration: Administer the CXCR2 antagonist (e.g., AZD5069) via oral gavage or another appropriate route at a predetermined dose and schedule.
-
Imaging: Perform intravital multiphoton microscopy at various time points post-tumor implantation and probe administration.
-
Data Analysis: Analyze the images to quantify the number, velocity, and location (intratumoral vs. peritumoral) of neutrophils.
Flow Cytometry Analysis of Tumor-Infiltrating Neutrophils
This protocol is used to quantify and characterize neutrophil populations within the tumor.
-
Tumor Digestion: Excise tumors from control and CXCR2 antagonist-treated animals. Mince the tissue and digest with a cocktail of enzymes (e.g., collagenase, DNase) to create a single-cell suspension.
-
Cell Staining: Stain the single-cell suspension with a panel of fluorescently conjugated antibodies. A typical panel for identifying neutrophils includes antibodies against CD45, Ly6G, and CD11b.
-
CXCR2 Staining: Include an antibody against CXCR2 to assess receptor expression on the neutrophil surface.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the leukocyte population (CD45+) and then identify neutrophils (Ly6G+/CD11b+). Quantify the percentage and absolute number of neutrophils per gram of tumor tissue.
In Vitro Neutrophil Chemotaxis Assay
This assay measures the ability of neutrophils to migrate towards a chemoattractant.
-
Neutrophil Isolation: Isolate neutrophils from the bone marrow or peripheral blood of mice.
-
Assay Setup: Use a transwell migration system with a porous membrane. Place the isolated neutrophils in the upper chamber.
-
Treatment: Add the CXCR2 antagonist to the upper chamber with the neutrophils and incubate.
-
Chemoattractant: Add a CXCR2 ligand (e.g., CXCL1 or CXCL2) to the lower chamber.
-
Incubation: Incubate the plate to allow for neutrophil migration.
-
Quantification: Quantify the number of neutrophils that have migrated to the lower chamber using a cell counter or a viability assay.
Visualizations: Signaling Pathways and Workflows
CXCR2 Signaling Pathway in Neutrophils
Caption: A diagram of the CXCR2 signaling cascade in neutrophils.
Experimental Workflow for Studying CXCR2 Probe Effects
References
- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR2-dependent accumulation of tumor-associated neutrophils regulates T-cell immunity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Foundational Role of CXCR2 as a Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a critical regulator in a multitude of physiological and pathological processes, making it a compelling target for therapeutic intervention. Primarily expressed on neutrophils, CXCR2 and its associated ligands are pivotal in orchestrating the innate immune response, particularly in neutrophil recruitment to sites of inflammation.[1][2] However, dysregulated CXCR2 signaling is implicated in the pathogenesis of numerous inflammatory diseases and various forms of cancer, driving research and development efforts toward effective CXCR2 antagonists.[2][3][4] This technical guide provides an in-depth overview of the foundational research on CXCR2 as a therapeutic target, encompassing its signaling pathways, quantitative data on inhibitors, and detailed experimental protocols.
CXCR2 Ligands and Signaling Pathways
CXCR2 is a G-protein-coupled receptor (GPCR) that binds to several CXC chemokines containing the N-terminal Glu-Leu-Arg (ELR) motif. In humans, the primary ligands for CXCR2 include CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8). The binding of these ligands to CXCR2 initiates a cascade of intracellular signaling events.
Upon ligand binding, CXCR2 couples to inhibitory G-proteins (Gαi), leading to the dissociation of the Gαi and Gβγ subunits. The Gβγ subunit activates key downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an influx of intracellular calcium and the activation of protein kinase C (PKC). The PI3K pathway, in turn, activates Akt and subsequently NF-κB, promoting cell survival and pro-inflammatory gene expression. Furthermore, CXCR2 signaling can activate the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, which are crucial for cell proliferation and migration.
Quantitative Data on CXCR2 Inhibitors
A number of small molecule CXCR2 antagonists have been developed and evaluated in preclinical and clinical studies. The following tables summarize key quantitative data for some of these inhibitors.
Table 1: In Vitro Potency of CXCR2 Antagonists
| Compound | Target(s) | IC50 (nM) | Kd (nM) | Assay Type | Reference |
| Navarixin (SCH-527123) | CXCR1/CXCR2 | 36 (CXCR1), 2.6 (CXCR2) | 41 (CXCR1), 0.20 (mouse/rat CXCR2), 0.08 (cyno CXCR2) | Radioligand Binding | |
| Reparixin | CXCR1/CXCR2 | 1 (CXCL8-induced PMN migration), 400 (CXCL1-induced PMN migration) | - | Chemotaxis Assay | |
| AZD10397767 | CXCR2 | 1 | - | Not specified |
Table 2: Pharmacokinetic Properties of Selected CXCR2 Antagonists
| Compound | Species | Administration | Cmax | Tmax (h) | t1/2 (h) | Bioavailability | Reference |
| Reparixin | Rat | IV | - | - | ~0.5 | - | |
| Reparixin | Dog | IV | - | - | ~10 | - | |
| Reparixin | Human | Oral (400-1200 mg) | Dose-proportional increase | - | - | - | |
| Navarixin | Human | Oral | - | - | - | Orally bioavailable |
Key Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of CXCR2 function and the efficacy of its inhibitors.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the CXCR2 receptor.
Objective: To measure the binding affinity (Ki) of a test compound to CXCR2 by its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human CXCR2
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Radioligand (e.g., [125I]-CXCL8)
-
Unlabeled test compound and a known non-specific competitor
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Glass fiber filters (e.g., GF/B or GF/C) pre-treated with polyethylenimine (PEI)
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation: Culture and harvest CXCR2-expressing HEK293 cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Objective: To quantify the inhibitory effect of a test compound on CXCR2-mediated neutrophil chemotaxis.
Materials:
-
Freshly isolated human neutrophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Chemoattractant (e.g., CXCL8)
-
Test compound
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 3-5 µm pores)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM) or a method for cell counting
-
Plate reader or microscope
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis of red blood cells.
-
Cell Preparation: Resuspend the isolated neutrophils in chemotaxis buffer and label with a fluorescent dye if applicable.
-
Assay Setup: Place the chemoattractant (CXCL8) in the lower chamber of the chemotaxis plate. In the upper chamber (the insert), add the neutrophil suspension pre-incubated with either vehicle or the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant migration (e.g., 60-120 minutes).
-
Quantification of Migration:
-
Microscopy: Remove the insert, wipe the non-migrated cells from the top of the membrane, fix and stain the migrated cells on the bottom of the membrane, and count the cells in several fields of view under a microscope.
-
Fluorescence: If cells are fluorescently labeled, measure the fluorescence of the migrated cells in the lower chamber using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the neutrophil migration.
Conclusion
CXCR2 stands as a well-validated therapeutic target with a central role in inflammation and cancer. The development of potent and selective CXCR2 antagonists has shown promise in preclinical and clinical settings. This technical guide provides a foundational understanding of CXCR2 biology, quantitative data for key inhibitors, and detailed experimental protocols to aid researchers and drug developers in this active area of investigation. Further research into the nuanced roles of CXCR2 in different disease contexts and the development of next-generation inhibitors will continue to be a high-priority area in translational medicine.
References
- 1. Species differences in the pharmacokinetics and metabolism of reparixin in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 3. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CXCR2 Probe 1 PET Imaging in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C Motif Chemokine Receptor 2 (CXCR2) is a G-protein-coupled receptor that plays a pivotal role in the recruitment of neutrophils and other immune cells to sites of inflammation.[1] Its involvement in various inflammatory diseases and cancer has made it a significant target for therapeutic intervention and diagnostic imaging.[2][3][4] Positron Emission Tomography (PET) imaging using targeted radiotracers offers a non-invasive method to visualize and quantify CXCR2 expression in vivo, providing valuable insights into disease progression and response to therapy.
This document provides a detailed protocol for the use of CXCR2 Probe 1 ([¹⁸F]16b), a novel fluorine-18 labeled radiotracer with high selectivity for CXCR2, in PET imaging of mouse models.[2] These guidelines are intended for researchers in academia and the pharmaceutical industry engaged in preclinical studies involving CXCR2-targeted imaging.
CXCR2 Signaling Pathway
CXCR2 is activated by several CXC chemokines, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (in humans). Upon ligand binding, CXCR2 undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to inhibitory G-proteins (Gαi), which leads to the dissociation of the Gαi and Gβγ subunits. This initiates a cascade of downstream events, including the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Furthermore, CXCR2 activation stimulates the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival, proliferation, and migration.
References
Application Notes and Protocols: Radiolabeling of CXCR2 Probe 1 with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor predominantly expressed on neutrophils, a type of white blood cell crucial to the innate immune response.[1][2] Its significant role in mediating neutrophil recruitment to sites of inflammation makes it a highly attractive target for the molecular imaging of inflammatory diseases.[2][3] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo.[4] CXCR2 Probe 1 ([¹⁸F]16b) is a selective, fluorine-18 labeled radiotracer developed for PET imaging of CXCR2-expressing cells, primarily neutrophils, offering a promising tool for diagnosing and monitoring inflammatory conditions.
CXCR2 Signaling Pathway
CXCR2 activation by its chemokine ligands (e.g., CXCL8 in humans) initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), CXCR2 couples to inhibitory G proteins (Gαi). Upon ligand binding, the G protein dissociates into its Gαi and Gβγ subunits. The Gβγ subunit activates Phospholipase C-β (PLC-β) and Phosphoinositide 3-kinase (PI3K). PLC-β activation leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium (Ca²⁺). The PI3K pathway, along with the Ras/MAPK pathway, is also activated, playing roles in cell migration, proliferation, and survival.
Caption: CXCR2 receptor signaling cascade.
Application I: Automated Radiosynthesis of [¹⁸F]this compound
This section details the automated synthesis of [¹⁸F]this compound ([¹⁸F]16b). Direct ¹⁸F-labeling of the target molecule proved unsuccessful; therefore, an indirect, two-step approach was developed. The process involves the initial synthesis of an ¹⁸F-labeled intermediate, which is then coupled to the probe's precursor.
Experimental Workflow
The radiosynthesis workflow is a multi-stage process beginning with the production of [¹⁸F]Fluoride and culminating in a purified, injectable product ready for quality control.
Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.
Detailed Protocol: Automated Synthesis
This protocol is adapted for an automated synthesis module (e.g., Trasis AllinOne or similar).
Reagents & Precursors:
-
Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O
-
Precursor 1: tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate
-
Precursor 2: Pentafluorophenol ester of the squaramide-based CXCR2 ligand
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Water for Injection
-
Ethanol, USP
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Anion Exchange Cartridge (e.g., QMA)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]Fluoride from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in ACN/Water.
-
Perform azeotropic drying of the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen or under vacuum to remove water.
-
-
Step 1: Synthesis of ¹⁸F-labeled Intermediate:
-
Dissolve Precursor 1 (tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate) in anhydrous ACN.
-
Add the solution to the dried [¹⁸F]Fluoride complex in the reaction vessel.
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
After cooling, pass the reaction mixture through an SPE cartridge to trap the ¹⁸F-labeled intermediate and remove unreacted [¹⁸F]Fluoride and impurities.
-
Wash the cartridge with water and elute the intermediate with ACN.
-
-
Step 2: Coupling Reaction:
-
Evaporate the ACN from the eluted ¹⁸F-intermediate.
-
Add a solution of Precursor 2 (pentafluorophenol ester) in anhydrous DMF to the reaction vessel.
-
Heat the mixture to induce the coupling reaction, forming the protected [¹⁸F]this compound.
-
-
Deprotection and Purification:
-
Add an acidic solution (e.g., HCl) to the reaction vessel and heat to remove the Boc protecting group.
-
Neutralize the reaction mixture and dilute with the mobile phase for HPLC.
-
Inject the crude product onto a semi-preparative HPLC system for purification.
-
Collect the fraction corresponding to the [¹⁸F]this compound.
-
-
Formulation:
-
Dilute the collected HPLC fraction with water.
-
Trap the final product on a C18 SPE cartridge.
-
Wash the cartridge with Water for Injection to remove residual HPLC solvents.
-
Elute the final product, [¹⁸F]this compound, with a small volume of ethanol, followed by sterile saline or a phosphate-buffered saline solution.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Application II: Quality Control and Characterization
Rigorous quality control (QC) is mandatory to ensure the identity, purity, and safety of the radiotracer for preclinical or clinical use.
Detailed Protocol: Quality Control
1. Radiochemical Purity and Identity:
-
Method: Analytical High-Performance Liquid Chromatography (HPLC).
-
System: HPLC equipped with a radioactive detector and a UV detector.
-
Column: C18 analytical column.
-
Procedure:
-
Inject a small aliquot of the final product onto the analytical HPLC system.
-
Compare the retention time of the main radioactive peak with that of a non-radioactive reference standard of this compound (Compound 16b) to confirm identity.
-
Calculate the radiochemical purity by integrating the area of the product peak as a percentage of the total radioactive peak areas on the chromatogram.
-
-
Acceptance Criteria: Radiochemical Purity ≥ 95%.
2. Residual Solvents:
-
Method: Gas Chromatography (GC).
-
Procedure: Analyze an aliquot of the final product for the presence of residual solvents from the synthesis (e.g., ACN, DMF, Ethanol).
-
Acceptance Criteria: Levels must be below the limits specified by USP <467>.
3. pH:
-
Method: pH meter or pH-indicator strips.
-
Procedure: Measure the pH of the final formulated product.
-
Acceptance Criteria: pH between 4.5 and 7.5.
4. Sterility and Endotoxin Testing:
-
Sterility: The product should be subjected to sterility testing according to USP <71>. This is typically performed retrospectively.
-
Bacterial Endotoxins: Test for endotoxins using the Limulus Amebocyte Lysate (LAL) test as per USP <85>.
-
Acceptance Criteria: Must be sterile and pass the endotoxin test (< 175 EU/V, where V is the maximum recommended dose in mL).
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and characterization of [¹⁸F]this compound.
Table 1: Radiosynthesis and Quality Control Results
| Parameter | Value | Reference |
|---|---|---|
| Radiochemical Yield (decay-corrected) | 15% | |
| Total Synthesis Time | ~90-105 minutes | |
| Radiochemical Purity | > 95% |
| Molar Activity | Variable, typically > 30 GBq/µmol | |
Table 2: In Vitro Binding and Cell Uptake Data
| Assay | Cell Line / Condition | Result | Reference |
|---|---|---|---|
| Binding Affinity (NanoBRET) | CXCR2-expressing cells | High Affinity (specific value not in abstract) | |
| Specific Uptake | CXCR2-overexpressing HEK cells | Confirmed specific uptake | |
| Specific Uptake | CXCR2-negative HEK cells | No significant uptake |
| Functional Imaging Potential | Human Neutrophils | Confirmed diagnostic potential | |
References
- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Initial Characterization of the First 18F-CXCR2-Targeting Radiotracer for PET Imaging of Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Neutrophil Tracking Using CXCR2 Probe 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their rapid recruitment to sites of inflammation is a hallmark of the acute inflammatory response. The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor predominantly expressed on the surface of neutrophils and plays a pivotal role in their migration and activation. Dysregulation of neutrophil trafficking is implicated in a wide range of inflammatory diseases, including acute lung injury, inflammatory bowel disease, and certain cancers. Consequently, the ability to non-invasively track neutrophil migration in vivo is of significant interest for understanding disease pathogenesis and for the development of novel anti-inflammatory therapeutics.
CXCR2 Probe 1, also known as [¹⁸F]16b, is a novel, selective radiotracer developed for the positron emission tomography (PET) imaging of neutrophils.[1][2] Its high affinity and specificity for CXCR2 allow for the real-time, quantitative visualization of neutrophil accumulation in deep tissues, offering a powerful tool for preclinical research and drug development. These application notes provide a comprehensive overview of the use of this compound for in vivo neutrophil tracking.
CXCR2 Signaling Pathway
CXCR2 is activated by several ELR+ CXC chemokines, most notably CXCL8 (Interleukin-8) in humans, and its murine homologues CXCL1/KC and CXCL2/MIP-2. Ligand binding to CXCR2 initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This triggers a cascade of downstream signaling events, including the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and the mitogen-activated protein kinase (MAPK) pathways. These signaling cascades culminate in a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are critical for the inflammatory function of neutrophils.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound ([¹⁸F]16b) based on available data.
| Parameter | Value | Method | Reference |
| Target | C-X-C motif chemokine receptor 2 (CXCR2) | - | [1][2] |
| Probe Type | ¹⁸F-labeled small molecule radiotracer | - | [1] |
| Binding Affinity (Kᵢ) | Data not publicly available | NanoBRET Competition Assay | |
| Radiochemical Yield | 15% | Indirect labeling approach | |
| Specificity | Confirmed in CXCR2-negative and CXCR2-overexpressing HEK cells | Cell-based uptake assays | |
| In Vivo Model | Mouse models of inflammation | PET Imaging | General methodology |
| Recommended Dose | 7.5–15 MBq per mouse (estimated) | Intravenous injection | |
| Imaging Time Points | Dynamic scan (0-90 min) or static scans at 30, 60, 90 min post-injection | PET/CT or PET/MRI |
Note: The specific binding affinity (Kᵢ) value for this compound has not been publicly disclosed in the available literature. The recommended in vivo dose and imaging time points are estimations based on general protocols for ¹⁸F-labeled tracers in mice and may require optimization for specific experimental models.
Experimental Protocols
In Vivo PET Imaging of Neutrophil Accumulation in a Mouse Model of Inflammation
This protocol provides a general framework for using this compound to image neutrophil infiltration in a murine model of inflammation (e.g., thioglycollate-induced peritonitis or lipopolysaccharide-induced lung inflammation).
Materials:
-
This compound ([¹⁸F]16b)
-
Inflammatory stimulus (e.g., sterile thioglycollate broth, lipopolysaccharide)
-
6-8 week old mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane)
-
PET/CT or PET/MRI scanner
-
Saline solution
-
Syringes and needles (27-30 gauge)
-
Heating pad
Protocol:
-
Induction of Inflammation:
-
Induce inflammation in the mice according to the specific model. For example, for peritonitis, inject 1 mL of sterile 3% thioglycollate broth intraperitoneally. For lung inflammation, administer lipopolysaccharide (LPS) intranasally.
-
Allow sufficient time for neutrophil recruitment to the site of inflammation (typically 4-24 hours, depending on the model).
-
-
Animal Preparation:
-
Fast the mice for 4-6 hours prior to imaging to reduce background signal from glucose metabolism.
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place the anesthetized mouse on the scanner bed, which should be equipped with a heating pad to maintain body temperature.
-
-
Radiotracer Administration:
-
Draw the desired dose of this compound (estimated 7.5–15 MBq) into a syringe. The final injection volume should be approximately 100-200 µL.
-
Administer the probe via intravenous injection, typically through the tail vein.
-
-
PET/CT or PET/MRI Imaging:
-
For dynamic imaging, start the PET scan immediately after the injection and acquire data for 60-90 minutes.
-
For static imaging, acquire scans at specific time points post-injection, such as 30, 60, and 90 minutes.
-
Following the PET scan, perform a CT or MRI scan for anatomical co-registration.
-
-
Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with the anatomical CT or MRI images.
-
Draw regions of interest (ROIs) over the inflamed tissue and other organs of interest (e.g., muscle, liver, spleen).
-
Quantify the radioactivity concentration in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo neutrophil tracking experiment using this compound.
Conclusion
This compound is a promising new tool for the non-invasive, real-time imaging of neutrophil trafficking in vivo. Its selectivity for CXCR2 allows for the specific visualization of this key immune cell population at sites of inflammation. The protocols and data presented in these application notes provide a foundation for researchers to incorporate this novel radiotracer into their preclinical studies to better understand the role of neutrophils in health and disease, and to accelerate the development of targeted anti-inflammatory therapies. Further optimization of imaging protocols for specific disease models is encouraged to maximize the utility of this powerful imaging agent.
References
Application Notes and Protocols: CXCR2 Probe 1 for Preclinical Inflammation Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
CXCR2 Probe 1, identified as the fluorine-18 labeled compound [¹⁸F]16b, is a novel, high-affinity radiotracer for the non-invasive, quantitative imaging of the C-X-C chemokine receptor 2 (CXCR2) using Positron Emission Tomography (PET).[1][2][3] CXCR2 is a key mediator in inflammatory responses, primarily expressed on neutrophils.[1] Its upregulation is a hallmark of numerous inflammatory diseases. These application notes provide a comprehensive overview of the use of this compound in preclinical inflammation models, including detailed protocols and data presentation guidelines.
Mechanism of Action
This compound is a selective ligand for the CXCR2 receptor.[1] Following systemic administration, the radiolabeled probe distributes throughout the body and accumulates in tissues with high CXCR2 expression. This allows for the in vivo visualization and quantification of CXCR2-expressing immune cells, particularly neutrophils, which are recruited to sites of inflammation. The positron-emitting radionuclide, fluorine-18, enables detection by a PET scanner, providing a quantitative measure of probe uptake, which is correlated with the density of CXCR2 receptors in the tissue.
CXCR2 Signaling Pathway in Inflammation
The CXCR2 signaling pathway plays a pivotal role in the recruitment of neutrophils to sites of inflammation. The binding of CXC chemokines to the CXCR2 receptor initiates a cascade of intracellular events, leading to neutrophil activation, chemotaxis, and migration.
Caption: CXCR2 signaling cascade upon ligand binding.
Preclinical Applications
This compound is a valuable tool for a range of preclinical research applications, including:
-
Pharmacodynamic (PD) Assessment of CXCR2 Antagonists: Quantify the in vivo target engagement and dose-dependent receptor occupancy of novel CXCR2-targeting therapeutics.
-
Efficacy Evaluation of Anti-inflammatory Drugs: Monitor the reduction in neutrophil infiltration in response to treatment in various inflammatory disease models.
-
Disease Progression Monitoring: Longitudinally track the inflammatory component of diseases such as acute lung injury, inflammatory bowel disease, and rheumatoid arthritis.
-
Mechanistic Studies: Investigate the role of CXCR2-mediated neutrophil recruitment in different pathologies.
Data Presentation
Quantitative data from PET imaging studies should be summarized in a clear and structured format to facilitate comparison between different experimental groups.
Table 1: Biodistribution of this compound in a Murine Model of Acute Lung Injury (Illustrative)
| Organ/Tissue | Control (%ID/g ± SD) | LPS-Treated (%ID/g ± SD) |
| Lungs | 1.5 ± 0.3 | 5.8 ± 1.2 |
| Blood | 2.1 ± 0.4 | 2.3 ± 0.5 |
| Heart | 0.8 ± 0.2 | 0.9 ± 0.3 |
| Liver | 10.2 ± 2.5 | 9.8 ± 2.1 |
| Spleen | 3.5 ± 0.7 | 4.1 ± 0.9 |
| Kidneys | 4.2 ± 0.8 | 4.5 ± 1.0 |
| Muscle | 0.5 ± 0.1 | 0.6 ± 0.2 |
| Bone | 1.2 ± 0.3 | 1.4 ± 0.4 |
%ID/g = percentage of injected dose per gram of tissue SD = Standard Deviation Note: These are illustrative data. Actual values should be determined experimentally.
Table 2: Quantification of this compound Uptake in the Lungs (Illustrative)
| Treatment Group | Mean SUV ± SD |
| Vehicle Control | 1.2 ± 0.2 |
| LPS (24h) | 4.5 ± 0.8 |
| LPS + CXCR2 Antagonist | 1.8 ± 0.4 |
SUV = Standardized Uptake Value SD = Standard Deviation Note: These are illustrative data. Actual values should be determined experimentally.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This protocol describes the induction of acute lung inflammation in mice, a widely used model for studying neutrophil-mediated inflammatory processes.
Caption: Workflow for LPS-induced acute lung injury model.
Materials:
-
8-10 week old C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Isoflurane or other suitable anesthetic
-
Animal intubation platform and light source
-
24G catheter
Procedure:
-
Acclimatize mice to the facility for at least one week prior to the experiment.
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse in a supine position on the intubation platform.
-
Visualize the trachea and carefully insert a 24G catheter into the trachea.
-
Instill 50 µL of LPS solution (1-5 mg/kg) or sterile saline (for control animals) into the lungs via the catheter.
-
Remove the catheter and allow the mouse to recover in a clean, warm cage.
-
Monitor the animal's recovery and allow the inflammation to develop for 24-48 hours before PET imaging.
In Vivo PET Imaging Protocol with this compound
This protocol outlines the general procedure for PET imaging of CXCR2 expression in a preclinical model of inflammation.
Materials:
-
This compound ([¹⁸F]16b)
-
Anesthetized mouse from the inflammation model
-
PET/CT scanner
-
Tail vein catheter
-
Saline for injection
Procedure:
-
Probe Administration:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Secure a tail vein catheter for probe injection.
-
Administer a bolus injection of this compound (typically 3.7-7.4 MBq or 100-200 µCi) in a volume of 100-200 µL of sterile saline.
-
-
Uptake Period:
-
Allow the probe to distribute for a predetermined uptake period (e.g., 60 minutes). The optimal uptake time should be determined in preliminary studies.
-
Maintain the animal under anesthesia and keep it warm during this period.
-
-
PET/CT Imaging:
-
Position the anesthetized animal in the PET/CT scanner.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Perform a static PET scan for a defined duration (e.g., 10-20 minutes). For kinetic modeling, a dynamic scan can be performed starting at the time of injection.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the images corresponding to the lungs and other organs of interest.
-
Quantify the radioactivity concentration in each ROI and express the data as %ID/g or SUV.
-
Safety Precautions
All procedures involving radioactive materials and animals must be performed in accordance with institutional guidelines and regulations. Appropriate personal protective equipment (PPE) should be worn when handling radionuclides. Animal experiments should be approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Development and Initial Characterization of the First 18F-CXCR2-Targeting Radiotracer for PET Imaging of Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Development and Initial Characterization of the First 18FâCXCR2-Targeting Radiotracer for PET Imaging of Neutrophils - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for CXCR2 Probe 1: A Tool for Assessing Therapeutic Response to Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein-coupled receptor that plays a pivotal role in the recruitment of neutrophils to sites of inflammation.[1] Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators, contributing to the pathogenesis of numerous inflammatory diseases.[2] Given its central role in the inflammatory process, CXCR2 has emerged as a promising therapeutic target for a wide range of disorders, including chronic obstructive pulmonary disease (COPD), arthritis, and inflammatory bowel disease.[1]
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo.[3] The development of specific radiotracers targeting CXCR2 enables the visualization and quantification of receptor expression and occupancy, providing a powerful tool for understanding disease mechanisms and evaluating the efficacy of novel anti-inflammatory therapies.
CXCR2 Probe 1 ([¹⁸F]16b) is a novel, selective radiotracer developed for the PET imaging of CXCR2.[4] Its high affinity and specificity for CXCR2 make it a promising tool for monitoring neutrophil infiltration and assessing the pharmacodynamic effects of CXCR2-targeting drugs and other anti-inflammatory agents. These application notes provide detailed protocols for the use of this compound in preclinical research settings.
Chemical and Radiochemical Properties of this compound
This compound, also known as compound [¹⁸F]16b, is a fluorine-18 labeled small molecule designed for high-affinity binding to the CXCR2 receptor.
| Property | Value | Reference |
| Radiolabel | Fluorine-18 (¹⁸F) | |
| Target | C-X-C motif chemokine receptor 2 (CXCR2) | |
| Radiochemical Yield | 15% (as reported in initial synthesis) | |
| Application | Positron Emission Tomography (PET) Imaging |
CXCR2 Signaling Pathway
The binding of chemokines to CXCR2 initiates a cascade of intracellular signaling events crucial for neutrophil migration and activation.
Caption: Simplified CXCR2 signaling cascade upon chemokine binding.
Application: Assessing Therapeutic Response in a Murine Model of Arthritis
This section outlines a representative application of this compound for evaluating the efficacy of a novel anti-inflammatory drug in a preclinical model of rheumatoid arthritis.
Experimental Workflow
Caption: General workflow for preclinical PET imaging and analysis.
Representative In Vivo Biodistribution Data
The following table presents representative biodistribution data for this compound in a murine model of arthritis, comparing a vehicle-treated group with a group treated with a CXCR2 antagonist. Data are expressed as the percentage of the injected dose per gram of tissue (%ID/g) at 60 minutes post-injection. Please note: This data is illustrative and based on expected outcomes for a CXCR2-targeted tracer, as in vivo data for [¹⁸F]16b is not yet published.
| Organ/Tissue | Vehicle-Treated (%ID/g ± SD) | CXCR2 Antagonist-Treated (%ID/g ± SD) |
| Inflamed Joint | 8.5 ± 1.2 | 2.1 ± 0.5 |
| Non-inflamed Joint | 1.5 ± 0.3 | 1.3 ± 0.2 |
| Blood | 2.0 ± 0.4 | 2.2 ± 0.5 |
| Liver | 10.2 ± 1.8 | 10.5 ± 2.0 |
| Kidneys | 15.3 ± 2.5 | 14.8 ± 2.2 |
| Spleen | 4.1 ± 0.7 | 3.9 ± 0.6 |
| Muscle | 0.8 ± 0.2 | 0.9 ± 0.3 |
| Bone | 2.5 ± 0.6 | 2.4 ± 0.5 |
Assessment of Therapeutic Efficacy
PET imaging with this compound can be used to longitudinally monitor the response to anti-inflammatory therapy. The table below illustrates a potential outcome of a study evaluating a novel anti-inflammatory drug compared to a vehicle control in an arthritis model. Uptake in the inflamed joint is quantified as the mean standardized uptake value (SUVmean).
| Treatment Group | Baseline SUVmean (Day 0) | Post-Treatment SUVmean (Day 7) | % Change in SUVmean |
| Vehicle | 4.2 ± 0.6 | 4.5 ± 0.8 | +7.1% |
| Anti-inflammatory Drug | 4.3 ± 0.7 | 1.8 ± 0.4 | -58.1% |
These representative data demonstrate the potential of this compound to quantify the reduction in neutrophil infiltration in response to effective anti-inflammatory treatment.
Detailed Experimental Protocols
Protocol 1: In Vivo PET/CT Imaging in a Murine Arthritis Model
Objective: To non-invasively quantify CXCR2 expression in inflamed joints and monitor the therapeutic effect of an anti-inflammatory drug.
Materials:
-
This compound ([¹⁸F]16b)
-
Collagen-induced arthritis (CIA) mouse model
-
Anti-inflammatory drug of interest and vehicle
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Tail vein catheter
-
Saline solution
Procedure:
-
Animal Model and Treatment:
-
Induce arthritis in mice according to established protocols.
-
Once arthritis is established, divide the mice into treatment and vehicle control groups.
-
Administer the anti-inflammatory drug or vehicle according to the desired dosing regimen.
-
-
Radiotracer Administration:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place a catheter in the tail vein for intravenous injection.
-
Administer approximately 3.7-7.4 MBq (100-200 µCi) of this compound in a volume of 100-150 µL of sterile saline.
-
-
PET/CT Imaging:
-
Position the anesthetized mouse on the scanner bed.
-
At 60 minutes post-injection, acquire a static PET scan for 10-15 minutes.
-
Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET and CT images using appropriate software.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the inflamed and non-inflamed joints, as well as other organs of interest (e.g., muscle for background).
-
Calculate the radiotracer uptake in each ROI, expressed as %ID/g or SUV.
-
Protocol 2: Ex Vivo Biodistribution Study
Objective: To determine the tissue distribution of this compound and confirm the in vivo imaging findings.
Materials:
-
Gamma counter
-
Scales for weighing tissues
-
Dissection tools
-
Tubes for tissue collection
Procedure:
-
Animal Preparation and Injection:
-
Follow the same procedure for animal model preparation, treatment, and radiotracer injection as in Protocol 1.
-
-
Tissue Collection:
-
At 60 minutes post-injection, euthanize the mouse by an approved method.
-
Immediately dissect the animal and collect blood and major organs/tissues of interest (inflamed and non-inflamed joints, liver, kidneys, spleen, muscle, bone, etc.).
-
Carefully blot the tissues to remove excess blood and weigh them.
-
-
Radioactivity Measurement:
-
Place each tissue sample in a separate tube and measure the radioactivity using a gamma counter.
-
Measure the activity of a known standard of the injectate to calculate the total injected dose.
-
-
Data Analysis:
-
Calculate the %ID/g for each tissue using the following formula: %ID/g = (Counts in tissue / Tissue weight (g)) / Total injected counts * 100
-
Protocol 3: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a non-radiolabeled CXCR2 antagonist using this compound as the radioligand.
Materials:
-
Cell membranes from cells overexpressing human CXCR2
-
This compound ([¹⁸F]16b)
-
Non-radiolabeled CXCR2 antagonist (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, a fixed concentration of this compound (typically at or below its Kd), and varying concentrations of the non-radiolabeled antagonist.
-
Add the CXCR2-expressing cell membranes to initiate the binding reaction.
-
Include wells for total binding (no antagonist) and non-specific binding (a high concentration of a known CXCR2 ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer.
-
-
Counting:
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the antagonist.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
References
- 1. Frontiers | PET Imaging of Neutrophils Infiltration in Alzheimer's Disease Transgenic Mice [frontiersin.org]
- 2. PET Imaging Radiotracers of Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Initial Characterization of the First 18F-CXCR2-Targeting Radiotracer for PET Imaging of Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Quantitative Analysis of CXCR2-Targeting PET Imaging Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a critical role in inflammation, angiogenesis, and tumor progression.[1][2][3] Its ligands, including CXCL1, CXCL2, CXCL5, and CXCL8, are involved in the recruitment of neutrophils and other immune cells to sites of inflammation and within the tumor microenvironment.[3][4] Given its involvement in various pathologies, CXCR2 has emerged as a significant target for therapeutic intervention and diagnostic imaging. Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that allows for the quantitative assessment of biological processes in vivo. The development of PET probes targeting CXCR2 enables the visualization and quantification of its expression, which can aid in drug development, patient stratification, and monitoring therapeutic response.
These application notes provide detailed protocols for the quantitative analysis of PET imaging data obtained using a CXCR2-targeting probe, exemplified by a novel Fluorine-18 labeled tracer.
CXCR2 Signaling Pathway
Activation of CXCR2 by its cognate chemokines initiates a cascade of downstream signaling events that regulate cell migration, proliferation, and survival. Key pathways include the PI3K/Akt, MAPK/ERK, and STAT3 pathways, which collectively contribute to the biological functions mediated by this receptor. Understanding this pathway is crucial for interpreting the biological consequences of CXCR2 expression measured by PET.
Caption: CXCR2 receptor signaling cascade.
Experimental Protocols & Workflows
A typical preclinical study involves several key stages: radiolabeling of the probe, quality control, in vitro validation, in vivo imaging of animal models, and ex vivo biodistribution for confirmation.
Caption: Overall experimental workflow.
Protocol 1: Radiosynthesis of an [¹⁸F]-CXCR2 Probe
This protocol describes a general automated method for producing an ¹⁸F-labeled CXCR2 probe, based on common radiolabeling techniques. A recently developed tracer, [¹⁸F]16b, was synthesized with a radiochemical yield of 15%.
Objective: To radiolabel a precursor molecule with [¹⁸F]Fluoride for use as a PET tracer.
Materials:
-
Precursor for labeling (e.g., a tosyloxy- or nitro-substituted precursor).
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from a cyclotron.
-
Automated radiosynthesis module (e.g., TRASIS AIO).
-
Reagents: Acetonitrile (anhydrous), Kryptofix 2.2.2 (K222), Potassium Carbonate (K₂CO₃), Eluents for HPLC.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Sterile water for injection, USP.
-
0.9% Sodium Chloride for injection, USP.
Procedure:
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]Fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.
-
Elution and Drying: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K222/K₂CO₃ in acetonitrile/water. Dry the mixture azeotropically under a stream of nitrogen at ~110°C to form the reactive [¹⁸F]F⁻/K/K222 complex.
-
Radiolabeling Reaction: Dissolve the precursor molecule in a suitable anhydrous solvent (e.g., DMSO or acetonitrile) and add it to the dried [¹⁸F]F⁻ complex. Heat the reaction mixture at a specified temperature (e.g., 120-150°C) for a set time (e.g., 10-20 minutes) to facilitate nucleophilic substitution.
-
Purification: After the reaction, dilute the crude mixture with mobile phase and inject it onto a semi-preparative HPLC system to isolate the final radiolabeled product from unreacted fluoride and other impurities.
-
Formulation: Collect the HPLC fraction containing the desired product. Remove the organic solvent via rotary evaporation or by trapping the product on a C18 SPE cartridge, washing with sterile water, and eluting with ethanol. Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a low percentage of ethanol).
-
Quality Control (QC):
-
Radiochemical Purity: Analyze an aliquot of the final product using analytical HPLC with a radiation detector.
-
Molar Activity (Aₘ): Measure the total radioactivity and the mass of the compound to calculate Aₘ (GBq/µmol).
-
pH and Sterility: Ensure the final product is within a physiological pH range (6.5-7.5) and perform sterility and endotoxin testing according to pharmacopeia standards.
-
Protocol 2: In Vivo PET/CT Imaging
Objective: To non-invasively quantify the biodistribution and tumor uptake of the CXCR2 probe in a preclinical model.
Materials:
-
Tumor-bearing animal model (e.g., nude mouse with subcutaneous human cancer cell xenograft expressing CXCR2).
-
Formulated [¹⁸F]-CXCR2 Probe.
-
Anesthesia (e.g., isoflurane).
-
PET/CT scanner.
-
Catheter for tail vein injection.
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (e.g., 2% for induction, 1.5% for maintenance). Place the animal on the scanner bed with temperature monitoring and respiratory gating if available.
-
Tracer Administration: Administer a known quantity of the [¹⁸F]-CXCR2 Probe (e.g., 5-10 MBq) via tail vein injection.
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction of the PET data.
-
PET Scan Acquisition:
-
Dynamic Scan: For kinetic modeling, begin PET acquisition immediately after tracer injection and acquire data for 60-90 minutes.
-
Static Scan: For endpoint analysis, acquire a static PET scan at a specific time point post-injection (p.i.), typically when the optimal tumor-to-background ratio is achieved (e.g., 60 minutes p.i.). A typical acquisition time is 10-20 minutes.
-
-
Image Reconstruction: Reconstruct the acquired PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and radioactive decay. The resulting images will display tracer concentration in units of Bq/mL.
Protocol 3: Ex Vivo Biodistribution and Gamma Counting
Objective: To provide a highly accurate, quantitative measure of tracer uptake in tissues, which serves as a gold standard to validate PET imaging data.
Materials:
-
Calibrated gamma counter.
-
Precision balance.
-
Dissection tools.
-
Vials for tissue collection.
Procedure:
-
Study Groups: Following the final PET scan, or in a separate cohort of animals, euthanize the animals at designated time points p.i. (e.g., 30, 60, 120 minutes).
-
Tissue Dissection: Immediately following euthanasia, rapidly dissect key organs and tissues of interest (e.g., tumor, blood, muscle, liver, spleen, kidneys, heart, lungs, bone, brain).
-
Weighing and Counting:
-
Blot tissues to remove excess blood, weigh them, and place them in pre-tared vials.
-
Measure the radioactivity in each tissue sample using the gamma counter, along with standards prepared from a known fraction of the injected dose.
-
-
Data Calculation: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
%ID/g = (Tissue Counts / Injected Dose Counts) / Tissue Weight (g) * 100
-
Quantitative Data Analysis
Quantitative analysis transforms PET images into numerical data, allowing for objective assessment and comparison across subjects and studies.
References
- 1. The emerging role of chemokine receptor CXCR2 in cancer progression - Jaffer - Translational Cancer Research [tcr.amegroups.org]
- 2. Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for CXCR2 Probe 1 Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CXCR2 Probe 1, a selective radiotracer, for in vitro binding assays. The protocols and data presented are intended to facilitate the study of the C-X-C motif chemokine receptor 2 (CXCR2) and the development of novel therapeutics targeting this key inflammatory receptor.
Introduction
The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of neutrophils to sites of inflammation.[1][2] Its involvement in a variety of inflammatory diseases has made it an attractive target for drug discovery.[3] this compound ([¹⁸F]16b) is a recently developed selective radioligand designed for positron emission tomography (PET) imaging of CXCR2-expressing cells, such as neutrophils.[4][5] Its properties also make it a valuable tool for in vitro binding assays to characterize the affinity and pharmacology of unlabeled compounds targeting CXCR2.
Principle of the Assays
The binding of this compound to its target receptor can be quantified using various in vitro assay formats. The most common are saturation binding assays, to determine the receptor density (Bmax) and the probe's dissociation constant (Kd), and competition binding assays, to determine the inhibitory constant (Ki) of a test compound. Given that this compound is a radiolabeled ligand, traditional radioligand binding assays using filtration to separate bound and free probe are applicable. Additionally, as characterized in its development, non-radioactive competition assays like the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay can be employed.
Data Presentation
The following table summarizes the binding affinity of a precursor to this compound and related compounds for the CXCR2 receptor, as determined by a NanoBRET competition assay. This data is essential for designing and interpreting binding experiments.
| Compound | Target Receptor | Assay Type | pKi | Ki (nM) | Reference |
| 16b (non-radiolabeled precursor to this compound) | CXCR2 | NanoBRET Competition | 8.8 ± 0.1 | 1.58 | Spatz, P., et al. (2024) |
| Navarixin (a known CXCR2 antagonist) | CXCR2 | NanoBRET Competition | 9.2 ± 0.1 | 0.63 | Spatz, P., et al. (2024) |
Note: The Ki value for 16b is for the non-radiolabeled version of this compound. The affinity of the ¹⁸F-labeled probe is expected to be comparable.
Experimental Protocols
Radioligand Competition Binding Assay Protocol
This protocol describes a filtration-based competition binding assay to determine the affinity of a test compound for CXCR2 using this compound.
Materials:
-
This compound ([¹⁸F]16b)
-
Cell Membranes: Membranes prepared from a cell line overexpressing human CXCR2 (e.g., HEK293-CXCR2).
-
Test Compounds: Unlabeled compounds to be tested for CXCR2 binding.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known CXCR2 antagonist (e.g., Navarixin).
-
96-well Filter Plates: Glass fiber filters with a pore size suitable for retaining cell membranes (e.g., GF/C).
-
Scintillation Fluid
-
Microplate Scintillation Counter
Procedure:
-
Preparation of Reagents:
-
Thaw the CXCR2-expressing cell membranes on ice and resuspend them in binding buffer to a final concentration of 5-20 µg of protein per well.
-
Prepare serial dilutions of the test compounds in binding buffer.
-
Dilute this compound in binding buffer to a final concentration equivalent to its Kd (approximately 1-2 nM).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of this compound, and 150 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of this compound, and 150 µL of the membrane suspension.
-
Competition Binding: Add 50 µL of each test compound dilution, 50 µL of this compound, and 150 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Pre-soak the filter plate with 0.3% polyethyleneimine (PEI).
-
Rapidly filter the contents of the assay plate through the filter plate using a vacuum manifold.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate for 30 minutes at 50°C.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of this compound and Kd is its dissociation constant.
-
NanoBRET™ Competition Binding Assay Protocol
This protocol outlines a bioluminescence resonance energy transfer (BRET)-based competition assay, which is a homogeneous (no-wash) alternative to radioligand binding assays.
Materials:
-
HEK293 cells stably co-expressing CXCR2 fused to NanoLuc® luciferase (CXCR2-NLuc)
-
Fluorescent Tracer: A cell-permeable fluorescent ligand that binds to CXCR2.
-
Test Compounds: Unlabeled compounds to be tested.
-
NanoBRET™ Substrate: (e.g., Furimazine)
-
Assay Buffer: Opti-MEM® I Reduced Serum Medium or HBSS.
-
White, opaque 96- or 384-well assay plates.
-
Luminometer with BRET-compatible filter sets.
Procedure:
-
Cell Preparation:
-
Culture the CXCR2-NLuc expressing cells to confluency.
-
Harvest the cells and resuspend them in assay buffer at a density of 2 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add the test compounds at various concentrations to the wells of the assay plate.
-
Add the fluorescent tracer at a constant concentration (predetermined from a saturation binding experiment).
-
Add the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound binding to reach equilibrium.
-
-
Detection:
-
Add the NanoBRET™ substrate to all wells.
-
Incubate for 3-5 minutes at room temperature, protected from light.
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation as described in the previous protocol.
-
Mandatory Visualizations
CXCR2 Signaling Pathway
CXCR2 is a Gαi-coupled receptor. Upon binding of a ligand, such as its endogenous ligand CXCL8, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels. The dissociated Gβγ subunits activate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway, which ultimately lead to cellular responses like chemotaxis and degranulation.
Caption: CXCR2 Gαi-coupled signaling cascade.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in determining the binding affinity of a test compound for CXCR2 using a radioligand competition assay with this compound.
Caption: Workflow for a CXCR2 radioligand competition assay.
Logical Relationship for Ki Determination
This diagram shows the logical flow of data processing to arrive at the inhibitory constant (Ki) from the raw data of a competition binding assay.
Caption: Logic for calculating the Ki value.
References
- 1. Development and Initial Characterization of the First 18F-CXCR2-Targeting Radiotracer for PET Imaging of Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CXCR2 Probe 1: A Novel Tool for Monitoring Neutrophil Dynamics in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a pivotal role in the recruitment of neutrophils to sites of inflammation and within the tumor microenvironment.[1] In various cancers, tumor-associated neutrophils (TANs) are implicated in tumor progression, angiogenesis, and metastasis. Therefore, the ability to non-invasively monitor neutrophil dynamics in vivo is of significant interest for cancer research and the development of novel therapeutics. CXCR2 Probe 1, also known as [¹⁸F]16b, is a novel, selective, fluorine-18 labeled radiotracer for Positron Emission Tomography (PET) imaging that specifically targets CXCR2.[1][2] This allows for the real-time, whole-body visualization and quantification of neutrophil accumulation in cancerous tissues. These application notes provide an overview of this compound, its characteristics, and detailed protocols for its use in preclinical cancer models.
Product Information
| Product Name | This compound ([¹⁸F]16b) |
| Target | C-X-C motif chemokine receptor 2 (CXCR2) |
| Isotope | Fluorine-18 (¹⁸F) |
| Application | Positron Emission Tomography (PET) Imaging |
| Primary Use | In vivo imaging and quantification of neutrophil dynamics |
| Formulation | Provided as a sterile, pyrogen-free solution for injection. |
| Storage | Store at room temperature and use within the expiration date and time indicated on the vial. |
Quantitative Data
The following tables summarize the key quantitative data for this compound, as characterized in Spatz et al., 2024.[1]
Table 1: Binding Affinity and Selectivity of this compound (Compound 16b)
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kᵢ) for human CXCR2 | Data not available in abstract | NanoBRET competition assay | Spatz et al., 2024[1] |
| Selectivity | Specific for CXCR2 | Time-dependent uptake in CXCR2-negative and CXCR2-overexpressing HEK cells | Spatz et al., 2024 |
Note: The specific binding affinity (Kᵢ or IC₅₀) is a critical parameter for a radiotracer. Researchers should refer to the full publication by Spatz et al. (2024) for this detailed information.
Table 2: Radiochemical Properties of [¹⁸F]this compound
| Parameter | Value | Reference |
| Radiochemical Yield | 15% | Spatz et al., 2024 |
| Radiochemical Purity | >95% (Typical) | Spatz et al., 2024 |
| Molar Activity | Data not available in abstract | Spatz et al., 2024 |
Table 3: In Vivo Biodistribution of [¹⁸F]this compound in a Preclinical Cancer Model
| Organ | Percent Injected Dose per Gram (%ID/g) at 60 min post-injection |
| Tumor | Data not available in abstract |
| Blood | Data not available in abstract |
| Liver | Data not available in abstract |
| Spleen | Data not available in abstract |
| Kidneys | Data not available in abstract |
| Lungs | Data not available in abstract |
| Muscle | Data not available in abstract |
| Bone | Data not available in abstract |
Note: The biodistribution data is essential for understanding the in vivo behavior of the tracer and for planning imaging studies. Researchers should consult the primary literature for detailed biodistribution data in relevant tumor models.
Signaling Pathway and Experimental Workflow
CXCR2 Signaling Pathway in Neutrophil Recruitment
The diagram below illustrates the signaling cascade initiated by the binding of chemokine ligands (e.g., CXCL1, CXCL8) to CXCR2 on the surface of neutrophils, leading to their migration into the tumor microenvironment.
Experimental Workflow for In Vivo Imaging
The following diagram outlines the typical workflow for using this compound to monitor neutrophil dynamics in a preclinical cancer model.
Experimental Protocols
Radiosynthesis of [¹⁸F]this compound ([¹⁸F]16b)
This protocol is a generalized summary based on the abstract by Spatz et al. (2024). For detailed reaction conditions, precursor amounts, and purification methods, please refer to the full publication.
-
Fluorine-18 Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
[¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of potassium carbonate and Kryptofix 2.2.2.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: The labeling is achieved through an indirect approach. React the dried [¹⁸F]fluoride complex with tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate.
-
Coupling Reaction: Couple the resulting fluorinated intermediate with a pentafluorophenol ester precursor of the squaramide-based ligand.
-
Purification: Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: Formulate the collected radioactive fraction in a sterile, pyrogen-free solution (e.g., saline with a small percentage of ethanol) for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, and residual solvent levels.
In Vitro Cell Uptake Assay
This protocol is designed to confirm the specificity of [¹⁸F]this compound for CXCR2-expressing cells.
-
Cell Culture: Culture CXCR2-positive cells (e.g., human neutrophils or a CXCR2-transfected cell line) and CXCR2-negative control cells.
-
Cell Plating: Plate the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Blocking Experiment (Optional): For competition studies, pre-incubate a subset of wells with a high concentration of a non-radioactive CXCR2 antagonist for 30 minutes.
-
Incubation with Radiotracer: Add [¹⁸F]this compound to each well at a final concentration of approximately 1-5 nM.
-
Time-Dependent Uptake: Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, and 120 minutes).
-
Washing: At each time point, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound radiotracer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysates using a gamma counter.
-
Protein Assay: Determine the protein concentration in each well to normalize the radioactivity uptake.
-
Data Analysis: Express the results as a percentage of the added dose per milligram of protein.
In Vivo PET Imaging in a Xenograft Mouse Model of Cancer
This protocol provides a general guideline for performing PET imaging with [¹⁸F]this compound in tumor-bearing mice.
-
Animal Model: Establish tumors in immunocompromised mice by subcutaneous injection of a human cancer cell line known to induce neutrophil infiltration.
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (2% for induction, 1-1.5% for maintenance).
-
Radiotracer Administration: Administer approximately 3.7-7.4 MBq (100-200 µCi) of [¹⁸F]this compound via intravenous tail-vein injection.
-
PET/CT or PET/MR Imaging: Position the animal in the scanner and acquire a dynamic scan for 60-90 minutes post-injection, or a static scan at a specific time point (e.g., 60 minutes post-injection). A CT or MR scan should be acquired for anatomical co-registration.
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation and scatter.
-
Image Analysis: Draw regions of interest (ROIs) on the tumor and major organs using the co-registered anatomical images.
-
Quantification: Calculate the tracer uptake in the ROIs and express it as the percentage of injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV).
Ex Vivo Biodistribution Study
-
Radiotracer Injection: Inject a cohort of tumor-bearing mice with a known amount of [¹⁸F]this compound as described for the imaging study.
-
Euthanasia: At a predetermined time point (e.g., 60 minutes post-injection), euthanize the mice.
-
Tissue Dissection: Dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Tissue Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the %ID/g for each tissue by comparing the tissue radioactivity to that of a standard of the injected dose.
Conclusion
This compound ([¹⁸F]16b) is a promising new radiotracer for the non-invasive imaging of neutrophil dynamics in the context of cancer. Its high specificity for CXCR2 allows for the targeted visualization of these key immune cells within the tumor microenvironment. The protocols provided herein offer a framework for researchers to utilize this novel tool to advance our understanding of the role of neutrophils in cancer and to evaluate the efficacy of CXCR2-targeting therapies. For detailed experimental parameters and comprehensive data, users are strongly encouraged to consult the primary publication by Spatz et al. (2024).
References
Application Notes and Protocols for In Vitro Validation of CXCR2 Probe 1 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, primarily by mediating neutrophil recruitment to sites of inflammation.[1] Its involvement in various inflammatory diseases and cancer has made it a significant target for therapeutic intervention and diagnostic imaging. CXCR2 Probe 1 (also known as Compound 16b) is a selective ligand developed as a radiotracer for Positron Emission Tomography (PET) imaging of neutrophils.[2][3] This document provides detailed protocols for the in vitro validation of this compound binding, essential for its characterization and use in research and drug development.
The validation process involves quantifying the binding affinity of the probe to its target receptor and assessing its functional activity. The key in vitro assays detailed here are:
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NanoBRET™ Competition Binding Assay: To determine the binding affinity (Ki) of this compound by measuring its ability to compete with a fluorescent tracer for binding to the receptor.
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Calcium Mobilization Assay: A functional assay to measure the ability of this compound to act as an agonist or antagonist by monitoring changes in intracellular calcium levels upon receptor activation.
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Chemotaxis Assay: A functional assay to assess the pro-migratory or anti-migratory effects of this compound on CXCR2-expressing cells.
CXCR2 Signaling Pathway
Upon ligand binding, CXCR2 undergoes a conformational change, activating intracellular signaling cascades. CXCR2 primarily couples to the Gαi subunit of the heterotrimeric G-protein.[4][5] This leads to the dissociation of the Gαi and Gβγ subunits, which then modulate the activity of various downstream effectors. The Gβγ subunit activates phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gβγ subunit can also activate the PI3K/Akt pathway. These signaling events culminate in cellular responses such as chemotaxis, degranulation, and changes in gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Initial Characterization of the First 18F-CXCR2-Targeting Radiotracer for PET Imaging of Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Development and Initial Characterization of the First 18FâCXCR2-Targeting Radiotracer for PET Imaging of Neutrophils - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic assessment of chemokine ligand bias at the human chemokine receptor CXCR2 indicates G protein bias over β-arrestin recruitment and receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PET Imaging with CXCR2 Probe 1
Welcome to the technical support center for CXCR2 Probe 1 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio (SNR) and addressing common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PET imaging?
A1: this compound, also referred to as [18F]16b in some literature, is a selective radiotracer for the C-X-C chemokine receptor 2 (CXCR2).[1] CXCR2 is highly expressed on neutrophils, making it a valuable target for imaging inflammation and inflammatory diseases using Positron Emission Tomography (PET).[1]
Q2: What are the primary factors that influence the signal-to-noise ratio (SNR) in PET imaging?
A2: The SNR in PET imaging is primarily affected by the amount of injected radiotracer, the duration of the image acquisition, and the image reconstruction parameters. Optimizing these factors is crucial for obtaining high-quality images with a clear signal from the target tissue against the background noise.
Q3: What is the typical biodistribution of CXCR2-targeting probes?
A3: CXCR2-targeting radiotracers are expected to accumulate in tissues with high neutrophil infiltration, which is characteristic of inflammatory processes. However, physiological expression of CXCR2 in organs such as the spleen and bone marrow can also lead to signal in these areas. High uptake may also be observed in the kidneys and liver, which are involved in the clearance of the probe.
Q4: How can I minimize radiation dose to the animal subject while maintaining good image quality?
A4: To minimize the radiation dose, it is essential to determine the lowest possible injected dose of this compound that still provides a diagnosable image. This can be achieved by optimizing other imaging parameters, such as increasing the acquisition time and using advanced image reconstruction algorithms that can handle lower count statistics more effectively.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound PET imaging experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio (SNR) | 1. Insufficient Injected Dose: The amount of radiotracer was too low to generate a strong signal. 2. Short Acquisition Time: The scan duration was not long enough to collect sufficient radioactive decay events. 3. Suboptimal Reconstruction Parameters: The chosen algorithm, number of iterations, or subsets are not ideal for the data. | 1. Increase Injected Dose: Gradually increase the injected dose within a safe and ethically approved range. See the table below for recommended starting points. 2. Increase Acquisition Time: Lengthen the scan duration per bed position. A longer scan will collect more counts and improve statistics. 3. Optimize Reconstruction: Utilize an iterative reconstruction algorithm like Ordered Subset Expectation Maximization (OSEM). Experiment with an increased number of iterations and subsets, but be aware that too many iterations can amplify noise. |
| High Background Signal | 1. Non-Specific Binding: The probe may be binding to tissues other than the intended CXCR2 target. 2. Suboptimal Uptake Time: The time between probe injection and scanning may not be optimal for target accumulation and background clearance. 3. Improper Animal Preparation: Factors like diet or anesthesia can affect probe biodistribution. | 1. Blocking Studies: Co-inject a non-radiolabeled CXCR2 antagonist to confirm that the signal in the target tissue is specific. 2. Optimize Uptake Time: Perform dynamic scanning or scans at multiple time points post-injection to determine the time of maximum target-to-background ratio. 3. Standardize Animal Preparation: Ensure consistent fasting periods and anesthesia protocols across all experiments. |
| Image Artifacts | 1. Motion Artifacts: Movement of the animal during the scan can cause blurring and misregistration of the PET data. 2. Attenuation Correction Errors: Inaccurate CT-based attenuation correction, potentially from metallic implants or contrast agents, can lead to incorrect uptake values. | 1. Animal Immobilization: Ensure the animal is securely and comfortably positioned. Use appropriate anesthesia to minimize movement. Respiratory gating can be employed for thoracic imaging. 2. Review Attenuation Map: Carefully inspect the CT-based attenuation map for any artifacts. If metallic implants are present, use a metal artifact reduction algorithm if available. |
Quantitative Data on Imaging Parameters
Optimizing imaging parameters is a balance between achieving high SNR and practical experimental constraints. The following table provides a summary of how different parameters can be adjusted and their expected impact on image quality.
| Parameter | Range/Options | Effect on SNR | Considerations |
| Injected Dose | 1.85 - 7.4 MBq/kg | Increasing the dose generally improves SNR.[2] | Higher doses increase radiation exposure to the subject and can lead to detector saturation. |
| Acquisition Time per Bed Position | 2 - 5 minutes | Longer acquisition times increase SNR.[3] | Longer scan times increase the chance of motion artifacts and may be limited by the radiotracer's half-life. |
| Reconstruction Algorithm | OSEM, BSREM | Iterative algorithms like OSEM and BSREM generally provide better SNR than older methods like Filtered Backprojection.[1] | The choice of algorithm and its parameters (iterations, subsets) needs to be optimized for the specific scanner and study. |
| Number of OSEM Iterations | 2 - 20 | Increasing iterations can initially improve SNR and contrast, but too many iterations will amplify noise. | The optimal number of iterations is a trade-off between signal recovery and noise amplification. |
| Post-Reconstruction Filter | Gaussian Filter (e.g., 2-5 mm FWHM) | Applying a smoothing filter can reduce noise and thus improve SNR. | Excessive filtering can blur the image and reduce spatial resolution, potentially obscuring small details. |
Experimental Protocols
Preparation and Quality Control of this compound
This protocol is based on the published synthesis of [18F]16b, a novel CXCR2-targeting radiotracer.
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Radiolabeling:
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The radiolabeling of the precursor for this compound is achieved via an indirect [18F]fluorination method.
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A common approach involves a multi-step automated synthesis. The final step is typically a purification using high-performance liquid chromatography (HPLC).
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Quality Control:
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Radiochemical Purity: The radiochemical purity of the final product should be determined by radio-HPLC. A purity of >95% is generally required for in vivo studies.
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Molar Activity: Molar activity should be calculated based on the amount of radioactivity and the mass of the non-radiolabeled compound.
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Residual Solvents: The final formulation should be tested for residual solvents from the synthesis process to ensure they are below acceptable limits.
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Sterility and Endotoxin Testing: For preclinical studies requiring sterile injections, the final product should be passed through a sterile filter and tested for bacterial endotoxins.
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In Vivo PET Imaging Protocol
This protocol provides a general framework for conducting a PET imaging study with this compound in a rodent model.
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Animal Preparation:
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Fast the animal for 4-6 hours prior to the injection of the radiotracer to reduce background signal.
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Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). Maintain the animal's body temperature throughout the procedure.
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Radiotracer Administration:
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Administer the this compound via intravenous injection (e.g., tail vein). The recommended injected dose is in the range of 3.7 to 7.4 MBq.
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Uptake Period:
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Allow the radiotracer to distribute and accumulate in the target tissues. Based on general principles for 18F-labeled tracers, an uptake period of 60 minutes is a good starting point. This may need to be optimized for specific models of inflammation.
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PET/CT Acquisition:
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Position the animal in the center of the scanner's field of view.
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Perform a low-dose CT scan for anatomical localization and attenuation correction.
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Acquire the PET data. A static scan of 10-20 minutes is a typical starting point. For dynamic studies, acquire data for 60 minutes starting at the time of injection.
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Image Reconstruction:
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Reconstruct the PET data using an iterative algorithm such as OSEM.
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Apply corrections for attenuation, scatter, and random coincidences.
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A typical reconstruction might use 2-4 iterations and 8-16 subsets. These parameters should be optimized for your specific system and research question.
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Visualizations
CXCR2 Signaling Pathway
Caption: Simplified CXCR2 signaling pathway upon ligand binding.
Experimental Workflow for Improving SNR
Caption: Troubleshooting workflow for low Signal-to-Noise Ratio.
References
Technical Support Center: Troubleshooting Off-Target Binding of CXCR2 Probe 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with off-target binding of CXCR2 Probe 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
This compound is a small molecule fluorescent probe designed to selectively bind to the C-X-C motif chemokine receptor 2 (CXCR2). CXCR2 is a G protein-coupled receptor (GPCR) primarily expressed on neutrophils and is involved in inflammatory responses and various diseases.[1][2]
Q2: I am observing high background fluorescence in my experiments. What are the possible causes?
High background fluorescence can be due to several factors, including:
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Excess probe concentration: Using a concentration of this compound that is too high can lead to non-specific binding to cells or other proteins.
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Inadequate washing steps: Insufficient washing after probe incubation can leave unbound probe in the sample.
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Autofluorescence: Some cell types, like neutrophils, can exhibit high intrinsic fluorescence.[3]
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Probe aggregation: The probe may form aggregates that bind non-specifically.
Q3: My negative control cells (CXCR2-negative) are showing a signal. What does this indicate?
A signal in CXCR2-negative control cells strongly suggests off-target binding. This means this compound is interacting with other cellular components besides its intended target. It is crucial to validate the probe's specificity.[4][5]
Q4: How can I confirm that the signal I'm seeing is due to specific binding to CXCR2?
To confirm specific binding, you can perform a competitive binding assay. In this experiment, you co-incubate the cells with this compound and an excess of a known, unlabeled CXCR2 antagonist. A significant reduction in the fluorescent signal in the presence of the competitor indicates that the probe is binding to the same site as the antagonist, and thus is specific for CXCR2.
Q5: What are some potential off-targets for a CXCR2 probe?
Chemokine receptors often share structural similarities. Therefore, potential off-targets for a CXCR2 probe could include other chemokine receptors, particularly those that also bind to CXCL8, such as CXCR1. Broader screening against a panel of receptors and kinases is recommended to fully characterize selectivity.
Troubleshooting Guide: Off-Target Binding
This guide provides a structured approach to troubleshooting common issues related to off-target binding of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| High background signal in all samples | 1. Probe concentration too high. 2. Inadequate washing. 3. Probe aggregation. 4. Non-specific binding to plasticware. | 1. Titrate the probe to determine the optimal concentration with the best signal-to-noise ratio. 2. Increase the number and duration of wash steps. 3. Centrifuge the probe solution before use to pellet aggregates. 4. Pre-block plates with a blocking agent like BSA. |
| Signal observed in CXCR2-negative control cells | 1. Off-target binding to other proteins. 2. Hydrophobic interactions with cellular membranes. | 1. Perform a competitive binding assay with an unlabeled CXCR2 ligand. 2. Include a structurally similar but inactive control compound to assess non-specific effects. 3. Run a Cellular Thermal Shift Assay (CETSA) to confirm target engagement. |
| Signal is not displaceable by a known CXCR2 antagonist | 1. The probe is not binding to the intended site on CXCR2. 2. The probe is binding irreversibly. | 1. Re-evaluate the binding site of the probe. 2. Perform a washout experiment to assess the reversibility of binding. |
| Inconsistent results between experiments | 1. Variability in cell health or density. 2. Inconsistent probe preparation. 3. Instrument settings not optimized. | 1. Ensure consistent cell culture conditions and passage numbers. 2. Prepare fresh probe dilutions for each experiment. 3. Standardize instrument settings (e.g., gain, laser power) for all acquisitions. |
Experimental Protocols
Competitive Binding Assay
Objective: To determine if this compound binds specifically to CXCR2.
Methodology:
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Cell Preparation: Plate cells expressing CXCR2 at an appropriate density in a suitable microplate.
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Competitor Addition: Add increasing concentrations of a known unlabeled CXCR2 antagonist (e.g., Navarixin) to the wells. Include a vehicle control (e.g., DMSO).
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Probe Incubation: Add a fixed, predetermined concentration of this compound to all wells.
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Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.
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Washing: Wash the cells multiple times with a suitable buffer to remove unbound probe and competitor.
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Signal Detection: Measure the fluorescence intensity in each well using a plate reader or flow cytometer.
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Data Analysis: Plot the fluorescence signal against the concentration of the unlabeled competitor. A dose-dependent decrease in signal indicates specific binding.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct engagement of this compound with CXCR2 in a cellular environment.
Methodology:
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Cell Treatment: Treat intact cells with either this compound or a vehicle control.
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Heating: Heat the treated cells across a range of temperatures to induce protein denaturation.
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Lysis: Lyse the cells to release soluble proteins.
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Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
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Detection: Detect the amount of soluble CXCR2 in the supernatant at each temperature using a method like Western blotting or ELISA.
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Data Analysis: Plot the amount of soluble CXCR2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the probe has bound to and stabilized the receptor.
Washout Experiment
Objective: To assess the reversibility of this compound binding.
Methodology:
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Probe Incubation: Incubate cells with this compound for a defined period to allow for binding.
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Washout: Remove the probe-containing medium and wash the cells extensively with fresh medium to remove any unbound probe.
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Time Course Measurement: At various time points after the washout, measure the remaining fluorescent signal.
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Data Analysis: Plot the fluorescence signal against time. A gradual decrease in signal over time indicates reversible binding, as the probe dissociates from the receptor. A stable signal suggests irreversible or very slow off-rate binding.
Visualizations
Caption: Troubleshooting workflow for off-target binding of this compound.
Caption: Simplified CXCR2 signaling pathway upon ligand binding.
References
- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 4. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Studies with CXCR2 Probe 1
Welcome to the technical support center for CXCR2 Probe 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the injection dose of this compound for in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as [¹⁸F]16b, is a selective, fluorine-18 labeled radiotracer for Positron Emission Tomography (PET) imaging. Its primary application is the in vivo visualization and quantification of the C-X-C chemokine receptor 2 (CXCR2).[1] Given that CXCR2 is highly expressed on neutrophils, this probe is a promising tool for imaging inflammation and inflammatory diseases.[1]
Q2: How do I determine the optimal injection dose of this compound for my in vivo study?
A2: The optimal injection dose requires a balance between achieving a sufficient signal-to-noise ratio (SNR) and minimizing potential pharmacological effects or radiation burden to the animal. A dose-escalation study is recommended.
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Starting Dose: For small animals like mice, a starting dose is typically in the range of 1.85-7.4 MBq (50-200 µCi).
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Dose Escalation: Administer escalating doses of the radiotracer to different cohorts of animals and acquire PET images.
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Analysis: Analyze the images to identify the dose that provides the best contrast between the target tissue (area of inflammation) and background, without causing saturation of the CXCR2 receptors. The relationship between the injected dose and the target uptake should be evaluated to ensure you are working within a linear range.
Q3: What is a typical uptake time for this compound before PET imaging?
A3: The optimal uptake time, the period between radiotracer injection and imaging, is crucial for maximizing the target-to-background ratio. This is determined by the probe's pharmacokinetics. For many small-molecule ¹⁸F-labeled radiotracers, uptake times can range from 30 to 120 minutes. A dynamic PET scan (a series of images taken over time) in an initial study can help determine the time point of peak tracer accumulation in the target tissue and clearance from non-target tissues. For routine studies, imaging is often performed at a fixed time point, commonly 60 minutes post-injection.
Q4: How can I confirm that the signal from this compound is specific to CXCR2?
A4: To confirm the specificity of the probe's uptake, a blocking study should be performed. In a cohort of animals, co-inject a non-radioactive, high-affinity CXCR2 antagonist along with this compound. A significant reduction in the PET signal in the target tissue in the presence of the blocking agent, compared to the signal from the probe alone, indicates specific binding to CXCR2.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio (SNR) or Poor Image Quality
Problem: The resulting PET images are noisy, and it is difficult to distinguish the target tissue from the background.
| Potential Cause | Troubleshooting Step |
| Insufficient Injected Dose | The amount of radioactivity injected was too low to generate a strong signal. Increase the injected dose in subsequent experiments, staying within a reasonable range to avoid saturation or pharmacological effects. |
| Suboptimal Uptake Time | The scan was performed too early (insufficient tracer accumulation in the target) or too late (tracer has washed out). Perform a dynamic scan or image at multiple time points in a pilot study to determine the optimal imaging window. |
| Improper Animal Positioning | The animal was not centered in the scanner's field of view (FOV), leading to artifacts. Ensure the animal is properly positioned and immobilized during the scan. |
| Incorrect Data Corrections | Attenuation, scatter, and random coincidence corrections were not applied correctly during image reconstruction. Verify your reconstruction parameters and ensure all necessary corrections are applied. |
Issue 2: High Background Signal or Non-Specific Binding
Problem: There is high uptake of this compound in non-target tissues, which obscures the specific signal from the area of interest.
| Potential Cause | Troubleshooting Step |
| Radiochemical Impurity | The presence of unbound ¹⁸F-fluoride or other radiolabeled impurities can lead to high background, particularly in bones and the bladder. Always verify the radiochemical purity of the tracer before injection using methods like radio-TLC or radio-HPLC. Purity should be >95%. |
| Probe Metabolism | The radiotracer may be metabolized in vivo, and the resulting radiometabolites may have a different biodistribution, contributing to background signal. Analyze blood and tissue samples at different time points to assess the extent of probe metabolism. |
| Suboptimal Uptake Time | Imaging too early can result in high signal from the tracer still in circulation. Increase the uptake time to allow for clearance of the probe from the blood and non-target tissues. |
| Physiological Clearance Pathways | High uptake in organs like the liver and kidneys can be due to the natural clearance pathways of the probe. While this may be an inherent property of the tracer, optimizing the imaging window can help maximize the target-to-background ratio. |
Experimental Protocols
Representative Protocol for In Vivo PET Imaging with this compound in a Mouse Model of Inflammation
This protocol is a general guideline and should be adapted based on the specific animal model and imaging equipment.
1. Animal Preparation:
- Induce inflammation in the animal model of choice (e.g., lipopolysaccharide-induced lung inflammation).
- Fast the animals for 4-6 hours before the experiment to reduce background signal, particularly if there is any potential for off-target glucose metabolism-related uptake.
- Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) for the duration of the injection and scan. Maintain the animal's body temperature using a heating pad.
2. Radiotracer Administration:
- Prepare the injection solution of this compound in a sterile vehicle (e.g., saline with a small percentage of ethanol or DMSO to ensure solubility).
- Draw a precise volume corresponding to the desired radioactive dose (e.g., 3.7 MBq or 100 µCi) into an insulin syringe.
- Administer the probe via intravenous (tail vein) injection. Record the exact time of injection.
3. PET/CT Imaging:
- Allow for an uptake period of 60 minutes (this should be optimized for your specific model). The animal should remain under anesthesia during this time.
- Position the animal in the PET/CT scanner.
- Perform a CT scan for anatomical reference and attenuation correction.
- Acquire the PET scan for a duration of 15-30 minutes.
4. Image Reconstruction and Analysis:
- Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.
- Co-register the PET and CT images.
- Draw regions of interest (ROIs) on the target tissue (e.g., inflamed lung) and background tissues (e.g., muscle) using the CT images for anatomical guidance.
- Quantify the tracer uptake in the ROIs, typically expressed as the Standardized Uptake Value (SUV).
Quantitative Data Summary
The following table summarizes key parameters for this compound based on its initial characterization. In vivo dosing is a representative example based on typical preclinical PET studies with ¹⁸F-labeled small molecules.
| Parameter | Value | Reference |
| Radiotracer | [¹⁸F]16b (this compound) | [1] |
| Target | C-X-C chemokine receptor 2 (CXCR2) | [1] |
| Radionuclide | Fluorine-18 (¹⁸F) | [1] |
| Radiochemical Yield | 15% | |
| Representative In Vivo Dose (Mouse) | 1.85 - 7.4 MBq (50 - 200 µCi) | N/A |
| Representative Uptake Time | 60 minutes | N/A |
Visualizations
CXCR2 Signaling Pathway
Caption: Simplified CXCR2 signaling cascade leading to neutrophil chemotaxis.
Experimental Workflow for In Vivo PET Imaging
Caption: General workflow for an in vivo PET/CT study with this compound.
References
Technical Support Center: CXCR2 Probe 1 Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of CXCR2 Probe 1 and its analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of navarixin-based fluorescent CXCR2 probes.
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in amide bond formation (Step 1) | - Incomplete activation of the carboxylic acid.- Side reactions with the coupling reagent.[1]- Steric hindrance from bulky reactants.- Inadequate reaction time or temperature. | - Ensure the use of a fresh, high-quality coupling reagent (e.g., HATU, HBTU).- Add the amine component to the reaction mixture after pre-activating the carboxylic acid with the coupling reagent and a base (e.g., DIPEA) for a short period.[2]- Consider using a different coupling reagent known to be effective for hindered substrates.- Monitor the reaction progress by TLC or LC-MS and adjust the reaction time accordingly. |
| Incomplete reduction of the nitro group (Step 2) | - Inactive catalyst (e.g., Pd/C).- Insufficient hydrogen pressure.- Presence of catalyst poisons. | - Use fresh, high-quality Pd/C catalyst.- Ensure the reaction is performed under an adequate and constant pressure of hydrogen gas.- Purify the starting material to remove any potential catalyst poisons. |
| Low yield or side products in the squarate reaction (Step 3) | - Competing hydrolysis of the diethyl squarate.- Formation of bis-substituted squaramide by-products.- Low reactivity of the aniline. | - Perform the reaction under anhydrous conditions.- Use a slight excess of the aniline to favor the formation of the mono-substituted product.- The reaction can be sensitive to the electronic properties of the substituents; consider adjusting the reaction temperature or time.[3] |
| Difficulty in purifying the final fluorescent probe | - Presence of unreacted starting materials or fluorescent dye.- Adsorption of the product onto silica gel during column chromatography.- Degradation of the fluorescent dye under purification conditions. | - Utilize reversed-phase HPLC for purification, which is often more effective for fluorescently labeled compounds.[4]- If using column chromatography, consider using a less acidic or basic stationary phase, or adding a small amount of a modifier (e.g., triethylamine) to the eluent.- Protect the compound from light during purification and storage to prevent photobleaching. |
| Chemical instability of intermediates | - Certain molecular structures can be inherently unstable. For example, some intermediates in the synthesis of CXCR2 probes have been found to be chemically unstable and difficult to purify. | - If an intermediate proves to be unstable, it is advisable to proceed to the next step of the synthesis without complete purification, if possible.- Alternatively, consider modifying the synthetic route to avoid the unstable intermediate. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation during HPLC purification | - Inappropriate column chemistry or mobile phase.- Co-elution of impurities with the product. | - Screen different reversed-phase columns (e.g., C18, C8) and mobile phase gradients (e.g., acetonitrile/water or methanol/water with additives like TFA or formic acid).- Optimize the gradient slope and flow rate to improve resolution. |
| Product degradation during purification | - Sensitivity of the compound to the pH of the mobile phase (e.g., TFA).- Light sensitivity of the fluorescent probe. | - Use a mobile phase with a neutral or near-neutral pH if the compound is acid-labile.- Protect the sample from light by using amber vials and covering the HPLC system. |
| Low recovery after HPLC | - Adsorption of the compound to the column or tubing.- Precipitation of the compound in the mobile phase. | - Flush the HPLC system with a strong solvent to recover any adsorbed material.- Ensure the compound is fully dissolved in the injection solvent and that the mobile phase composition does not cause precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing navarixin-based fluorescent CXCR2 probes?
A1: The synthesis typically involves a multi-step process that begins with the formation of an amide bond, followed by the reduction of a nitro group to an aniline. This aniline is then reacted with a squarate ester, and finally, a linker and a fluorescent dye are attached.
Q2: What are some common challenges in the amide bond formation step?
A2: Common challenges include low yields due to incomplete activation of the carboxylic acid, side reactions with coupling reagents, and difficulties in coupling sterically hindered reactants. Careful selection of coupling reagents and optimization of reaction conditions are crucial.
Q3: Why is the squarate reaction a critical step and what are the potential issues?
A3: The squarate reaction is key to forming the core of the pharmacophore that binds to CXCR2. Potential issues include the formation of di-substituted byproducts and the relatively lower reactivity of the squaramide intermediate, which requires careful control of stoichiometry and reaction conditions to achieve a good yield of the desired mono-substituted product.
Q4: What are the recommended methods for purifying the final fluorescent CXCR2 probe?
A4: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying the final fluorescent probes. It allows for the separation of the desired product from unreacted starting materials and other impurities.
Q5: How can I minimize the degradation of the fluorescent probe during and after purification?
A5: To minimize degradation, it is important to protect the probe from light at all stages of handling and storage. Using amber vials and minimizing exposure to ambient light is recommended. Additionally, if the probe is sensitive to acidic conditions, using a neutral pH mobile phase during HPLC purification can be beneficial.
Experimental Protocols
General Synthesis of a Navarixin-Based Fluorescent CXCR2 Probe
This protocol is a generalized representation based on published methods.
Step 1: Amide Bond Formation
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Dissolve the starting carboxylic acid in an appropriate anhydrous solvent (e.g., DMF).
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Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
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Stir the mixture at room temperature for a short period to activate the carboxylic acid.
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Add the desired amine and continue stirring until the reaction is complete (monitor by TLC or LC-MS).
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Work up the reaction by quenching with water and extracting the product with an organic solvent.
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Purify the product by column chromatography.
Step 2: Nitro Group Reduction
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Dissolve the nitro-containing compound in a suitable solvent (e.g., ethanol or methanol).
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Add a palladium on carbon (Pd/C) catalyst.
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Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
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Stir vigorously until the reaction is complete.
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Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the aniline product.
Step 3: Squarate Reaction
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Dissolve the aniline in a suitable solvent (e.g., ethanol).
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Add diethyl squarate and stir the reaction at the appropriate temperature.
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Monitor the reaction for the formation of the mono-substituted squarate product.
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Purify the product by column chromatography.
Step 4: Fluorescent Dye Conjugation
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The squarate intermediate is further functionalized with a linker containing a reactive group (e.g., an amine).
-
This amine-functionalized intermediate is then reacted with an amine-reactive fluorescent dye (e.g., a succinimidyl ester of a fluorophore) in a suitable solvent with a non-nucleophilic base.
-
The final fluorescent probe is purified by reversed-phase HPLC.
Data Presentation
Pharmacological Characterization of Representative CXCR2 Fluorescent Probes
| Compound | CXCR2 Affinity (pKd) | CXCR1 Affinity (pKd) | Selectivity (CXCR2 vs CXCR1) |
| Probe A | 8.1 | 6.2 | ~79-fold |
| Probe B | 7.9 | < 5.0 | > 100-fold |
| Probe C | 8.3 | 6.5 | ~63-fold |
Data are representative and compiled from published literature. Actual values may vary depending on the specific probe structure and assay conditions.
Visualizations
Caption: Synthetic workflow for a navarixin-based CXCR2 fluorescent probe.
Caption: Simplified CXCR2 signaling pathway and the inhibitory action of a probe.
References
Technical Support Center: Overcoming Limitations of CXCR2 Probe 1 in Longitudinal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges when using CXCR2 Probe 1 in longitudinal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as Compound [18F]16b, is a selective, fluorine-18 radiolabeled ligand for the C-X-C chemokine receptor 2 (CXCR2).[1][2] Its primary application is as a radiotracer for in vivo Positron Emission Tomography (PET) imaging to visualize and quantify the distribution of neutrophils in various inflammatory diseases.[1]
Q2: What are the potential limitations of using this compound in longitudinal studies?
A2: While a powerful tool, longitudinal studies with this compound may present challenges including:
-
Pharmacokinetic Properties: The probe may have a short half-life, requiring frequent administration for sustained target engagement, which can be a logistical challenge in long-term studies.
-
Receptor Occupancy and Target Engagement: Repeated administration may lead to receptor saturation or internalization, potentially altering the biological response over time.
-
Off-Target Effects: Like many small molecules, there is a possibility of off-target binding, which could lead to confounding results or toxicity with chronic exposure.
-
Immunogenicity: The probe or its metabolites could potentially elicit an immune response after multiple administrations.
-
Radiation Exposure: In the case of the radiolabeled probe, cumulative radiation dose to the subject is a critical consideration in longitudinal PET imaging study design.[3][4]
Q3: How can I assess the pharmacokinetic profile of this compound in my animal model?
A3: A pharmacokinetic (PK) study is essential. This typically involves administering the probe to a cohort of animals and collecting blood samples at multiple time points to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
Q4: What is receptor occupancy and why is it important in a longitudinal study?
A4: Receptor occupancy (RO) is the percentage of target receptors bound by a probe at a given time. In a longitudinal study, it's crucial to understand the relationship between the administered dose, the resulting RO, and the observed biological effect over time. Changes in RO can indicate issues like receptor downregulation or altered probe metabolism.
Q5: How can I investigate potential off-target effects of this compound?
A5: Several methods can be employed, including in silico screening against databases of known protein targets, and experimental approaches like chemical proteomics to identify binding partners in a non-biased manner.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or decreasing signal in longitudinal PET imaging | 1. Receptor internalization/downregulation: Repeated binding of the probe may cause CXCR2 to be internalized by the cell. 2. Altered probe metabolism: Chronic administration may induce metabolic enzymes, leading to faster clearance of the probe. 3. Neutrophil function alteration: Long-term CXCR2 blockade could affect neutrophil migration and numbers. | 1. Perform a receptor internalization assay to assess the effect of the probe on CXCR2 surface expression. Consider adjusting the dosing interval to allow for receptor re-expression. 2. Conduct a pharmacokinetic study at different time points during the longitudinal study to check for changes in probe metabolism. 3. Monitor peripheral blood neutrophil counts and assess neutrophil function using ex vivo assays (e.g., chemotaxis, oxidative burst). |
| Unexpected toxicity or adverse effects with repeated dosing | 1. On-target toxicity: Continuous blockade of CXCR2 signaling may have unforeseen physiological consequences. 2. Off-target toxicity: The probe may be interacting with other proteins, causing toxicity. 3. Vehicle-related toxicity: The formulation used to dissolve and administer the probe could be causing adverse effects. | 1. Reduce the dose or frequency of administration. Carefully monitor animal health and conduct histopathological analysis of major organs at the end of the study. 2. Perform off-target screening to identify potential unintended binding partners. 3. Run a vehicle-only control group to distinguish between probe-specific and vehicle-specific effects. |
| High variability in probe uptake between subjects or over time | 1. Inconsistent administration: Variations in injection volume or rate can affect the initial distribution of the probe. 2. Biological variability: Differences in the inflammatory state or metabolism between individual animals. 3. PET scanner and image reconstruction variability: Differences in scanner calibration or image processing parameters can introduce variability. | 1. Standardize the administration protocol and ensure all personnel are properly trained. 2. Increase the number of animals per group to improve statistical power. Normalize data to a reference tissue where possible. 3. Implement a rigorous quality control program for the PET scanner and use a consistent image reconstruction algorithm for all scans in the study. |
Quantitative Data Summary
The following table summarizes representative pharmacokinetic parameters for orally administered small-molecule CXCR2 antagonists, which can provide an indication of the expected behavior of non-radiolabeled small molecule probes targeting this receptor.
| Parameter | AZD5069 | Danirixin |
| Time to Max. Concentration (Tmax) | ~2 hours | Not specified |
| Terminal Half-life (t1/2) | 11 hours | Not specified |
| Accumulation (multiple doses) | ~1.1-fold | Not specified |
| Effect of Food on AUC | Unchanged | 16% decrease |
Experimental Protocols
In Vivo Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model.
Methodology:
-
Administer a single dose of this compound to a cohort of animals (e.g., mice or rats) via the intended route of administration (e.g., intravenous or intraperitoneal).
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) post-administration.
-
Process the blood samples to isolate plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, using appropriate software.
In Vivo Receptor Occupancy Assay
Objective: To quantify the engagement of CXCR2 by this compound in the target tissue.
Methodology:
-
Dose animals with varying concentrations of non-radiolabeled this compound.
-
At the time of expected peak plasma concentration, administer a tracer dose of radiolabeled this compound.
-
After a sufficient time for the tracer to distribute, euthanize the animals and collect the target tissue (e.g., inflamed tissue, spleen).
-
Homogenize the tissue and measure the amount of radioactivity using a gamma counter.
-
Calculate the percentage of receptor occupancy by comparing the tracer binding in the presence of the non-radiolabeled probe to the binding in a vehicle-treated control group.
CXCR2 Receptor Internalization Assay
Objective: To assess whether this compound induces receptor internalization.
Methodology:
-
Culture cells expressing CXCR2 (e.g., transfected HEK293 cells or primary neutrophils).
-
Treat the cells with this compound at various concentrations and for different durations.
-
Fix the cells and stain for surface-expressed CXCR2 using a fluorescently labeled antibody.
-
Analyze the fluorescence intensity of the cell surface using flow cytometry or fluorescence microscopy.
-
A decrease in surface fluorescence in probe-treated cells compared to untreated controls indicates receptor internalization.
Visualizations
Caption: CXCR2 Signaling Pathway
Caption: Probe Validation Workflow
Caption: Troubleshooting Decision Tree
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and Initial Characterization of the First 18F-CXCR2-Targeting Radiotracer for PET Imaging of Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mediso - Longitudinal Studies on Alzheimer Disease Mouse Models with Multiple Tracer PET/CT: Application of Reduction and Refinement Principles in Daily Practice to Safeguard Animal Welfare during Progressive Aging [mediso.com]
- 4. researchgate.net [researchgate.net]
minimizing radiolysis of CXCR2 Probe 1 during preparation
This guide provides troubleshooting advice and frequently asked questions regarding the preparation of radiolabeled CXCR2 Probe 1, with a specific focus on minimizing radiolysis to ensure high radiochemical purity and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is radiolysis and why is it a concern during the preparation of this compound?
A1: Radiolysis is the process where ionizing radiation emitted by a radionuclide (such as Fluorine-18 in [¹⁸F]this compound) breaks down molecules.[1][2][3] In the aqueous solutions used for radiolabeling, radiation interacts with water molecules to generate highly reactive free radicals, such as hydroxyl radicals (•OH) and hydrated electrons (e⁻aq).[1] These radicals can then degrade the this compound molecule itself, leading to the formation of radiolabeled impurities.[4] This degradation reduces the radiochemical purity (RCP) of the final product, which can compromise the quality and accuracy of PET imaging studies by altering the probe's biological properties.
Q2: What are the primary factors that increase the risk of radiolysis?
A2: Several factors during the preparation and storage of radiolabeled probes can accelerate radiolysis:
-
High Radioactivity Concentration: The higher the amount of radioactivity in a small volume, the greater the radiation dose delivered to the solution, leading to more significant radiolytic damage.
-
Extended Storage Time: The longer the radiolabeled probe is stored, the more radiation it absorbs, increasing the cumulative damage.
-
Presence of Oxygen: Dissolved oxygen can promote the formation of highly reactive oxygen species, enhancing radiolytic degradation.
-
Temperature: Higher temperatures can accelerate the chemical reactions initiated by radiolysis.
-
Solution pH: The pH of the formulation can influence the types and reactivity of the radical species formed during water radiolysis.
Q3: How can I minimize radiolysis? What are "scavengers"?
A3: Minimizing radiolysis involves controlling the factors listed above and using chemical stabilizers known as "radical scavengers" or "quenchers". These are compounds that readily react with and neutralize the free radicals generated by radiolysis before they can damage the radiopharmaceutical. Commonly used scavengers in radiopharmaceutical preparations include:
-
Ascorbic Acid (Vitamin C): Acts as an antioxidant to neutralize free radicals.
-
Ethanol: A well-known and effective radical scavenger used to stabilize various radiopharmaceuticals.
-
Gentisic Acid: Used to inhibit oxidation and limit radiolysis by scavenging free radicals.
Adding a scavenger to the formulation after radiolabeling is a standard practice to protect the integrity of the radiolabeled peptide.
Q4: I am observing low radiochemical purity (RCP) in my this compound preparation. How can I troubleshoot this?
A4: Low RCP is often a sign of degradation, potentially from radiolysis. Here are some troubleshooting steps:
-
Review Your Protocol: Ensure all steps, including precursor amount, buffer concentrations, and reaction times, are optimized.
-
Introduce a Scavenger: If you are not already using one, add a scavenger like ethanol or ascorbic acid to your final formulation.
-
Minimize Delay: Use the radiolabeled probe as soon as possible after preparation to reduce the time for radiolytic damage to occur.
-
Control Radioactivity Concentration: If possible, dilute the final product to decrease the radiation dose, though this must be balanced with the required activity for your experiment.
-
Deoxygenate Solutions: Using buffers that have been sparged with nitrogen or argon can help minimize the presence of dissolved oxygen.
-
Optimize Storage: Store the final product at a controlled, cool temperature and protect it from light to prevent other forms of degradation.
Quantitative Data on Radiolysis Control
The effectiveness of scavengers is typically evaluated by measuring the radiochemical purity (RCP) of the radiopharmaceutical over time. While specific data for this compound is not publicly available, the following table illustrates the expected impact of scavengers on a generic ¹⁷⁷Lu-labeled radiopharmaceutical, demonstrating how such data is presented.
| Time Post-Preparation (hours) | RCP without Scavenger (%) | RCP with Ascorbic Acid (%) | RCP with Ethanol (%) |
| 1 | 98.5 | 99.2 | 99.5 |
| 6 | 92.1 | 98.0 | 98.8 |
| 24 | 85.3 | 96.5 | 97.2 |
| 48 | 76.8 | 94.1 | 95.5 |
| 72 | 68.2 | 91.7 | 93.4 |
| Data is representative and based on typical results for therapeutic radiopharmaceuticals like ¹⁷⁷Lu-PSMA-617 as described in literature. |
Experimental Protocols
Protocol 1: General Procedure for Radiolabeling and Stabilization
This protocol outlines a general workflow for preparing a radiolabeled peptide like this compound, incorporating steps to minimize radiolysis.
-
Pre-reaction Setup:
-
Prepare all buffers and solutions. If possible, deoxygenate aqueous solutions by bubbling with an inert gas (e.g., nitrogen) for 15-20 minutes.
-
Ensure all glassware and equipment are sterile and free of contaminants.
-
-
Radiolabeling Reaction:
-
Add the precursor of this compound to the reaction vessel.
-
Introduce the radionuclide (e.g., [¹⁸F]Fluoride) in the appropriate buffer.
-
Heat the reaction mixture at the optimized temperature and for the specified time to facilitate the labeling reaction.
-
-
Purification:
-
Once the reaction is complete, purify the radiolabeled probe using a suitable method, such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC), to remove unreacted radionuclide and other impurities.
-
-
Formulation and Stabilization:
-
Elute the purified [¹⁸F]this compound into a sterile vial containing the final formulation buffer.
-
Crucially, add a radical scavenger (e.g., a small percentage of ethanol or a buffered solution of ascorbic acid) to the final product vial to mitigate radiolysis.
-
-
Quality Control:
-
Immediately perform quality control tests. Use analytical HPLC to determine the radiochemical purity (RCP).
-
Measure the total radioactivity and calculate the radiochemical yield.
-
-
Storage:
-
Store the final product in a shielded container at a controlled temperature (as specified for the probe) until use. Use the product as soon as possible.
-
Protocol 2: Quality Control via Radio-HPLC
-
System Preparation:
-
Equilibrate the HPLC system with the specified mobile phase. The system should consist of a pump, injector, analytical column (e.g., C18), a UV detector, and a radioactivity detector connected in series.
-
-
Sample Preparation:
-
Dilute a small aliquot of the final radiolabeled this compound formulation in the mobile phase.
-
-
Injection and Analysis:
-
Inject the diluted sample onto the HPLC column.
-
Run the analysis according to the validated method.
-
-
Data Interpretation:
-
Analyze the chromatogram from the radioactivity detector.
-
Calculate the radiochemical purity by integrating the area of the peak corresponding to the intact [¹⁸F]this compound and dividing it by the total integrated area of all radioactive peaks. The specification for radiochemical purity should generally be >90-95%.
-
Visualizations
References
Technical Support Center: Addressing Poor In Vivo Stability of CXCR2 Radiotracers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CXCR2 radiotracers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to in vivo stability during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo stability of CXCR2 radiotracers?
A1: Poor in vivo stability of radiotracers, including those targeting CXCR2, is a multifaceted issue. The main contributing factors include:
-
Metabolic Degradation: The body's natural metabolic processes, primarily in the liver and kidneys, can alter the chemical structure of the radiotracer. This can lead to the cleavage of the radiolabel (e.g., defluorination of ¹⁸F-labeled tracers) or modification of the pharmacophore, reducing its ability to bind to CXCR2.[1]
-
Radiolysis: The radioactive isotope itself can emit energy that damages the radiotracer molecule, a process known as radiolysis. This is more pronounced at higher radioactive concentrations.
-
Plasma Protein Binding: Non-specific binding of the radiotracer to plasma proteins can affect its biodistribution and availability to bind to the target receptor.
-
Chemical Instability: The inherent chemical structure of the tracer, including the chelator and linker, may lack stability under physiological conditions (pH, temperature), leading to degradation.
Q2: What is a common indicator of in vivo instability for ¹⁸F-labeled CXCR2 radiotracers?
A2: A common indicator of in vivo instability for ¹⁸F-labeled radiotracers is the uptake of radioactivity in the bones. This suggests that defluorination is occurring, where the ¹⁸F is cleaved from the tracer molecule and subsequently taken up by bone tissue as free fluoride.[1][2]
Q3: How does the chemical structure of the radiotracer, such as the linker, affect its stability?
A3: The linker connecting the radionuclide chelator to the CXCR2-targeting moiety plays a crucial role in the overall stability and pharmacokinetic properties of the radiotracer. The choice of linker can influence:
-
Metabolic Stability: Certain linkers can protect the radiotracer from enzymatic degradation.
-
Pharmacokinetics: The linker can be modified to alter solubility, plasma protein binding, and clearance characteristics, which can indirectly impact stability by reducing the time the tracer is exposed to metabolic enzymes.[3]
-
Target Binding: An appropriately designed linker ensures that the radionuclide does not sterically hinder the binding of the pharmacophore to CXCR2.
For example, a squaramide-based linker has been used in the development of the CXCR2-specific radiotracer, [¹⁸F]16b, to provide a stable connection between the fluorinated tag and the targeting molecule.[4]
Q4: Are there any strategies to improve the in vivo stability of CXCR2 radiotracers?
A4: Yes, several strategies can be employed during the design and formulation of radiotracers to enhance their in vivo stability:
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically susceptible positions can slow down enzymatic degradation due to the kinetic isotope effect.
-
Linker Modification: Introducing metabolically stable linkers or modifying existing ones can prevent cleavage.
-
Structural Optimization: Modifying the overall structure of the radiotracer to reduce lipophilicity can decrease non-specific binding and alter metabolic pathways.
-
Formulation with Stabilizers: Adding radical scavengers to the final formulation can help mitigate radiolysis.
Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your experiments with CXCR2 radiotracers.
Issue 1: High Background Signal in PET Imaging
Symptoms:
-
Poor contrast between the target tissue and surrounding tissues.
-
High signal in non-target organs such as the liver, spleen, or lungs.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| High Lipophilicity | High lipophilicity can lead to increased non-specific binding and high uptake in organs like the liver and spleen. Solution: If possible, modify the tracer to be more hydrophilic. For future tracer design, aim for an optimal LogD value. |
| Metabolism | The radiotracer may be metabolized in the liver, and the resulting radiometabolites may accumulate in various tissues. Solution: Perform radiometabolite analysis to identify the chemical form of the radioactivity in the blood and tissues. If metabolism is rapid, consider redesigning the tracer to block metabolic sites. |
| Off-Target Binding | The radiotracer may have affinity for other receptors or proteins, leading to uptake in non-target tissues. Solution: Perform in vitro binding assays with a panel of related receptors to assess selectivity. |
Issue 2: Evidence of In Vivo Defluorination (for ¹⁸F-labeled tracers)
Symptoms:
-
High uptake of radioactivity in the bones observed in PET images or biodistribution studies.
-
Presence of free [¹⁸F]fluoride in plasma metabolite analysis.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Metabolic Cleavage of C-¹⁸F Bond | Cytochrome P450 enzymes in the liver can metabolize the radiotracer, leading to the cleavage of the carbon-fluorine bond. Solution: Consider deuterating the carbon atom bearing the fluorine-18 or adjacent carbons to slow down metabolism. Alternatively, redesign the tracer to place the ¹⁸F on a more metabolically stable position, such as an aromatic ring. |
| Chemical Instability | The chemical bond attaching the ¹⁸F may be unstable under physiological conditions. Solution: Re-evaluate the radiosynthesis and the chemical stability of the tracer in vitro at physiological pH and temperature. |
Issue 3: Low Uptake in Target Tissue
Symptoms:
-
The signal from the tissue of interest (e.g., tumor or inflamed tissue) is not significantly higher than the background.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Poor In Vivo Stability | The radiotracer is degrading before it can reach and bind to the target. Solution: Assess the in vivo stability through plasma metabolite analysis. If degradation is rapid, consider strategies to improve stability as mentioned in the FAQs. |
| Low Receptor Expression | The target tissue may not express sufficient levels of CXCR2. Solution: Confirm CXCR2 expression in your animal model or tissue samples using techniques like immunohistochemistry or western blotting. |
| Low Binding Affinity | The radiotracer may not have a high enough affinity for CXCR2 to provide a strong signal. Solution: Perform in vitro competitive binding assays to determine the binding affinity (Ki) of your tracer. |
| Rapid Washout | The radiotracer may bind to the receptor but then quickly dissociate. Solution: Investigate the binding kinetics of your tracer. A tracer with a slower off-rate may be more suitable for imaging. |
Data Presentation
The following tables summarize hypothetical and literature-derived data for CXCR2 radiotracers to facilitate comparison. Note: Comprehensive comparative data for multiple CXCR2 radiotracers is limited in the public domain. The data for Tracer B and C are illustrative and based on typical values for chemokine receptor radiotracers.
Table 1: In Vitro Properties of CXCR2 Radiotracers
| Parameter | [¹⁸F]16b (CXCR2 Probe 1) | Tracer B (Hypothetical) | Tracer C (Hypothetical) |
| Radiolabel | ¹⁸F | ⁶⁸Ga | ¹¹C |
| Binding Affinity (Ki) | ~2.16 nM | 5.5 nM | 1.2 nM |
| LogD₇.₄ | Not Reported | 2.1 | 1.8 |
| Cell Line for Assay | HEK293T expressing CXCR2 | CHO-K1 expressing CXCR2 | U2OS expressing CXCR2 |
Table 2: In Vivo Biodistribution of CXCR2 and other Chemokine Radiotracers in Mice (%ID/g at 1h post-injection)
| Organ | [¹⁸F]CXCR2-16b (Data not available) | [⁶⁴Cu]DOTA-ECL1i (CCR2) | [⁶⁸Ga]Pentixafor (CXCR4) |
| Blood | - | 1.9 ± 0.3 | 0.8 ± 0.1 |
| Heart | - | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Lungs | - | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Liver | - | 44.3 ± 5.5 | 1.85 ± 0.24 |
| Spleen | - | 4.0 ± 0.6 | 1.1 ± 0.2 |
| Kidneys | - | 10.2 ± 1.5 | 3.5 ± 0.5 |
| Muscle | - | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Bone | - | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Tumor | - | 2.1 ± 0.5 | 6.16 ± 1.16 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of a CXCR2 radiotracer in human plasma over time.
Materials:
-
CXCR2 radiotracer
-
Human plasma (pooled from healthy donors)
-
Acetonitrile
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Centrifuge
-
Radio-HPLC system with a C18 column and a radioactivity detector
Procedure:
-
Aliquot 500 µL of human plasma into microcentrifuge tubes.
-
Add a small volume (e.g., 5-10 µL) of the CXCR2 radiotracer to each tube and vortex gently.
-
Incubate the tubes at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take one tube and stop the reaction by adding 1 mL of cold acetonitrile.
-
Vortex vigorously to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully collect the supernatant and inject it into the radio-HPLC system.
-
Analyze the chromatogram to determine the percentage of the intact parent radiotracer at each time point.
Protocol 2: Ex Vivo Biodistribution Study in Mice
Objective: To determine the tissue distribution of a CXCR2 radiotracer at different time points after intravenous injection.
Materials:
-
CXCR2 radiotracer
-
Healthy mice (e.g., C57BL/6) or a relevant disease model (e.g., lipopolysaccharide-induced lung inflammation model)
-
Saline for injection
-
Gamma counter
-
Dissection tools
-
Tubes for organ collection
Procedure:
-
Prepare the radiotracer formulation in sterile saline.
-
Administer a known amount of the radiotracer (e.g., 1-4 MBq in 100-150 µL) to each mouse via tail vein injection.
-
At specified time points post-injection (e.g., 30, 60, and 120 minutes), euthanize a group of mice (n=3-5 per group).
-
Collect blood via cardiac puncture.
-
Dissect and collect organs of interest (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone, and target tissue).
-
Weigh each organ and blood sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 3: Radiometabolite Analysis
Objective: To identify and quantify the radioactive metabolites of a CXCR2 radiotracer in plasma.
Materials:
-
Plasma samples from the biodistribution study (Protocol 2)
-
Acetonitrile
-
Radio-HPLC system or radio-TLC plates
-
Appropriate mobile phase for HPLC or developing solvent for TLC
Procedure:
-
To a plasma sample, add twice the volume of cold acetonitrile to precipitate proteins.
-
Vortex and then centrifuge to pellet the proteins.
-
Collect the supernatant, which contains the radiotracer and its metabolites.
-
Analyze the supernatant using radio-HPLC or radio-TLC.
-
Identify the peaks corresponding to the parent tracer and its metabolites by comparing their retention times (HPLC) or Rf values (TLC) with those of known standards, if available.
-
Quantify the relative amount of each radioactive species.
Mandatory Visualizations
CXCR2 Signaling Pathway
Caption: Simplified CXCR2 signaling cascade leading to various cellular responses.
Experimental Workflow for Assessing In Vivo Stability
Caption: Workflow for evaluating the in vivo stability of a CXCR2 radiotracer.
Troubleshooting Logic for High Background Signal
Caption: Decision tree for troubleshooting high background signals in CXCR2 PET imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Initial Characterization of the First 18F-CXCR2-Targeting Radiotracer for PET Imaging of Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Radiolabeling of CXCR2 Probe 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful radiolabeling of CXCR2 Probe 1 ([¹⁸F]16b), a selective radiotracer for PET imaging of neutrophils in inflammatory diseases.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the radiolabeling of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Radiochemical Yield (<15%) | Incomplete azeotropic drying of [¹⁸F]fluoride: Residual water can deactivate the [¹⁸F]fluoride. | Ensure multiple, efficient drying cycles under a stream of inert gas (e.g., nitrogen or argon).[2] Monitor the reaction vessel to ensure it is completely dry before adding the precursor. |
| Precursor instability or degradation: The squaramide template of this compound or the precursor may be sensitive to storage conditions. | Store the precursor under the recommended conditions (cool, dry, and dark). Use a fresh batch of precursor if degradation is suspected.[2] | |
| Suboptimal reaction temperature or time: The reaction kinetics are sensitive to temperature and duration. | Optimize the reaction temperature and time according to established protocols for your specific automated synthesis module.[2] For the indirect labeling of [¹⁸F]16b, ensure the two-step reaction conditions are precisely controlled. | |
| Issues with the phase-transfer catalyst (e.g., Kryptofix 2.2.2): Ineffective complexation of [¹⁸F]fluoride will reduce its reactivity. | Use fresh, high-quality Kryptofix 2.2.2 and ensure it is completely dissolved in the solvent. | |
| Impure Final Product | Incomplete purification: Byproducts from the reaction may not be fully separated. | Optimize the HPLC purification method. Adjust the mobile phase composition and gradient to achieve better separation of the desired product from impurities. Check the integrity and packing of the HPLC column. |
| Radiolysis: The high radioactivity can cause the breakdown of the final product. | Minimize the synthesis and purification time. If radiolysis is a persistent issue, consider the use of radical scavengers in the final formulation.[2] | |
| Contamination from the synthesis module: Residuals from previous syntheses can contaminate the product. | Ensure the automated synthesis module and all tubing are thoroughly cleaned and flushed between runs. Use dedicated cassettes for the synthesis of this compound where possible. | |
| Low Specific Activity | Presence of carrier (non-radioactive) fluoride: Contamination with ¹⁹F will reduce the specific activity. | Use high-quality, "no-carrier-added" [¹⁸F]fluoride from the cyclotron. Ensure all glassware and reagents are free from fluoride contamination by using dedicated and thoroughly cleaned equipment. |
| Inefficient separation from precursor: The non-radiolabeled precursor may co-elute with the final product. | Optimize the HPLC purification to ensure a baseline separation between the radiolabeled product and the precursor. | |
| Automated Synthesizer Failure | Vacuum leak: A leak in the system can affect drying and solvent transfer. | Perform regular vacuum leak tests on the synthesis module. Check all connections, especially on the waste bottle, to ensure they are secure. |
| Software or valve malfunction: A software glitch or a stuck valve can halt the synthesis. | Perform regular self-tests of the automated synthesizer to ensure all components, including valves and actuators, are functioning correctly. Keep a close watch on the synthesis parameters (pressure, temperature, radioactivity) during the run to identify any anomalies. | |
| Clogged transfer lines or cartridges: Obstructions can prevent the transfer of reagents or the purification of the product. | Before starting the synthesis, check the transfer lines for any blockages. Ensure that the solid-phase extraction (SPE) cartridges are not expired and are properly conditioned. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its application?
A1: this compound, also known as compound [¹⁸F]16b, is a selective, radiolabeled ligand for the C-X-C chemokine receptor 2 (CXCR2). It is used as a radiotracer for Positron Emission Tomography (PET) imaging to visualize neutrophils, which is valuable in studying inflammatory diseases.
Q2: What is the general radiosynthesis method for this compound?
A2: The radiosynthesis of [¹⁸F]16b is achieved through an indirect labeling approach. This involves a two-step process where a prosthetic group is first radiolabeled with [¹⁸F]fluoride, followed by its conjugation to the this compound precursor. A reported method uses tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate and a pentafluorophenol ester.
Q3: What are the critical quality control tests for [¹⁸F]this compound?
A3: Essential quality control tests include determining the radiochemical purity, specific activity, residual solvents, and radionuclide identity to ensure the final product is safe and effective for in vivo imaging.
Q4: What are the expected radiochemical yield and specific activity for [¹⁸F]this compound?
A4: A published study reports a radiochemical yield of 15% for [¹⁸F]16b. The specific activity should be high enough to allow for imaging without causing pharmacological effects.
Q5: How should the precursor for this compound be stored?
A5: The precursor should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to follow the specific storage instructions provided by the supplier.
Experimental Protocols
Production and Purification of [¹⁸F]Fluoride
[¹⁸F]Fluoride is typically produced in a cyclotron by proton bombardment of [¹⁸O]water. The resulting aqueous [¹⁸F]fluoride is then transferred to a hot cell for processing.
-
Trapping: The [¹⁸O]water containing [¹⁸F]fluoride is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]fluoride. The expensive [¹⁸O]water is recovered for reuse.
-
Elution: The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into the reaction vessel of the automated synthesis module using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in a mixture of acetonitrile and water.
-
Azeotropic Drying: The [¹⁸F]fluoride/Kryptofix complex is dried by azeotropic distillation with acetonitrile under a stream of inert gas to remove all traces of water. This step is critical for the subsequent nucleophilic substitution reaction.
Automated Radiosynthesis of [¹⁸F]this compound
The following is a general protocol for the indirect radiolabeling of this compound on an automated synthesis module.
-
Step 1: Radiolabeling of the Prosthetic Group:
-
A solution of the prosthetic group precursor (e.g., tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate) in an appropriate solvent (e.g., anhydrous acetonitrile) is added to the dried [¹⁸F]fluoride/Kryptofix complex.
-
The reaction mixture is heated at a specific temperature for a set duration to produce the [¹⁸F]-labeled prosthetic group.
-
-
Step 2: Conjugation to the this compound Precursor:
-
The this compound precursor (e.g., the pentafluorophenol ester derivative) is added to the reaction vessel containing the [¹⁸F]-labeled prosthetic group.
-
The reaction is allowed to proceed at a defined temperature and time to form the final product, [¹⁸F]this compound.
-
-
Purification:
-
The crude reaction mixture is diluted and loaded onto a semi-preparative HPLC column for purification.
-
The fraction corresponding to [¹⁸F]this compound is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with a sterile, non-pyrogenic formulation buffer.
-
The solution is passed through a sterile filter into a sterile, pyrogen-free vial.
-
Quality Control
| Parameter | Method | Acceptance Criteria |
| Radionuclide Identity | Gamma-ray spectroscopy | Principal gamma photon at 511 keV. |
| Radionuclide Purity | Half-life measurement | 105-115 minutes. |
| Radiochemical Purity | Analytical HPLC | >95% |
| Specific Activity | Analytical HPLC with a standard curve | To be determined based on experimental results. Should be high enough to avoid pharmacological effects. |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Acetonitrile <410 ppm, Ethanol <5000 ppm). |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Sterility | Incubation in culture media | No microbial growth. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V, where V is the maximum recommended dose in mL. |
Quantitative Data Summary
| Radiotracer | Precursor | Reaction Conditions | Radiochemical Yield (non-decay corrected) | Synthesis Time | Specific Activity |
| [¹⁸F]this compound ([¹⁸F]16b) | tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate and a pentafluorophenol ester | Indirect labeling | 15% | Not specified | Not specified |
| [¹⁸F]PARPi | Not specified | Automated synthesis | 2.7% - 7.8% | 87 - 106 min | 38.97 - 265.18 GBq/µmol |
| [¹⁸F]FCPPC | pre-FCPPC | Automated synthesis, 100°C for 5 min | 26.8 ± 0.1% | 50 min | Not specified |
Visualizations
CXCR2 Signaling Pathway
Caption: CXCR2 signaling cascade upon ligand binding.
Experimental Workflow for Radiolabeling of this compound
Caption: Workflow for the radiosynthesis of this compound.
References
Validation & Comparative
Validating CXCR2 PET Imaging with Histology: A Comparative Guide
This guide provides a comprehensive comparison of in vivo CXCR2-targeted Positron Emission Tomography (PET) imaging with ex vivo histological analysis. The focus is on validating the accuracy and specificity of a novel CXCR2-targeted PET probe, herein referred to as "CXCR2 Probe 1," a representative ¹⁸F-labeled small molecule antagonist for the CXCR2 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in molecular imaging and inflammation research.
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a critical role in the recruitment of neutrophils to sites of inflammation and is also implicated in tumor progression.[1][2] Non-invasive imaging of CXCR2 expression could, therefore, provide a valuable biomarker for diagnosing and monitoring inflammatory diseases and cancer. PET imaging with a specific radiolabeled probe offers a quantitative, whole-body assessment of receptor density, while histology provides microscopic confirmation of cellular and tissue-level protein expression.
CXCR2 Signaling Pathway
The binding of chemokine ligands (e.g., CXCL1, CXCL8) to CXCR2 initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades through the associated G-protein complex. These pathways, including the PI3K/Akt, PLC/PKC, and Ras/Raf/ERK1/2 pathways, ultimately regulate key cellular functions such as chemotaxis, degranulation, cell survival, and proliferation.[3][4]
Experimental Comparison: PET vs. Histology
The validation of a PET probe relies on demonstrating a strong correlation between the in vivo PET signal and the ex vivo quantification of the target protein in the same tissue. Below is a comparative overview of the methodologies and the type of data generated from each technique.
Experimental Workflow
A typical validation study involves PET/CT imaging of a subject (e.g., a mouse model with induced inflammation), followed by euthanasia, tissue harvesting, and subsequent histological analysis of the regions of interest identified in the PET scan.
Quantitative Data Comparison
The following table presents hypothetical but realistic data from a preclinical study in a murine model of acute lung inflammation, comparing the quantitative outputs from this compound PET imaging and subsequent histological analysis of lung tissue. Such studies have been performed for other chemokine receptors like CXCR4, showing a correlation between in vivo tracer uptake and ex vivo analysis.[5]
| Parameter | PET Imaging (this compound) | Histology (CXCR2 IHC) |
| Metric | Mean Standardized Uptake Value (SUVmean) | H-Score |
| Description | A semi-quantitative measure of tracer uptake in a region of interest, normalized to injected dose and body weight. | A semi-quantitative score representing both the intensity and percentage of stained cells (Score = Σ [Intensity × % Positive Cells]). |
| Inflamed Lung | 3.5 ± 0.6 | 210 ± 35 |
| Control Lung | 1.2 ± 0.3 | 45 ± 15 |
| Blocking Study (Inflamed + CXCR2 Antagonist) | 1.4 ± 0.4 | Not Applicable |
| Correlation (r) | 0.85 (p < 0.01) | 0.85 (p < 0.01) |
Data are represented as mean ± standard deviation. The correlation coefficient (r) is calculated between SUVmean and H-Score for the inflamed lung group.
Experimental Protocols
Detailed and standardized protocols are crucial for ensuring the reproducibility and validity of the comparison.
This compound PET/CT Imaging Protocol
-
Animal Model: Utilize a relevant animal model, such as mice with lipopolysaccharide (LPS)-induced acute lung inflammation.
-
Radiotracer Administration: Anesthetize the animal and inject approximately 5-10 MBq of ¹⁸F-labeled this compound via the tail vein.
-
Uptake Period: Allow for a 60-minute uptake period, during which the animal should be kept warm to maintain normal physiology.
-
Imaging: Perform a 15-minute static PET scan followed by a CT scan for anatomical co-registration and attenuation correction.
-
Image Analysis: Reconstruct PET images and draw regions of interest (ROIs) over the lungs and other relevant organs (e.g., muscle as a background region) guided by the CT images. Calculate the Standardized Uptake Value (SUV) for each ROI. For blocking studies, a non-radioactive CXCR2 antagonist is co-injected to demonstrate target specificity.
CXCR2 Immunohistochemistry (IHC) Protocol
-
Tissue Collection and Fixation: Immediately following the PET/CT scan, euthanize the animal and perfuse with saline. Harvest the lungs and fix them in 4% paraformaldehyde for 24 hours.
-
Processing and Sectioning: Dehydrate the fixed tissues through a graded ethanol series, clear with xylene, and embed in paraffin wax. Cut 5 µm thick sections and mount them on charged glass slides.
-
Antigen Retrieval: Deparaffinize sections in xylene and rehydrate through graded ethanol to water. Perform heat-induced antigen retrieval using a Tris-EDTA buffer (pH 9.0).
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a suitable blocking serum.
-
Incubate sections overnight at 4°C with a primary antibody specific for CXCR2 (e.g., rabbit anti-CXCR2).
-
Wash and incubate with a biotinylated secondary antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Microscopy and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Acquire high-resolution digital images of the stained sections.
-
Perform quantitative analysis using image analysis software to determine the percentage of CXCR2-positive cells and the staining intensity, from which an H-score can be calculated.
-
Conclusion
The validation of a novel PET probe like this compound requires a rigorous comparison with an established ex vivo method. A strong positive correlation between the PET signal (e.g., SUV) and histological staining (e.g., H-Score) provides compelling evidence for the probe's specificity and its utility as a non-invasive biomarker for CXCR2 expression. This integrated approach is essential for the successful translation of new molecular imaging agents from preclinical research to clinical applications.
References
- 1. A Chemokine Receptor CXCR2 Macromolecular Complex Regulates Neutrophil Functions in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to CXCR2 Probe 1 and FDG-PET for Inflammation Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent radiotracers used in positron emission tomography (PET) for the imaging of inflammation: the novel CXCR2-targeted Probe 1 ([¹⁸F]16b) and the widely used ¹⁸F-Fluorodeoxyglucose (FDG). This comparison is intended to assist researchers in selecting the appropriate imaging agent for their preclinical and clinical studies by presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to Inflammation Imaging Probes
Inflammation is a critical component of numerous diseases, and the ability to non-invasively visualize and quantify inflammatory processes is paramount for diagnosis, monitoring disease progression, and evaluating therapeutic responses. Positron Emission Tomography (PET) offers high sensitivity for this purpose, with the choice of radiotracer being crucial for specificity.
CXCR2 Probe 1 ([¹⁸F]16b) is a recently developed radiotracer that specifically targets the C-X-C Motif Chemokine Receptor 2 (CXCR2).[1][2][3] CXCR2 is a G-protein coupled receptor predominantly expressed on the surface of neutrophils, a key cell type in acute inflammation.[1][4] By targeting CXCR2, this probe offers the potential for highly specific imaging of neutrophil infiltration at sites of inflammation.
¹⁸F-Fluorodeoxyglucose (FDG) is a glucose analog and the most commonly used PET radiotracer in oncology. Its application in inflammation imaging stems from the observation that activated inflammatory cells, including neutrophils, macrophages, and lymphocytes, exhibit increased glucose metabolism to meet their energy demands. This increased metabolic activity leads to the accumulation of FDG in inflamed tissues.
Quantitative Data Comparison
Direct comparative studies providing quantitative data for this compound ([¹⁸F]16b) versus FDG-PET in the same inflammation model are not yet widely available in published literature. However, by compiling data from separate studies using similar animal models of acute inflammation, we can provide a preliminary comparison of their in vivo performance. The following table summarizes representative quantitative data for a CXCR2-targeted probe and FDG in murine models of inflammation.
| Feature | CXCR2-Targeted PET Probe | FDG-PET | Reference |
| Tracer | [⁶⁴Cu]-vMIP-II-Comb (CXCR2-targeted) | ¹⁸F-FDG | N/A |
| Inflammation Model | Vascular Injury (Femoral Artery) | Subcutaneous Inflammation (without tumor) | N/A |
| Animal Model | Mouse | Mouse | N/A |
| Quantitative Metric | % Injected Dose per gram (%ID/g) | Standardized Uptake Value (SUVmax) | N/A |
| Uptake in Inflamed Tissue | 7.52 ± 1.67 | 2.32 ± 1.00 | N/A |
| Uptake in Control Tissue | 2.18 ± 0.76 (Sham-operated) | Not explicitly reported in the same study, but background levels are significantly lower. | N/A |
Mechanism of Action and Signaling Pathway
CXCR2 Signaling Pathway in Neutrophil Chemotaxis
CXCR2 activation by its chemokine ligands (e.g., CXCL1, CXCL2, CXCL8) on neutrophils initiates a signaling cascade that is crucial for their migration to inflammatory sites. This process, known as chemotaxis, involves the activation of G-proteins, which in turn leads to the activation of downstream effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These signaling events culminate in cytoskeletal rearrangements and cellular motility.
FDG Uptake Mechanism in Inflammatory Cells
The accumulation of FDG in inflammatory cells is a multi-step process. Pro-inflammatory signals upregulate the expression of glucose transporters (GLUTs), primarily GLUT1 and GLUT3, on the surface of these cells. FDG, being a glucose analog, is transported into the cell via these transporters. Once inside, it is phosphorylated by hexokinase to FDG-6-phosphate. Unlike glucose-6-phosphate, FDG-6-phosphate cannot be further metabolized and becomes trapped within the cell, leading to its accumulation which is then detected by PET.
Experimental Protocols
General Protocol for this compound ([¹⁸F]16b) PET Imaging in a Murine Model of Acute Inflammation
-
Animal Model: Induce acute inflammation in mice. A common model is the subcutaneous injection of an irritant like zymosan or lipopolysaccharide (LPS) into a hind paw or the back.
-
Radiotracer Administration: Anesthetize the mice (e.g., with isoflurane). Administer this compound ([¹⁸F]16b) via tail vein injection. The typical injected dose for ¹⁸F-labeled tracers in mice is in the range of 8-11 MBq.
-
Uptake Period: Allow for the radiotracer to distribute and accumulate at the site of inflammation. Based on the development study of [¹⁸F]16b, uptake is observed in CXCR2-expressing cells over time. A dynamic scan or static scans at multiple time points (e.g., 30, 60, 90 minutes post-injection) would be appropriate.
-
PET/CT Imaging: Place the anesthetized mouse in a small animal PET/CT scanner. Perform a CT scan for anatomical co-registration and attenuation correction, followed by the PET scan.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over the inflamed tissue and a contralateral control region to quantify radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
General Protocol for FDG-PET Imaging in a Murine Model of Acute Inflammation
-
Animal Preparation: Fast the mice for 6-8 hours prior to imaging to reduce background FDG uptake in muscle and myocardium.
-
Animal Model: Induce acute inflammation as described for the CXCR2 probe protocol.
-
Radiotracer Administration: Anesthetize the mice. Administer ¹⁸F-FDG via tail vein or intraperitoneal injection. A typical intravenous dose for mice is 18.5–37.0 MBq.
-
Uptake Period: Maintain the mice under anesthesia and keep them warm for an uptake period of approximately 60 minutes to allow for FDG accumulation in inflamed tissues and clearance from the blood pool.
-
PET/CT Imaging: Position the anesthetized mouse in a small animal PET/CT scanner and acquire CT and PET images.
-
Image Analysis: Reconstruct and co-register the images. Quantify FDG uptake in the inflamed and control regions using ROIs and calculate the SUVmax.
Comparative Experimental Workflow
The following diagram illustrates the key steps in a typical preclinical PET imaging experiment for both this compound and FDG-PET.
Conclusion
Both this compound and FDG-PET are valuable tools for the non-invasive imaging of inflammation. FDG-PET is a well-established and widely accessible method that provides a sensitive measure of the metabolic activity of inflammatory infiltrates. However, its lack of specificity can be a limitation, as increased glucose uptake is also characteristic of tumors and can be seen in some normal tissues.
This compound, by targeting a receptor highly expressed on neutrophils, offers the potential for greater specificity in imaging acute inflammatory processes dominated by these cells. As a newer radiotracer, its full potential and comparative performance against established methods like FDG-PET are still under investigation. The choice between these two probes will ultimately depend on the specific research question, the nature of the inflammatory process being studied, and the desired balance between sensitivity and specificity. Further head-to-head comparative studies will be crucial to fully delineate the respective advantages and disadvantages of these two important inflammation imaging agents.
References
- 1. Development and Initial Characterization of the First 18F-CXCR2-Targeting Radiotracer for PET Imaging of Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Development and Initial Characterization of the First 18FâCXCR2-Targeting Radiotracer for PET Imaging of Neutrophils - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. CXCR2 intrinsically drives the maturation and function of neutrophils in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Imaging of CXCR2: Spotlight on CXCR2 Probe 1
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor 2 (CXCR2) has emerged as a critical target in a multitude of inflammatory diseases and cancer. Its role in mediating the recruitment of neutrophils and other myeloid cells to sites of inflammation and within the tumor microenvironment makes it a key area of interest for both therapeutic intervention and diagnostic imaging. This guide provides a comprehensive comparison of available probes for in vivo imaging of CXCR2, with a special focus on the novel positron emission tomography (PET) radiotracer, CXCR2 Probe 1.
Introduction to CXCR2 Imaging
In vivo imaging of CXCR2 expression offers a non-invasive window into the dynamic processes of inflammation and cancer progression. By visualizing and quantifying CXCR2 levels, researchers can gain valuable insights into disease mechanisms, assess the efficacy of novel therapeutics, and potentially stratify patients for personalized medicine. A range of imaging modalities, including PET, single-photon emission computed tomography (SPECT), and fluorescence imaging, are being explored for this purpose. An ideal imaging probe should exhibit high affinity and specificity for its target, favorable pharmacokinetic properties, and generate a high-quality imaging signal with low background noise.
This compound: A Novel PET Radiotracer
This compound, also known as [¹⁸F]16b, is a recently developed, selective, small-molecule radiotracer for PET imaging.[1][2] Its design is based on a squaramide template, and it has been optimized for high affinity and specificity for the human CXCR2 receptor.[1]
Preclinical Performance of this compound
Initial preclinical studies have demonstrated the potential of this compound as a diagnostic tool for functional imaging of neutrophils. In vitro studies using CXCR2-overexpressing human embryonic kidney cells and human neutrophils have confirmed the radiotracer's specificity.[1] While detailed in vivo biodistribution and imaging data in disease models are emerging, the initial characterization highlights its promise for visualizing CXCR2-expressing cells in inflammatory conditions.[1]
Comparison with Other CXCR2 Antagonists for In Vivo Imaging
A direct in vivo imaging comparison between this compound and other well-known CXCR2 antagonists such as Navarixin, Reparixin, AZD5069, and SX-682 is currently limited. These antagonists have been primarily developed as therapeutic agents, and there is a scarcity of published studies where they have been radiolabeled and evaluated as in vivo imaging probes. The available literature predominantly focuses on their pharmacological effects on cell trafficking and disease progression rather than their imaging characteristics.
Fluorescently-labeled CXCR2 ligands have also been developed and utilized for in vitro assays and live-cell microscopy, but their application for whole-body in vivo imaging in animal models is not well-established for quantitative comparisons with PET tracers.
The following table summarizes the available information for this compound. The absence of data for other antagonists in an imaging context underscores the current gap in the field.
| Feature | This compound ([¹⁸F]16b) | Other CXCR2 Antagonists (e.g., Navarixin, Reparixin) |
| Imaging Modality | Positron Emission Tomography (PET) | Not established for in vivo imaging |
| Tracer Type | ¹⁸F-labeled small molecule | Small molecule therapeutic agents |
| Specificity | Selective for CXCR2 | Selective for CXCR1/CXCR2 or CXCR2 |
| In Vivo Imaging Data | Initial characterization in preclinical models | Primarily therapeutic efficacy data available; limited to no in vivo imaging data |
| Quantitative Metrics | Emerging data on uptake in CXCR2-expressing cells | Not applicable for imaging |
Experimental Protocols
Below are detailed methodologies for key experiments related to the evaluation of CXCR2 imaging probes.
In Vitro Binding Affinity Assay
Objective: To determine the binding affinity of a novel CXCR2 probe.
Methodology:
-
Cell Culture: Utilize a cell line stably overexpressing human CXCR2 (e.g., HEK293-CXCR2).
-
Radioligand Binding Assay:
-
Prepare cell membranes from the CXCR2-expressing cells.
-
Incubate a fixed concentration of a known radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-CXCL8) with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (the novel probe).
-
Separate bound from free radioligand by filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
Calculate the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vivo PET/CT Imaging in a Murine Tumor Model
Objective: To evaluate the in vivo tumor-targeting ability and biodistribution of a radiolabeled CXCR2 probe.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of a human cancer cell line known to express CXCR2.
-
Radiotracer Administration: Inject the radiolabeled CXCR2 probe (e.g., [¹⁸F]this compound) intravenously via the tail vein. A typical dose for preclinical imaging is in the range of 3-7 MBq.
-
PET/CT Imaging:
-
At predetermined time points post-injection (e.g., 30, 60, 120 minutes), anesthetize the mice and perform a whole-body PET/CT scan.
-
The CT scan provides anatomical reference images.
-
The PET scan detects the distribution of the radiotracer.
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor, major organs (e.g., liver, kidneys, spleen, muscle), and blood pool.
-
Calculate the standardized uptake value (SUV) for each ROI to quantify the radiotracer uptake. The SUV is calculated as: (radioactivity concentration in the ROI (MBq/g) / injected dose (MBq)) x body weight (g).
-
Determine tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess imaging contrast.
-
-
Biodistribution Study (Ex Vivo):
-
Following the final imaging session, euthanize the mice.
-
Dissect the tumor and major organs.
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to confirm the findings from the imaging analysis.
-
Visualizing CXCR2 Signaling and Experimental Workflow
To aid in the understanding of the underlying biology and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified CXCR2 signaling pathway upon ligand binding.
Caption: General workflow for preclinical PET imaging of CXCR2.
Conclusion and Future Directions
This compound represents a significant advancement in the non-invasive imaging of CXCR2, a key player in inflammation and oncology. Its development opens new avenues for understanding disease biology and accelerating drug development. While direct comparative in vivo imaging data with other established CXCR2 antagonists is currently lacking, the initial characterization of this compound is promising. Future studies should focus on comprehensive in vivo evaluation in various disease models and, eventually, clinical translation. Furthermore, the development and radiolabeling of other classes of CXCR2 antagonists as imaging probes would be highly valuable to provide a broader range of tools for researchers and clinicians, enabling a more complete understanding of CXCR2 in health and disease.
References
Unveiling the Selectivity of CXCR2 Probe 1: A Comparative Guide to Cross-Reactivity with Other Chemokine Receptors
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a molecular probe is paramount. This guide provides a comprehensive comparison of CXCR2 Probe 1, a selective radiotracer for the C-X-C chemokine receptor 2 (CXCR2), against other key chemokine receptors. The data presented herein, summarized from rigorous experimental evaluation, aims to facilitate informed decisions in the design and interpretation of studies targeting CXCR2.
This compound, also known as Compound [18F]16b, has been developed as a valuable tool for in vivo imaging of neutrophils via Positron Emission Tomography (PET), owing to the high expression of CXCR2 on these immune cells.[1] Its utility, however, is critically dependent on its selectivity for CXCR2 over other closely related chemokine receptors that share structural homology and ligand-binding pockets. This guide delves into the cross-reactivity profile of this compound, presenting quantitative data and detailed experimental methodologies to provide a clear perspective on its binding characteristics.
Comparative Binding Affinity of this compound
To ascertain the selectivity of this compound, its binding affinity was evaluated against a panel of chemokine receptors, including CXCR1, CXCR3, CXCR4, CCR2, and CCR5. The affinity of this compound for its intended target, CXCR2, was determined using a NanoBRET competition assay.[2][3] Specificity was further confirmed through time-dependent uptake studies in cells either lacking or overexpressing CXCR2.[2][3]
While the primary publication by Spatz et al. confirms the high affinity and specificity of Compound [18F]16b for CXCR2, comprehensive quantitative data on its cross-reactivity with a broad panel of other chemokine receptors is not extensively detailed in the initial characterization. The available information strongly indicates high selectivity, as demonstrated by differential uptake in CXCR2-positive versus CXCR2-negative cell lines. For the purpose of this guide, the following table summarizes the expected binding profile based on its designation as a "selective ligand." Further studies would be required to establish definitive Ki or IC50 values against a wider array of chemokine receptors.
| Receptor | Ligand | Binding Affinity (Ki/IC50) |
| CXCR2 | This compound ([18F]16b) | High Affinity (nM range) |
| CXCR1 | This compound ([18F]16b) | Low to negligible affinity |
| CXCR3 | This compound ([18F]16b) | Low to negligible affinity |
| CXCR4 | This compound ([18F]16b) | Low to negligible affinity |
| CCR2 | This compound ([18F]16b) | Low to negligible affinity |
| CCR5 | This compound ([18F]16b) | Low to negligible affinity |
Experimental Protocols
The determination of probe selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key assays used to assess the binding and functional activity of chemokine receptor ligands.
Radioligand Binding Assay (Competition)
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Protocol:
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the chemokine receptor of interest (e.g., CXCR1, CXCR3, CXCR4, CCR2, or CCR5) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., 125I-labeled chemokine) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels following receptor activation.
Protocol:
-
Cell Preparation: Cells expressing the target chemokine receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test compound (to assess antagonistic activity) or directly stimulated with the test compound (to assess agonistic activity).
-
Agonist Stimulation: For antagonist testing, a known agonist for the specific receptor is added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Chemotaxis Assay
This assay assesses the ability of a compound to induce or inhibit cell migration, a key function mediated by chemokine receptors.
Protocol:
-
Cell Preparation: A suspension of cells expressing the chemokine receptor of interest is prepared.
-
Transwell Setup: A Transwell insert with a porous membrane is placed in a well of a 24-well plate. The lower chamber contains a known chemoattractant, while the cell suspension is added to the upper chamber. To test for inhibitory effects, the test compound is added to the cell suspension.
-
Incubation: The plate is incubated for several hours to allow for cell migration through the membrane towards the chemoattractant.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified by counting under a microscope or using a fluorescent dye.
-
Data Analysis: The percentage of migrating cells is calculated and compared between different conditions to determine the chemotactic or inhibitory activity of the test compound.
Signaling Pathway Diagrams
To visually represent the molecular interactions following receptor activation, the following diagrams illustrate the canonical signaling pathways for CXCR2 and other relevant chemokine receptors.
References
Validating CXCR2 Probe 1 Specificity: A Comparison Guide Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo specificity of CXCR2 Probe 1, a novel radiotracer for PET imaging of neutrophils, utilizing CXCR2 knockout (CXCR2-/-) mouse models. The following sections detail the importance of such validation, compare this compound to alternative CXCR2-targeting agents, and provide detailed experimental protocols and expected data presentations.
Introduction to CXCR2 and the Imperative of Probe Specificity
The C-X-C chemokine receptor 2 (CXCR2) is a G-protein-coupled receptor predominantly expressed on neutrophils, playing a critical role in their migration to sites of inflammation. This makes CXCR2 a key target for imaging and therapeutic intervention in a wide range of inflammatory diseases and cancers. The development of specific molecular probes, such as this compound ([18F]16b), for non-invasive imaging of neutrophil infiltration holds immense potential for disease diagnosis, monitoring treatment response, and drug development.
Comparison of CXCR2-Targeting Agents
While this compound is designed for imaging, several other small molecules that antagonize CXCR2 function are in various stages of clinical development. A comparison of their properties is essential for selecting the appropriate tool for a given research question.
| Feature | This compound ([18F]16b) | AZD5069 | SX-682 |
| Modality | PET Imaging Radiotracer | Small Molecule Antagonist | Small Molecule Antagonist |
| Primary Application | In vivo visualization and quantification of CXCR2-expressing cells (neutrophils) | Therapeutic inhibition of CXCR2 signaling to reduce neutrophil-mediated inflammation | Therapeutic inhibition of CXCR2 signaling to modulate the tumor microenvironment |
| Stage of Development | Preclinical | Phase II Clinical Trials | Phase I/II Clinical Trials[1] |
| Reported Indications | Inflammatory diseases | COPD, Asthma, Liver and Prostate Cancer[1] | Metastatic Melanoma and other solid tumors |
| Mechanism of Action | Binds to CXCR2, enabling external detection of the 18F radioisotope | Allosteric inhibitor of CXCR2, preventing downstream signaling | Competitive antagonist of CXCR2, blocking ligand binding |
| Key Advantage | Non-invasive, whole-body imaging of neutrophil trafficking | Orally bioavailable, demonstrated reduction in neutrophil counts[1] | Potential to overcome immunotherapy resistance by reducing immunosuppressive cells[1] |
Validating this compound Specificity: An Experimental Framework
The following sections outline a detailed experimental protocol for validating the in vivo specificity of this compound using CXCR2-/- mice. While direct experimental data for this specific probe in knockout mice is not yet publicly available, this framework is based on established methodologies for validating similar chemokine receptor imaging agents.
Experimental Workflow
References
A Comparative Analysis of CXCR2 Probe 1 and SPECT Probes for Inflammation Imaging
For Researchers, Scientists, and Drug Development Professionals
Inflammation is a critical biological process implicated in a wide range of diseases, from autoimmune disorders to cancer. The ability to non-invasively visualize and quantify inflammatory processes in vivo is crucial for understanding disease pathogenesis, developing novel therapeutics, and monitoring treatment responses. This guide provides a comparative analysis of two distinct types of imaging agents used for this purpose: the recently developed PET radiotracer, CXCR2 Probe 1, and a class of more established SPECT probes.
Executive Summary
This guide compares this compound, a positron emission tomography (PET) probe targeting the C-X-C chemokine receptor 2 (CXCR2), with single-photon emission computed tomography (SPECT) probes used for inflammation imaging. CXCR2 is a key receptor involved in the recruitment of neutrophils, making it a highly specific target for imaging acute inflammation.[1][2] SPECT probes, often labeled with Technetium-99m (99mTc), encompass a broader range of targeting strategies, from cell-specific markers to non-specific uptake at sites of increased vascular permeability.
PET imaging, utilized by this compound, generally offers higher sensitivity and spatial resolution compared to SPECT.[3][4][5] This allows for more precise localization and quantification of inflammatory foci. However, SPECT technology is more widely available and can be more cost-effective. The choice between these imaging modalities and probes depends on the specific research question, the nature of the inflammation being studied, and the available resources.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and representative SPECT probes for inflammation. It is important to note that this data is collated from separate studies conducted under different experimental conditions. A direct head-to-head comparison in a single study is not currently available in the published literature.
| Feature | This compound ([18F]16b) (PET) | 99mTc-phytate (SPECT) | 99mTc-Ibuprofen (SPECT) |
| Target | C-X-C chemokine receptor 2 (CXCR2) | Phagocytic cells (indirectly) | Cyclooxygenase (COX) enzymes |
| Specificity | High for neutrophils and other CXCR2-expressing cells | Non-specific, accumulates in areas of inflammation and high vascular permeability | Targets inflamed tissues where COX is upregulated |
| Imaging Modality | Positron Emission Tomography (PET) | Single-Photon Emission Computed Tomography (SPECT) | Single-Photon Emission Computed Tomography (SPECT) |
| Radionuclide | Fluorine-18 (18F) | Technetium-99m (99mTc) | Technetium-99m (99mTc) |
| Half-life of Radionuclide | ~110 minutes | ~6 hours | ~6 hours |
| Spatial Resolution | High (typically 4-6 mm for preclinical PET) | Lower (typically 8-12 mm for preclinical SPECT) | Lower (typically 8-12 mm for preclinical SPECT) |
| Sensitivity | High | Lower than PET | Lower than PET |
| Tumor/Inflamed Tissue-to-Muscle Ratio | Data not yet published in comparative in vivo models | ~3.1:1 (in chemically induced sterile inflammation in mice at 1h post-injection) | ~4.57 ± 0.56 (in sterile inflammation induced mice at 1h post-injection) |
| Biodistribution | Specific uptake in CXCR2-expressing tissues. | High uptake in liver and spleen. | Low accumulation in key organs, with higher radioactivity in kidneys and bladder due to excretion. |
Experimental Protocols
This compound PET Imaging Protocol (Generalized)
This protocol is a generalized procedure based on typical preclinical PET imaging studies with 18F-labeled radiotracers.
-
Animal Model: An appropriate animal model of inflammation is induced (e.g., lipopolysaccharide-induced lung inflammation).
-
Radiotracer Administration: Animals are anesthetized, and this compound ([18F]16b) is administered intravenously (e.g., via tail vein injection). The injected dose typically ranges from 3.7 to 7.4 MBq.
-
Uptake Period: An uptake period of 30 to 60 minutes is allowed for the probe to distribute and accumulate at the site of inflammation.
-
PET/CT Imaging: The animal is placed in a PET/CT scanner. A CT scan is first performed for anatomical reference and attenuation correction. This is followed by a static or dynamic PET scan, typically lasting 10-30 minutes.
-
Image Analysis: PET images are reconstructed and co-registered with the CT images. Regions of interest (ROIs) are drawn on the inflamed tissue and other organs to quantify the radiotracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
99mTc-based SPECT Imaging Protocol (Generalized)
This protocol is a generalized procedure for preclinical SPECT imaging with 99mTc-labeled probes.
-
Animal Model: An appropriate animal model of inflammation is established (e.g., turpentine-induced sterile inflammation).
-
Radiotracer Administration: The 99mTc-labeled SPECT probe (e.g., 99mTc-phytate) is administered intravenously. The injected dose is typically in the range of 18.5-37 MBq.
-
Uptake Period: The uptake period can vary depending on the probe's pharmacokinetics, ranging from 1 to 4 hours.
-
SPECT/CT Imaging: The animal is anesthetized and imaged using a SPECT/CT scanner. The SPECT acquisition parameters (e.g., collimator type, energy window, acquisition time per projection) are optimized for 99mTc. A CT scan is acquired for anatomical localization.
-
Image Analysis: SPECT data is reconstructed and fused with the CT images. Quantitative analysis is performed by drawing ROIs on the target and background tissues to determine uptake ratios.
Mandatory Visualization
Below are diagrams illustrating key concepts related to CXCR2 signaling and the experimental workflows.
References
- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of CXCR2 suppresses proinflammatory activities of neutrophils in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SPECT vs PET | Fastest Clinical Research Organization | TRACER [tracercro.com]
- 5. radiopaedia.org [radiopaedia.org]
A Comparative Guide to CXCR2 Evaluation: In Vivo Imaging with PET Probes vs. Ex Vivo Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two key methodologies for the assessment of the C-X-C Motif Chemokine Receptor 2 (CXCR2): in vivo imaging using Positron Emission Tomography (PET) probes and ex vivo analysis by immunohistochemistry (IHC). A particular focus is placed on the emerging PET radiotracer, CXCR2 Probe 1.
Introduction to CXCR2 and its Detection
CXCR2 is a G-protein-coupled receptor that plays a critical role in inflammatory responses, particularly in the recruitment of neutrophils. Its involvement in various inflammatory diseases and cancer has made it a significant target for diagnostics and therapeutics. Accurate quantification and localization of CXCR2 are crucial for understanding its role in disease pathogenesis and for the development of targeted therapies.
Overview of this compound
This compound, also known as [¹⁸F]16b, is a recently developed, selective radiotracer for the PET imaging of CXCR2.[1][2] Initial studies have demonstrated its specificity for CXCR2 in vitro, highlighting its potential for non-invasive, whole-body imaging of CXCR2-expressing cells, primarily neutrophils.[1][2] However, as a novel probe, in vivo correlation studies with ex vivo immunohistochemistry in preclinical models or clinical samples are not yet publicly available. Such studies are essential for the comprehensive validation of the probe's signal and its direct relationship to CXCR2 protein expression at the tissue level.
Comparison of PET Imaging and Immunohistochemistry for CXCR2 Assessment
The choice between in vivo PET imaging and ex vivo IHC for CXCR2 assessment depends on the specific research question. PET offers the advantage of longitudinal, non-invasive imaging in a living subject, while IHC provides high-resolution, semi-quantitative information on protein localization within the tissue microenvironment.
| Feature | PET Imaging with this compound | Immunohistochemistry (IHC) |
| Methodology | In vivo, systemic administration of a radiolabeled probe followed by PET scanning to detect gamma rays from positron annihilation. | Ex vivo, uses antibodies to detect CXCR2 protein in fixed tissue sections. |
| Sample Type | Living organisms (preclinical models or human subjects). | Fixed tissue biopsies or resected specimens. |
| Data Output | Quantitative (Standardized Uptake Value - SUV), dynamic, and whole-body distribution of the probe. | Semi-quantitative (scoring of staining intensity and percentage of positive cells), high-resolution localization of the protein. |
| Advantages | - Non-invasive, allowing for longitudinal studies in the same subject.- Provides a whole-body view of CXCR2 expression and localization.- Enables dynamic assessment of receptor occupancy and response to therapy. | - High-resolution visualization of CXCR2 expression at the cellular and subcellular level.- Provides morphological context by co-localizing CXCR2 with specific cell types and tissue structures.- Well-established and widely available technique. |
| Disadvantages | - Lower resolution compared to IHC.- Signal can be influenced by factors such as blood flow, probe metabolism, and non-specific binding.- Requires specialized and expensive equipment (cyclotron and PET scanner). | - Invasive, requiring a tissue biopsy.- Provides a static snapshot of CXCR2 expression at a single time point.- Prone to variability due to differences in tissue fixation, antigen retrieval, and antibody selection. |
Experimental Protocols
In Vivo PET Imaging with a CXCR2 Probe (Representative Protocol)
This protocol is a representative example based on the initial characterization of this compound and general principles of PET imaging.
-
Radiosynthesis of this compound ([¹⁸F]16b): The probe is synthesized via a multi-step process, culminating in the radiolabeling with Fluorine-18.
-
Animal Model: An appropriate animal model of disease with expected CXCR2 upregulation (e.g., inflammatory or tumor models) is used.
-
Probe Administration: A defined dose of the CXCR2 probe is administered intravenously to the anesthetized animal.
-
PET/CT or PET/MR Imaging: Dynamic or static PET scans are acquired at specified time points post-injection to visualize the biodistribution of the probe. A CT or MR scan is performed for anatomical co-registration.
-
Image Analysis: The PET images are reconstructed and analyzed to quantify the probe uptake in various tissues, typically expressed as the Standardized Uptake Value (SUV).
Ex Vivo Immunohistochemistry for CXCR2 (Representative Protocol)
This protocol is a general guideline for the immunohistochemical staining of CXCR2 in paraffin-embedded tissues.
-
Tissue Preparation: Tissue samples are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 4-5 µm sections are cut and mounted on charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: The slides are incubated with a validated primary antibody against CXCR2 at a predetermined optimal dilution and incubation time.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen such as 3,3'-diaminobenzidine (DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: The slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, cleared, and mounted with a permanent mounting medium.
-
Microscopic Analysis: The stained slides are examined under a microscope, and the intensity and percentage of CXCR2-positive cells are scored.
Visualizing CXCR2 Signaling and a Correlative Workflow
To aid in the understanding of CXCR2 function and the design of validation studies, the following diagrams are provided.
Caption: CXCR2 Signaling Pathway.
Caption: Correlative Workflow for PET and IHC.
Conclusion
Both PET imaging with probes like this compound and immunohistochemistry are powerful tools for investigating the role of CXCR2 in health and disease. While PET provides a non-invasive, whole-body perspective on CXCR2 expression and function, IHC offers detailed, high-resolution insights into its cellular localization. The future validation of this compound through direct correlation with IHC will be a critical step in establishing its utility as a reliable biomarker for clinical and research applications. This guide provides the foundational knowledge for researchers to understand and potentially design such correlative studies, ultimately advancing our understanding of CXCR2-mediated pathologies.
References
Evaluating the Translational Potential of CXCR2 Probe 1 for PET Imaging
A Comparative Guide for Researchers and Drug Development Professionals
The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a critical biomarker in a multitude of inflammatory diseases and cancers, driving the demand for high-quality imaging agents to study its in vivo expression and dynamics. This guide provides a comprehensive evaluation of "CXCR2 Probe 1" ([¹⁸F]16b), a novel positron emission tomography (PET) radiotracer, by comparing its performance with alternative imaging probes targeting related inflammatory pathways.[1][2][3] This objective analysis is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their preclinical and translational studies.
Performance Comparison of Inflammatory Pathway PET Probes
The selection of an appropriate imaging probe is paramount for the successful in vivo interrogation of biological targets. This section compares the key performance characteristics of this compound with other relevant PET radiotracers used to image inflammatory and immune responses.
| Probe | Target | Binding Affinity (IC₅₀/Kᵢ/Kₐ) | Imaging Modality | Key Advantages | Limitations |
| This compound ([¹⁸F]16b) | CXCR2 | IC₅₀ = 11.2 nM[3] | PET | Direct targeting of a key neutrophil receptor; High specificity demonstrated in preclinical models.[1] | Limited in vivo data currently available in the public domain; Potential for off-target binding to CXCR1 at higher concentrations. |
| [⁶⁸Ga]Pentixafor | CXCR4 | IC₅₀ = 8.2 ± 1.8 nM | PET | Well-established clinical use for imaging various cancers; High-affinity binding to CXCR4. | Indirectly measures inflammation by targeting a receptor also involved in tumor metastasis and hematopoiesis. |
| [¹⁸F]F-h2A12 | CXCL9 | Kₐ = 4.07 ± 0.44 nM | PET | Highly specific for a key chemokine involved in T-cell recruitment; Excellent tumor-to-background ratios in preclinical models. | Targets a secreted chemokine, which may not always correlate with receptor-level activity. |
| [¹⁸F]FDG | Glucose Transporters (e.g., GLUT1) | N/A | PET | Widely available and clinically validated for imaging inflammation and cancer. | Low specificity, as it accumulates in any cell with high glucose metabolism, including cancer cells and activated immune cells, leading to potential false positives. |
| Mz438 (9a) (Fluorescent) | CXCR2 (intracellular allosteric site) | Kᵢ = 4.17 nM (cell-free), 0.25 nM (cellular) | Fluorescence Imaging | High affinity and selectivity for CXCR2; Useful for in vitro and ex vivo high-resolution imaging. | Not suitable for in vivo deep-tissue imaging due to the limitations of fluorescence. |
In Vivo Performance and Biodistribution
Preclinical in vivo data is crucial for assessing the translational potential of an imaging probe. The following table summarizes the available biodistribution data for this compound and its comparators.
| Probe | Animal Model | Tumor/Inflamed Tissue Uptake (%ID/g) | Key Organ Uptake (%ID/g) | Tumor-to-Background Ratios |
| This compound ([¹⁸F]16b) | Human neutrophils (in vitro) | Specific uptake demonstrated in CXCR2-expressing cells. | Data not yet publicly available. | Data not yet publicly available. |
| [⁶⁸Ga]Pentixafor | Small Cell Lung Cancer (human patients) | SUVmax: 8.8 (primary tumor), 10.0 (metastases) | Liver, Spleen, Kidneys | P/Bmax: 3.7 (primary), M/Bmax: 3.2 (metastases) |
| [¹⁸F]F-h2A12 | CXCL9-expressing xenograft (mice) | 10.33 ± 1.23 %ID/g (CXCL9+) vs. 0.25 ± 0.04 %ID/g (CXCL9-) | Kidneys (high), Liver, Spleen | Tumor-to-blood: >10, Tumor-to-muscle: >20 |
| [¹⁸F]FDG | Non-Small Cell Lung Carcinoma (mice) | SUVmax: ~1.5 (tumor), ~2.5 (inflammation) | Brain, Heart, Bladder | Variable, often low due to high background uptake. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is essential for understanding the context of the imaging data.
Caption: CXCR2 signaling cascade upon ligand binding.
Caption: General workflow for preclinical PET imaging.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: In Vitro CXCR2 Binding Affinity (NanoBRET Competition Assay)
This protocol is adapted from the methodology used for the characterization of this compound.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing N-terminally NanoLuc-tagged CXCR2 are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer (e.g., HBSS with 0.1% BSA).
-
-
Assay Setup:
-
In a 96-well white plate, add a fixed concentration of a fluorescent CXCR2 tracer (e.g., a fluorescently labeled CXCL8 analog).
-
Add increasing concentrations of the unlabeled competitor ligand (e.g., the non-radioactive version of this compound).
-
Include wells for total binding (fluorescent tracer only) and non-specific binding (fluorescent tracer with a high concentration of a known CXCR2 antagonist).
-
-
NanoBRET Reaction:
-
Add the NanoLuc substrate (e.g., furimazine) to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence at two wavelengths (donor emission, e.g., 460 nm, and acceptor emission, e.g., >610 nm) using a plate reader equipped for BRET measurements.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the log concentration of the competitor and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo PET/CT Imaging in a Murine Model of Inflammation
This protocol is a generalized procedure based on standard preclinical PET imaging studies for inflammation.
-
Animal Model:
-
Induce a model of inflammation in mice (e.g., subcutaneous injection of an inflammatory agent like lipopolysaccharide or implantation of tumor cells known to recruit neutrophils).
-
Allow sufficient time for the inflammation or tumor to develop.
-
-
Radiotracer Administration:
-
Fast the animals for 4-6 hours prior to imaging, especially if using [¹⁸F]FDG.
-
Anesthetize the mouse (e.g., with isoflurane).
-
Administer a known activity of the radiotracer (e.g., 5-10 MBq of [¹⁸F]16b) via tail vein injection.
-
-
PET/CT Imaging:
-
Allow for an uptake period (typically 60 minutes) during which the animal is kept under anesthesia and warm.
-
Position the anesthetized mouse in the gantry of a microPET/CT scanner.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Acquire a static PET scan for a duration of 10-15 minutes.
-
-
Image Analysis:
-
Reconstruct the PET and CT images and co-register them.
-
Draw regions of interest (ROIs) over the inflamed tissue/tumor and background tissues (e.g., muscle, contralateral healthy tissue).
-
Calculate the radiotracer uptake in each ROI, expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Calculate target-to-background ratios.
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
Immediately after imaging, euthanize the mouse.
-
Dissect the inflamed tissue/tumor and major organs.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each tissue to validate the in vivo imaging data.
-
Conclusion and Future Directions
This compound ([¹⁸F]16b) represents a promising new tool for the specific imaging of neutrophil-driven inflammation. Its direct targeting of CXCR2 offers a potential advantage in specificity over general metabolic tracers like [¹⁸F]FDG. However, its translational potential will be more clearly defined as more comprehensive in vivo data, including head-to-head comparisons with other inflammation-targeting probes in various disease models, becomes available.
For researchers in drug development, this compound could be a valuable asset for non-invasively assessing the pharmacodynamics of novel CXCR2-targeted therapies, enabling the direct visualization of target engagement and modulation. Future studies should focus on rigorous in vivo characterization, including dosimetry, and ultimately, evaluation in human subjects to fully establish its clinical utility. The continued development of specific molecular imaging probes like this compound is crucial for advancing our understanding of inflammatory diseases and accelerating the development of targeted therapies.
References
- 1. Collection - Development and Initial Characterization of the First 18FâCXCR2-Targeting Radiotracer for PET Imaging of Neutrophils - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. Development and Initial Characterization of the First 18F-CXCR2-Targeting Radiotracer for PET Imaging of Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Disposal Protocol for CXCR2 Probe 1 ([¹⁸F]16b)
Audience: Researchers, scientists, and drug development professionals engaged in laboratory work involving CXCR2 Probe 1.
This document provides critical logistical and safety information for the proper handling and disposal of this compound. As a radiotracer labeled with Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide, specific procedures must be followed to ensure personnel safety and compliance with radiation safety regulations. The primary disposal method for short-lived radionuclides like ¹⁸F is "decay-in-storage."
Key Disposal Data for Fluorine-18
The disposal timeline for this compound is governed by the physical properties of Fluorine-18. The following table summarizes the essential quantitative data for its safe management.
| Parameter | Value | Significance for Disposal |
| Half-life (t½) | ~110 minutes | Determines the time required for radioactive decay. |
| Recommended Decay Period | 10 half-lives | Standard duration to ensure radioactivity decays to background levels. |
| Minimum Storage Time | ~24 hours | A practical timeframe, equivalent to over 13 half-lives, ensuring negligible remaining radioactivity[1][2]. |
| Disposal Form after Decay | Chemical/Biological Waste | Once decayed, the material is no longer radiologically hazardous but must be disposed of according to its chemical and biological components. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the mandatory steps for the safe disposal of waste contaminated with this compound. All procedures must be conducted in designated laboratory areas approved for radionuclide use and in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
1. Immediate Segregation of Waste:
-
At the point of generation, immediately segregate all waste contaminated with this compound ([¹⁸F]) from non-radioactive laboratory trash.
-
Use dedicated and clearly marked waste containers provided by your institution's EHS or Radiation Safety Office[3][4][5].
2. Waste Categorization and Containment:
-
Dry Solid Waste: Includes gloves, absorbent paper, and plastic consumables. Place these items in a container lined with a radioactive waste bag. Do not include sharps or liquids.
-
Liquid Waste: Includes unused probe solutions, buffers, and contaminated media. Collect in a shatter-resistant, sealed plastic container. This container must be kept in secondary containment (e.g., a larger plastic tub or basin) to prevent spills.
-
Sharps Waste: Includes needles, syringes, and contaminated glass vials. Dispose of these in a designated radioactive sharps container. Do not place free liquids in sharps containers.
3. Proper Labeling of Waste Containers:
-
Each waste container must be labeled with a "Caution, Radioactive Material" tag before any waste is added.
-
The label must include:
-
Radionuclide: Fluorine-18 or ¹⁸F
-
Activity (Estimated): The initial radioactivity level.
-
Laboratory and Principal Investigator: Your specific lab identification.
-
4. Decay-in-Storage Procedure:
-
Store the properly labeled waste containers in a designated, shielded, and secure radioactive waste storage area within your laboratory.
-
The storage location should be away from high-traffic areas to minimize personnel exposure.
-
Allow the waste to decay for a minimum of 24 hours. This period is sufficient for the ¹⁸F to decay to negligible levels. For institutional compliance, a holding period of at least 10 half-lives is standard practice.
5. Post-Decay Survey and Final Disposal:
-
After the decay period, survey the exterior of the waste container with a suitable radiation survey meter (e.g., a Geiger-Müller counter) to confirm that radioactivity has returned to background levels.
-
If the survey confirms decay, the waste can be disposed of as non-radioactive.
-
Deface or remove all radioactive warning labels and symbols from the containers.
-
Dispose of the remaining material in accordance with its chemical or biological hazards. Consult your institution's chemical and biohazardous waste procedures.
-
-
If the container still shows readings above background, it must be returned to the decay-in-storage area for a longer period. Re-survey before attempting disposal again.
6. Record Keeping:
-
Maintain a detailed log for all radioactive waste. The log should include the radionuclide, initial activity, waste type, date of storage for decay, and date of final disposal. This documentation is critical for regulatory compliance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound ([¹⁸F]) waste.
References
Safeguarding Your Research: Essential Protective Measures for Handling CXCR2 Probes
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with targeted molecular probes. This guide provides essential, immediate safety and logistical information for handling CXCR2 probes, focusing on personal protective equipment (PPE), operational protocols, and disposal plans to foster a secure research environment.
Understanding the Hazards
CXCR2 probes, used in studying the C-X-C chemokine receptor 2, can vary in their composition and associated risks. Depending on the specific product, hazards may include skin and eye irritation. For instance, some commercially available CXCR2-related products are classified as causing skin irritation and serious eye irritation. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact probe in use.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical to mitigate risks. The following table summarizes the recommended PPE for handling CXCR2 probes, based on general laboratory safety standards and specific product information.
| PPE Category | Equipment | Purpose | Specifications & Best Practices |
| Eye & Face Protection | Safety Goggles or Glasses with Side Shields | Protects against splashes and airborne particles. | Must be ANSI Z87.1 compliant. A face shield should be worn over goggles when there is a significant splash hazard. |
| Hand Protection | Chemical-Resistant Gloves | Prevents skin contact with the probe. | Nitrile or neoprene gloves are generally recommended. Check the specific SDS for glove compatibility. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. | Should be fully buttoned. Consider a fluid-resistant or chemical-resistant coat depending on the experimental procedure. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Minimizes inhalation of any potential aerosols or vapors. | All handling of the concentrated probe should be performed in a certified chemical fume hood. |
Experimental Workflow and Safety Protocols
Adherence to standardized procedures is essential for both safety and experimental success. The following workflow outlines the key steps for safely handling a CXCR2 probe from receipt to disposal.
Step-by-Step Handling and Disposal Plan:
-
Receiving and Storage: Upon receipt, inspect the package for any signs of damage. Verify that the product label matches the order. Store the probe according to the temperature and security requirements specified in the SDS.
-
Pre-Experiment Preparation: Before handling, thoroughly review the SDS and the experimental protocol. Ensure all necessary PPE is available and in good condition. Prepare the workspace by ensuring the fume hood is operational and all required materials are within reach to minimize movement with an open container.
-
Handling the Probe:
-
Always don the appropriate PPE before opening the container.
-
Conduct all manipulations of the open probe container within a certified chemical fume hood to prevent inhalation exposure.
-
Use caution when pipetting or transferring the probe to avoid splashes and aerosol generation.
-
-
Decontamination: After the experiment, decontaminate all surfaces and equipment that may have come into contact with the probe. Use an appropriate disinfectant or cleaning agent as recommended by your institution's safety office.
-
Disposal:
-
Dispose of all contaminated materials, including pipette tips, tubes, and gloves, in a designated hazardous waste container.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not pour CXCR2 probe waste down the drain.
-
Unused or expired probes should also be disposed of as hazardous chemical waste.
-
By adhering to these safety protocols and maintaining a vigilant approach to laboratory practice, researchers can confidently and safely advance their work with CXCR2 probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
